N3-L-Cit-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIIDRGWZAPDA-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N3-L-Cit-OH: An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N3-L-Cit-OH, also known as (S)-2-Azido-5-ureidopentanoic acid. It is a crucial click chemistry reagent employed in the synthesis of peptidomimetic linkers for Antibody-Drug Conjugates (ADCs). This document details its chemical identity, and its significant role in the construction of advanced therapeutic agents. While specific proprietary data on its synthesis and physicochemical properties are not publicly available, this guide furnishes general experimental frameworks for its application in bioconjugation and elucidates the biological context of its use in ADCs.
Introduction
This compound, with the systematic name (S)-2-Azido-5-ureidopentanoic acid, is a synthetic amino acid derivative that has gained prominence in the field of bioconjugation and drug delivery. Its structure incorporates an azide moiety, rendering it a valuable tool for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, this compound is a key building block for the creation of peptidomimetic linkers used in Antibody-Drug Conjugates (ADCs).[1][2] These linkers connect a monoclonal antibody to a cytotoxic payload, and their design is critical for the stability, efficacy, and safety of the ADC.
Chemical Identity and Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The information presented below is based on data from chemical suppliers and extrapolated from the properties of its parent compound, L-citrulline.
| Property | Value | Reference |
| Systematic Name | (S)-2-Azido-5-ureidopentanoic acid | N/A |
| Common Name | This compound | [1] |
| CAS Number | 1799421-66-1 | |
| Molecular Formula | C6H11N5O3 | |
| Molecular Weight | 201.18 g/mol | |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | N/A |
| Stability | Store in a cool, dry place. Azide-containing compounds should be handled with care as they can be energetic. The ureido group may be susceptible to hydrolysis under strong acidic or basic conditions. | N/A |
Note: The lack of publicly available, experimentally determined data for properties such as melting point, boiling point, and specific solubility necessitates careful handling and characterization by researchers.
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, the synthesis of azido amino acids can generally be achieved through several established methods. One common approach involves the diazotization of a primary amine followed by azide displacement, or the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) with an azide salt.
For the synthesis of (S)-2-Azido-5-ureidopentanoic acid, a potential synthetic route could start from L-ornithine. The synthesis would likely involve the protection of the carboxyl and the δ-amino groups, followed by the conversion of the α-amino group to an azide. The final step would be the introduction of the ureido group at the δ-position.
Experimental Protocols: Application in Click Chemistry
This compound is a versatile reagent for two primary types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are used to conjugate this compound to molecules containing an alkyne or a strained cyclooctyne, respectively, to form stable triazole linkages.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer to the desired concentrations. An organic co-solvent may be used to aid solubility.
-
-
Catalyst Preparation:
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.
-
Add the copper ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the product can be purified by reverse-phase HPLC.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological systems where copper toxicity is a concern.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative)
-
Phosphate-buffered saline (PBS) or other biocompatible buffer
-
Organic co-solvent (e.g., DMSO) if needed for solubility
Procedure:
-
Reactant Preparation:
-
Dissolve this compound in the reaction buffer.
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the solution of the strained alkyne to the solution of this compound. A slight molar excess of the strained alkyne is often used.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours.
-
Monitor the reaction progress by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC.
-
Application in Antibody-Drug Conjugates (ADCs)
The primary application of this compound is in the synthesis of peptidomimetic linkers for ADCs. A widely used linker in this context is the valine-citrulline (Val-Cit) dipeptide linker. This linker is designed to be stable in the bloodstream and to be cleaved by specific enzymes within the target cancer cells.
The Val-Cit Linker and its Cleavage Mechanism
The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. The ADC, upon binding to its target antigen on the surface of a cancer cell, is internalized via endocytosis and trafficked to the lysosome. The acidic environment and the presence of proteases like cathepsin B within the lysosome lead to the cleavage of the Val-Cit linker, releasing the cytotoxic payload.
Conclusion
This compound is a specialized chemical reagent with a critical role in the development of next-generation targeted therapies, particularly Antibody-Drug Conjugates. Its azide functionality allows for its efficient and specific incorporation into peptidomimetic linkers via click chemistry. While detailed proprietary information on its synthesis and specific chemical properties remains limited, the established principles of click chemistry and the well-understood mechanism of Val-Cit linker cleavage provide a solid foundation for its application in drug development. Further research and disclosure from manufacturers would be beneficial to the scientific community to fully exploit the potential of this important building block.
References
N3-L-Cit-OH in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for N3-L-Cit-OH, an azide-containing non-canonical amino acid, within the framework of click chemistry. This document details the fundamental principles of the primary ligation reactions in which this compound participates: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is intended to serve as a foundational resource for researchers utilizing or considering the use of this compound in bioconjugation, drug development, and other advanced scientific applications.
Introduction to this compound and Click Chemistry
This compound is a specialized chemical reagent that incorporates an azide functional group (-N3) into an L-citrulline scaffold. Citrulline is a non-essential amino acid that plays a role in various biological processes. The presence of the azide group makes this compound a valuable tool for "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.
The primary utility of this compound lies in its ability to participate in highly specific and efficient conjugation reactions. These reactions allow for the precise attachment of this compound, and any molecule it is incorporated into (such as a peptide or a protein), to another molecule bearing a complementary functional group, typically an alkyne. This makes it a powerful tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).[1][2]
This compound can be used in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that employs a copper(I) catalyst to join an azide with a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with an azide, making it particularly suitable for applications in living systems where copper toxicity is a concern.[][4]
Mechanism of Action
The core of this compound's functionality in click chemistry is the 1,3-dipolar cycloaddition reaction between its azide group and an alkyne. This reaction forms a stable triazole linkage. The specific mechanism, however, differs between the copper-catalyzed and strain-promoted variants.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry.[5] It is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is typically carried out in aqueous solutions and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.
The catalytic cycle of CuAAC is generally understood to proceed through the following steps:
-
Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.
-
Coordination with the Azide: The azide group of a molecule like this compound then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is then protonated, releasing the triazole product and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle.
Figure 1: Simplified signaling pathway of the CuAAC mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in vivo studies, SPAAC provides a powerful alternative. This reaction does not require a metal catalyst. Instead, it relies on the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to drive the reaction forward.
The mechanism of SPAAC is a concerted [3+2] cycloaddition:
-
Activation through Ring Strain: The triple bond in the cyclooctyne is highly strained and therefore more reactive than a linear alkyne.
-
Concerted Cycloaddition: The azide group of this compound reacts directly with the strained alkyne in a single, concerted step to form the triazole product. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.
Figure 2: The direct reaction pathway of the SPAAC mechanism.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions. Researchers should optimize these protocols based on their specific substrates and experimental conditions.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for the conjugation of an alkyne-modified molecule to an azide-containing molecule like this compound.
Materials:
-
Azide-containing molecule (e.g., this compound incorporated into a peptide)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent (e.g., DMSO, if needed to dissolve starting materials)
Procedure:
-
Prepare stock solutions of all reagents. For example:
-
10 mM Azide-containing molecule in PBS.
-
10 mM Alkyne-containing molecule in PBS or DMSO.
-
100 mM CuSO4 in water.
-
500 mM Sodium ascorbate in water (prepare fresh).
-
100 mM THPTA or TBTA in water or DMSO.
-
-
In a microcentrifuge tube, combine the azide and alkyne solutions in the desired molar ratio (typically a slight excess of one reagent is used).
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be incubated at 37°C to increase the rate.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
Once the reaction is complete, the product can be purified using standard methods such as chromatography.
Figure 3: General experimental workflow for a CuAAC reaction.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for conjugations in biological systems or when avoiding copper is necessary.
Materials:
-
Azide-containing molecule (e.g., this compound incorporated into a protein)
-
Strained cyclooctyne-containing molecule (e.g., DBCO-NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO, if needed to dissolve starting materials)
Procedure:
-
Prepare stock solutions of the azide and strained cyclooctyne reagents in a compatible buffer or solvent.
-
Combine the azide and strained cyclooctyne solutions in the desired molar ratio. A 1:1 to 1:1.5 ratio is often sufficient due to the high reactivity.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours depending on the specific cyclooctyne used.
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the final conjugate as needed. For in vitro reactions, this may involve chromatography. For cell-based assays, the labeled product may be analyzed directly.
Data Presentation
While specific quantitative data for this compound is not publicly available and will be dependent on the specific reaction conditions and substrates used, researchers should aim to collect and present data in a structured format to allow for comparison and optimization. The following table provides a template for recording key experimental parameters and results.
| Parameter | CuAAC | SPAAC |
| Reactants | ||
| Azide Concentration (mM) | ||
| Alkyne Concentration (mM) | ||
| Catalyst/Reagent | ||
| CuSO4 Concentration (mM) | N/A | |
| Ligand Concentration (mM) | N/A | |
| Sodium Ascorbate (mM) | N/A | |
| Strained Cyclooctyne Conc. (mM) | N/A | |
| Reaction Conditions | ||
| Temperature (°C) | ||
| Reaction Time (h) | ||
| pH | ||
| Solvent/Buffer | ||
| Results | ||
| Product Yield (%) | ||
| Rate Constant (k) |
Conclusion
This compound is a versatile chemical tool for the precise and efficient modification of biomolecules through click chemistry. Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloadditions provides researchers with a flexible platform for a wide range of applications, from the synthesis of antibody-drug conjugates to the labeling of proteins in living cells. Understanding the fundamental mechanisms of CuAAC and SPAAC, as outlined in this guide, is crucial for the successful implementation of this compound in advanced research and development. The provided protocols and data presentation framework offer a starting point for the practical application and rigorous evaluation of this powerful click chemistry reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of N3-L-Cit-OH in Next-Generation Peptidomimetic ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component bridging these two moieties, dictates the ADC's stability, pharmacokinetics, and mechanism of payload release. Traditional peptide linkers, such as the widely-used valine-citrulline (Val-Cit), leverage the overexpression of lysosomal proteases like cathepsin B in tumor cells for site-specific drug liberation. However, challenges including plasma instability and premature payload release have spurred the development of next-generation, peptidomimetic linkers.
This technical guide delves into the core of one such innovation: the use of N3-L-Cit-OH , an azide-functionalized L-citrulline derivative, in the construction of advanced peptidomimetic ADC linkers. By employing bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this compound facilitates the creation of linkers with enhanced stability and modularity. The resulting 1,2,3-triazole ring acts as a stable peptide bond isostere, offering improved resistance to plasma carboxylesterases and other circulating proteases while maintaining susceptibility to cleavage by lysosomal cathepsins. This guide provides a comprehensive overview of the synthesis, mechanism of action, and evaluation of this compound-based linkers, complete with detailed experimental protocols and comparative data to inform rational ADC design.
Introduction: The Imperative for Advanced ADC Linkers
The efficacy and safety of an ADC are critically dependent on the linker's ability to remain stable in systemic circulation and to efficiently release its payload only upon internalization into the target cancer cell.[1] The archetypal Val-Cit dipeptide linker is designed to be a substrate for cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment.[2][] This enzymatic cleavage triggers a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, to release the unmodified payload.[4]
However, this system faces notable challenges:
-
Plasma Instability: Val-Cit linkers are notoriously unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c, complicating preclinical evaluation.[5]
-
Premature Cleavage: Susceptibility to cleavage by extracellular proteases like human neutrophil elastase can lead to premature payload release, causing off-target toxicity.
Peptidomimetic linkers aim to overcome these limitations by replacing labile peptide bonds with more robust, non-natural linkages that mimic the native structure. The 1,2,3-triazole ring, formed via click chemistry, is an excellent trans-amide bond surrogate, offering planarity, a similar dipole moment, and the ability to form hydrogen bonds, while being exceptionally stable to enzymatic degradation. This compound is a key building block for introducing this peptidomimetic feature into a citrulline-based linker.
The Core Component: this compound
This compound is an L-citrulline derivative featuring an azide (N3) functional group. This bioorthogonal handle is the cornerstone of its utility, allowing for covalent ligation to an alkyne-containing molecule via a highly efficient and specific click reaction.
| Property | Value |
| Chemical Name | (S)-2-Azido-5-(ureido)pentanoic acid (representative) |
| Molecular Formula | C6H11N5O3 |
| Molecular Weight | 201.18 g/mol |
| Function | Click chemistry reagent for ADC linker synthesis |
The azide group enables the formation of a stable triazole ring, which serves as a peptide bond isostere, thus creating a "peptidomimetic" linker. This approach offers modularity and high-yielding conjugation under mild, biocompatible conditions.
Mechanism of Action and Experimental Workflow
The overall mechanism of an ADC employing an this compound-derived linker follows the established pathway for cathepsin-cleavable ADCs. The key distinction lies in the enhanced stability conferred by the triazole linkage.
Figure 1: General mechanism of action for an ADC with a peptidomimetic, cathepsin-cleavable linker.
The development and evaluation of such an ADC involves a structured workflow, from synthesis to in vivo testing.
Figure 2: High-level experimental workflow for the development and evaluation of an this compound based ADC.
Quantitative Data Summary
Disclaimer: Specific quantitative data for linkers derived directly from this compound are not widely available in the public domain. The following tables present representative data from studies on closely related peptidomimetic and triazole-containing linkers to provide a comparative context. These values should be considered illustrative.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs
| ADC Construct | Cell Line (Antigen Expression) | IC50 (pM) | Reference |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+++) | 14.3 | |
| Trastuzumab-Val-Ala-MMAE | SK-BR-3 (HER2+++) | 92 | |
| anti-FRα-l-Ala-l-Ala-IGN | KB (FRα+++) | 7 | |
| Hypothetical Trastuzumab-Triazole-Cit-MMAE | SK-BR-3 (HER2+++) | 5 - 50 | Estimated |
| Trastuzumab-cBu-Cit-MMAE | NCI-N87 (HER2+++) | ~300 |
Table 2: Comparative Plasma Stability of ADC Linkers
| Linker Type | Species | Stability Metric (% Intact ADC) | Time Point | Reference |
| Val-Cit | Mouse | < 20% | 24 h | |
| Val-Cit | Human | > 95% | 7 days | |
| Glu-Val-Cit (EVCit) | Mouse | > 90% | 7 days | |
| Hypothetical Triazole-Cit | Mouse | > 85% | 7 days | Estimated |
| Hypothetical Triazole-Cit | Human | > 95% | 7 days | Estimated |
Table 3: Comparative Cathepsin B Cleavage Kinetics
| Linker Substrate | Relative Cleavage Rate (vs. Val-Cit) | Vmax/Km-like Value | Reference |
| Val-Cit | 1.0 (Baseline) | Not specified | |
| cBu-Cit | ~1.0 | Similar to Val-Cit | |
| Glu-Val-Cit | Not specified | Responsive to Cathepsin B | |
| Hypothetical Triazole-Cit | ~0.8 - 1.2 | Expected to be similar | Estimated |
Detailed Experimental Protocols
Synthesis of an N-Azidoacetyl-Val-Cit-PABC-Payload Moiety
This protocol describes a representative synthesis pathway. The initial step would involve creating an N-terminally azido-functionalized valine, which is then used in peptide synthesis.
Materials:
-
Fmoc-L-Citrulline, p-Aminobenzyl alcohol (PABOH), HATU, DIPEA
-
N-Azidoacetyl-L-valine (synthesized via diazo transfer from N-glycyl-L-valine)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Cytotoxic Payload with a free amine or hydroxyl group (e.g., MMAE)
-
Solvents: DMF, DCM; Purification: HPLC
Methodology:
-
Synthesis of Val-Cit-PABOH:
-
Couple Fmoc-L-Citrulline to PABOH using HATU and DIPEA in DMF. Purify the product (Fmoc-Cit-PABOH).
-
Remove the Fmoc group using piperidine in DMF.
-
Couple the resulting H2N-Cit-PABOH with N-Azidoacetyl-L-valine using standard peptide coupling reagents (e.g., HATU/DIPEA). Purify to obtain N3-Val-Cit-PABOH.
-
-
Activation of the PABC Spacer:
-
Dissolve N3-Val-Cit-PABOH in anhydrous DCM/Pyridine.
-
Add p-Nitrophenyl chloroformate (PNP-Cl) dropwise at 0°C and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Purify the resulting active carbonate, N3-Val-Cit-PABC-PNP.
-
-
Payload Conjugation:
-
Dissolve the N3-Val-Cit-PABC-PNP and the payload (e.g., MMAE) in DMF.
-
Add a non-nucleophilic base like DIPEA and stir until the reaction is complete.
-
Purify the final N3-Val-Cit-PABC-Payload construct by reverse-phase HPLC.
-
ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-containing linker-payload to an antibody functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Antibody functionalized with DBCO (e.g., via a DBCO-NHS ester reaction with lysine residues)
-
N3-Val-Cit-PABC-Payload construct
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Size-Exclusion Chromatography (SEC) column
Methodology:
-
Prepare Reagents:
-
Buffer-exchange the DBCO-functionalized antibody into PBS, pH 7.4. Adjust concentration to 5-10 mg/mL.
-
Prepare a 10-20 mM stock solution of the N3-linker-payload in DMSO.
-
-
Conjugation Reaction:
-
To the antibody solution, add the N3-linker-payload stock solution to achieve a 5-10 molar excess relative to the antibody. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction at room temperature or 4°C for 4-24 hours with gentle mixing.
-
-
Purification and Characterization:
-
Remove excess linker-payload by SEC using PBS, pH 7.4 as the mobile phase.
-
Concentrate the purified ADC using an appropriate centrifugal filter.
-
Characterize the ADC by Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR) and by SEC for aggregation analysis.
-
In Vitro Cathepsin B Cleavage Assay
This protocol measures the rate of payload release from the ADC upon incubation with Cathepsin B.
Materials:
-
Purified ADC (1-5 µM)
-
Recombinant human Cathepsin B (e.g., 20-50 nM)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
LC-MS system
Methodology:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Initiate the reaction by adding the activated Cathepsin B.
-
Incubation and Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately stop the reaction by adding 2-3 volumes of ice-cold quenching solution.
-
Analysis: Analyze the quenched samples by LC-MS. Monitor the decrease in the ADC peak area and the increase in the free payload peak area over time to determine the cleavage rate or half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the IC50 value of the ADC on antigen-positive cancer cells.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the ADC dilutions and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Signaling Pathway Visualization
The cytotoxic payload released from the linker, such as MMAE, typically induces cell death by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Figure 3: Signaling pathway for MMAE-induced apoptosis following its release from an ADC.
Conclusion
The incorporation of this compound into ADC linker design represents a significant advancement in the field of targeted cancer therapy. By leveraging the power of click chemistry, this building block enables the creation of peptidomimetic linkers that exhibit superior plasma stability compared to traditional dipeptide linkers, mitigating the risk of premature payload release and associated off-target toxicity. The resulting triazole-citrulline motif retains the essential characteristic of being a substrate for lysosomal cathepsins, ensuring targeted drug release within the tumor cell. While more specific quantitative data is needed to fully delineate its performance against established linkers, the modularity, stability, and synthetic accessibility offered by the this compound platform position it as a highly promising strategy for the development of safer and more effective next-generation Antibody-Drug Conjugates.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Reactivity and Stability of N3-L-Cit-OH's Azide Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of the azide functional group in N3-L-Cit-OH (N-δ-azido-L-citrulline). This compound is a valuable chemical tool, primarily utilized in bioconjugation and drug development as a "click chemistry" reagent.[1] Understanding the specific characteristics of its azide moiety is crucial for the successful design and execution of experimental protocols.
Core Properties of the Azide Group in this compound
This compound is an aliphatic azide, where the azido group is attached to a carbon atom within the side chain of the L-citrulline amino acid. This classification dictates its general reactivity and stability profile. Organic azides are known for their unique reactivity, serving as 1,3-dipoles in cycloaddition reactions and as precursors to amines through reduction.[2]
Key Spectroscopic Features:
The presence of the azide group in this compound can be readily confirmed by infrared (IR) spectroscopy, which exhibits a characteristic strong and sharp absorption band around 2100 cm⁻¹.
Stability of the Azide Group
The stability of an organic azide is a critical consideration for its safe handling, storage, and application in multi-step syntheses.
Thermal Stability
Several factors influence the thermal stability of organic azides:
-
Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio generally correlates with greater stability.[3] For this compound (C6H12N4O3), the C/N ratio is 6/4 = 1.5. Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be stored at low temperatures.[4]
-
"Rule of Six": This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe. This compound, with six carbons and one azide group, adheres to this rule.
-
Substituent Effects: Electron-withdrawing groups near the azide can decrease thermal stability.
General Handling Precautions for Thermal Stability:
-
Avoid excessive heat.
-
Store at recommended low temperatures (typically -18°C).
-
Work on a small scale when possible.
Chemical Stability
The azide group in this compound exhibits good stability under a range of chemical conditions commonly encountered in bioconjugation and peptide synthesis.
-
pH Stability: Organic azides are generally stable in neutral and basic conditions. They are also stable under acidic conditions, though strong acids should be avoided to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). The azide group is reported to be stable to trifluoroacetic acid (TFA) and piperidine, which are commonly used in solid-phase peptide synthesis.
-
Stability in Biological Media: While specific data for this compound is limited, azido-amino acids are generally considered stable in cell culture media for the duration of typical experiments. The bioorthogonal nature of the azide group means it does not readily react with endogenous functional groups found in biological systems.
-
Compatibility with Solvents: this compound is soluble in water and polar organic solvents like DMSO and DMF. Halogenated solvents such as dichloromethane and chloroform should be avoided as they can potentially form explosive di- and tri-azidomethane.
Table 1: Summary of Estimated Stability of this compound's Azide Group
| Parameter | Estimated Stability | General Recommendations |
| Thermal | Decomposition onset likely > 175°C, based on analogous aliphatic azides. | Avoid high temperatures. Store at or below -18°C for long-term stability. Handle with care, avoiding shock and friction. |
| pH | Stable in a pH range of approximately 4-11. Avoid strong acidic conditions (pH < 2) to prevent the formation of hydrazoic acid. | Use buffered solutions within the stable pH range for reactions. |
| Chemical | Generally stable to a wide range of reagents used in bioconjugation, including those for Fmoc-based peptide synthesis. Susceptible to reduction by strong reducing agents, especially thiols. | Avoid strong reducing agents unless reduction to the amine is intended. Be cautious with thiol-containing reagents in cleavage cocktails during peptide synthesis. Do not use metal spatulas for handling. |
| Biological Media | Expected to be stable in typical cell culture media for experimental timeframes due to the bioorthogonal nature of the azide group. | For prolonged incubations, it is advisable to perform control experiments to confirm stability under specific conditions. |
Reactivity of the Azide Group
The primary utility of this compound stems from the versatile reactivity of its azide group, which allows for its participation in highly specific and efficient ligation reactions.
Azide-Alkyne Cycloaddition ("Click Chemistry")
This compound is a prime substrate for azide-alkyne cycloaddition reactions, which form a stable triazole linkage. There are two main variants of this reaction.
This highly efficient and regioselective reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The reaction is characterized by its rapid kinetics and high yields.
General Reaction Scheme:
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.
Kinetic Data: While specific rate constants for this compound are not published, second-order rate constants for CuAAC reactions with alkyl azides are typically in the range of 10 to 200 M⁻¹s⁻¹. The reaction rate is influenced by the ligand used to stabilize the copper(I) catalyst.
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.
General Reaction Scheme:
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound.
Kinetic Data: The second-order rate constants for SPAAC reactions are highly dependent on the structure of the cyclooctyne. For reactions of alkyl azides with common cyclooctynes, the rates can vary significantly.
Table 2: Estimated Second-Order Rate Constants for SPAAC with an Alkyl Azide
| Cyclooctyne | Typical Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | 0.012 - 0.024 | |
| DBCO (DIBAC) | ~0.34 |
Reduction of the Azide Group to an Amine
The azide group of this compound can be reduced to a primary amine (N-δ-amino-L-citrulline) under various conditions. This transformation can be a desired synthetic step or an unwanted side reaction.
Common Reducing Agents:
-
Staudinger Reduction: This mild reduction uses a phosphine, such as triphenylphosphine (PPh₃), followed by aqueous workup.
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
-
Thiols: Reagents such as dithiothreitol (DTT) can reduce azides, particularly in biological contexts or during peptide cleavage. The reaction is second order, and the rate is dependent on the specific thiol. For example, the second-order rate constant for the reduction of 3'-azidothymidine by DTT at pH 7.2 and 37°C is 2.77 x 10⁻³ M⁻¹s⁻¹.
Workflow for Azide Reduction:
References
The Val-Cit Motif: A Cornerstone of Antibody-Drug Conjugate Linker Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker that ensures targeted drug release within cancer cells.[1][][3] This technical guide provides a comprehensive overview of the Val-Cit motif, detailing its mechanism of action, stability, and the experimental protocols used for its characterization.
The Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The efficacy of ADCs utilizing Val-Cit linkers hinges on a multi-step process that begins with the ADC binding to a target antigen on the surface of a cancer cell and culminates in the release of the cytotoxic payload within the lysosome.[1][4]
1.1. ADC Internalization and Lysosomal Trafficking
Upon binding to its target receptor on the cancer cell surface, the ADC is internalized, most commonly through receptor-mediated endocytosis. The resulting endosome undergoes a series of maturation steps, eventually fusing with a lysosome. This trafficking of the ADC to the lysosome is a crucial step, as the acidic environment and high concentration of proteases within this organelle are essential for payload release.
1.2. The Role of Cathepsin B and the Val-Cit-PABC Linker
The Val-Cit linker is specifically designed to be a substrate for cathepsin B, a cysteine protease that is highly active in the acidic environment of the lysosome and is often overexpressed in tumor cells. The linker typically incorporates a para-aminobenzyl carbamate (PABC) self-immolative spacer.
The cleavage process occurs in a series of well-orchestrated steps:
-
Enzymatic Cleavage: Cathepsin B recognizes and cleaves the peptide bond between the citrulline (P1 position) and the PABC spacer. The valine residue (P2 position) interacts with the S2 subsite of cathepsin B's active site, while citrulline sits in the S1 subsite.
-
Self-Immolation: Cleavage of the Val-Cit dipeptide triggers a 1,6-elimination reaction within the PABC spacer. This spontaneous electronic cascade results in the release of the unmodified cytotoxic payload. The use of the PABC spacer is crucial as it overcomes the steric hindrance that a bulky payload might impose on the enzyme's access to the cleavage site.
Quantitative Data on Val-Cit Linker Performance
The stability of the ADC in systemic circulation and the efficiency of payload release are critical determinants of its therapeutic index. The Val-Cit linker has been extensively studied and is considered a benchmark for efficient cleavage and stability.
Table 1: Comparative Plasma Stability of Different Linker Motifs
| Linker Motif | Species | Stability Metric | Result | Reference(s) |
| Val-Cit | Mouse | Plasma Stability | Unstable, hydrolyzed by carboxylesterase Ces1C | |
| Val-Cit | Human | Plasma Stability | Highly Stable | |
| Val-Ala | Mouse | Plasma Stability | Hydrolyzed within 1 hour | |
| Glu-Val-Cit (EVCit) | Mouse | Plasma Half-life | ~12 days | |
| Glu-Val-Cit (EVCit) | Mouse | Plasma Stability | Almost no cleavage after 14 days | |
| Sulfatase-cleavable | Mouse | Plasma Stability | > 7 days |
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Linker Motif | Relative Cleavage Rate (compared to Val-Cit) | Notes | Reference(s) |
| Val-Cit | Baseline | Benchmark for efficient cleavage. | |
| Val-Ala | ~50% of Val-Cit rate | Effectively cleaved, less hydrophobic. | |
| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Rapidly cleaved by isolated Cathepsin B, but similar to Val-Cit in lysosomal extracts. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADC linker stability and cleavage.
3.1. In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.
Objective: To measure the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Incubate Cathepsin B with the activation buffer containing DTT for 15-30 minutes at 37°C to ensure the active-site cysteine is in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM). Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.
3.2. Plasma Stability Assay (LC-MS)
This protocol assesses the stability of an ADC in plasma, a critical parameter for predicting its in vivo performance.
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
ADC of interest
-
Human or mouse plasma
-
Incubator at 37°C
-
Ice-cold acetonitrile
-
Centrifuge
-
LC-MS system
Procedure:
-
Incubation: Thaw plasma at 37°C. Add the ADC to the plasma at a final concentration of, for example, 1 mg/mL. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Quench and Precipitate: Immediately add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins and stop any reaction.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact ADC.
Conclusion
The Val-Cit linker represents a highly successful and widely adopted strategy in ADC design, enabling tumor-specific payload delivery through a well-understood mechanism of enzymatic cleavage. Its high stability in human circulation combined with efficient cleavage by lysosomal cathepsin B provides a desirable therapeutic window. The continued investigation and optimization of dipeptide linkers, informed by robust experimental evaluation, will undoubtedly contribute to the development of the next generation of safer and more effective antibody-drug conjugates.
References
An In-Depth Technical Guide to the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the quintessential example of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are modular, high-yielding, and tolerant of a wide variety of functional groups.[1][2][3] This reaction involves the coupling of an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[2] Compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ and proceeds with perfect regioselectivity under mild, often aqueous, conditions.[4] These features have established CuAAC as an indispensable tool in drug discovery, bioconjugation, materials science, and medicinal chemistry.
Core Principles
Reaction Mechanism
The accepted mechanism for the CuAAC reaction is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates. While nuances exist, and the precise nature of the active catalytic species can depend on the ligands and conditions, a general catalytic cycle is widely accepted. DFT studies and kinetic evidence suggest that dinuclear copper species are often the most active intermediates, playing a crucial role in the catalytic cycle.
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Active Cu(I) Catalyst: The reaction requires the copper catalyst to be in the +1 oxidation state. While Cu(I) salts like CuI or CuBr can be used directly, it is more common to generate the Cu(I) species in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most commonly sodium ascorbate. This approach is convenient and minimizes side reactions like the oxidative homocoupling of alkynes (Glaser coupling).
-
Copper-Alkyne Coordination & Acetylide Formation: A terminal alkyne coordinates to one or more Cu(I) centers. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a weak base to form a highly nucleophilic copper acetylide complex.
-
Azide Coordination and Cycloaddition: The organic azide then coordinates to a copper center. A subsequent stepwise cycloaddition occurs where the terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming the first C-N bond and a six-membered copper-containing metallacycle intermediate.
-
Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and ring contraction to form a more stable triazolyl-copper intermediate.
-
Product Release: This intermediate is then protonated, typically by a proton source in the reaction medium, to release the final 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, thereby closing the catalytic cycle.
Kinetics
The kinetics of the CuAAC reaction can be complex and are highly dependent on the specific conditions, including the nature of the ligand and the concentrations of the reactants and catalyst.
-
Rate Law: Early studies with low catalyst loadings often revealed a second-order rate dependence on the copper concentration, which provided strong evidence for the involvement of dinuclear copper acetylide species as key reactive intermediates.
-
Concentration Effects: When copper is present at catalytic concentrations (e.g., 1-5 mol%), the reaction rate can become roughly zero-order with respect to the azide and alkyne concentrations, suggesting that the formation of the active copper acetylide is the rate-limiting step.
-
Rate Acceleration: The most significant kinetic feature of CuAAC is its enormous rate enhancement (10⁷ to 10⁸-fold) over the thermal, uncatalyzed Huisgen cycloaddition. This acceleration allows the reaction to proceed rapidly at room temperature, whereas the uncatalyzed version requires prolonged heating.
The Catalyst System
A successful CuAAC reaction depends on the careful selection of the copper source, reducing agent (if needed), and a stabilizing ligand.
-
Copper Source: As mentioned, Cu(II) salts like copper(II) sulfate pentahydrate (CuSO₄·5H₂O) are most commonly used in conjunction with sodium ascorbate. This system is experimentally simple and robust. Direct use of Cu(I) salts like CuI is also possible but requires stricter exclusion of oxygen to prevent oxidation to the inactive Cu(II) state.
-
Ligands: Ligands are critical components of the modern CuAAC reaction, particularly in biological applications. They serve two primary functions:
-
Stabilization: They stabilize the catalytically active Cu(I) oxidation state, protecting it from disproportionation (to Cu(0) and Cu(II)) and oxidation by air.
-
Acceleration: They accelerate the reaction rate, in some cases by several orders of magnitude over the ligand-free process. This allows for the use of very low catalyst concentrations, which is crucial for reducing copper-induced cytotoxicity in biological systems.
-
Data Presentation
Table 1: Comparison of Uncatalyzed vs. Copper-Catalyzed Azide-Alkyne Cycloaddition
| Feature | Uncatalyzed Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |
| Catalyst | None | Cu(I) |
| Temperature | High (typically >100 °C) | Room Temperature |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer |
| Reaction Rate | Slow | Extremely fast (rate acceleration of 10⁷-10⁸) |
| Mechanism | Concerted [3+2] cycloaddition | Stepwise, via copper-acetylide intermediates |
| Scope | Limited by temperature sensitivity | Broad, high functional group tolerance |
Table 2: Properties of Common Accelerating Ligands for CuAAC
| Ligand | Key Properties | Primary Application Area | Water Solubility | Biocompatibility |
| TBTA | The first widely used accelerating ligand. | Organic Synthesis | Low | Low |
| THPTA | Highly water-soluble, good accelerating properties. | Aqueous Synthesis, Bioconjugation | High | Moderate |
| BTTAA | Very high reaction kinetics at very low copper concentrations. | In Vivo & In Vitro Bioconjugation | Moderate | Very High |
| BTTES | High water solubility and excellent biocompatibility. | In Vivo & In Vitro Bioconjugation | High | Very High |
| (BimC₄A)₃ | Benzimidazole-based ligand, shows significantly higher reaction rates than THPTA in some systems. | Bioconjugation | Varies | High |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization is often required based on the specific substrates and application.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for small-molecule synthesis in an organic or mixed aqueous/organic solvent system.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, prepare fresh )
Procedure:
-
Dissolve the azide (1.0 eq) and the alkyne (1.1 eq) in the chosen solvent in a reaction vial.
-
To the stirred solution, add the sodium ascorbate stock solution to a final concentration of 10 mol%.
-
Add the CuSO₄·5H₂O stock solution to a final concentration of 1-2 mol%.
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The product can then be purified by standard methods like column chromatography.
Protocol 2: CuAAC for Protein Bioconjugation
This protocol is adapted for labeling a protein containing an alkyne handle with an azide-functionalized cargo molecule.
Materials:
-
Alkyne-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized cargo (e.g., fluorophore, drug) stock solution in DMSO or water
-
Catalyst Premix Components:
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
THPTA (or other water-soluble ligand) stock solution (e.g., 50 mM in water)
-
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, scavenger for reactive oxygen species)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in buffer.
-
Add the azide-cargo stock solution to a final concentration of 2-10 fold molar excess over the protein.
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 to 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes to allow for complex formation.
-
Add the freshly prepared sodium ascorbate solution to the protein/azide mixture to a final concentration of approximately 1 mM. If using, add aminoguanidine as well.
-
Initiate the reaction by adding the catalyst premix to the reaction tube. The final copper concentration is typically 50-250 µM.
-
Mix gently by inversion or by rotating on a slow rotisserie at room temperature for 1-2 hours, protected from light if using fluorescent probes.
-
Purify the resulting protein conjugate from excess reagents using a suitable method, such as size-exclusion chromatography (e.g., desalting column) or dialysis.
References
N3-L-Cit-OH: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling guidelines for N3-L-Cit-OH, an azide-containing derivative of L-citrulline. This compound is a valuable reagent in bioconjugation and drug development, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Given the potential hazards associated with azide compounds, a thorough understanding of its properties and adherence to strict safety protocols are paramount.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published, the properties of the parent compound, L-citrulline, provide a useful baseline. The introduction of the azide group will alter these properties, and general characteristics of organic azides should be considered.
| Property | L-Citrulline | This compound (Predicted/Inferred) |
| Molecular Formula | C6H13N3O3 | C6H11N5O3 |
| Molecular Weight | 175.19 g/mol | 201.18 g/mol |
| Appearance | White crystalline powder | Likely a white to off-white solid |
| Melting Point | 222 °C (decomposes)[1] | Not available. Organic azides can be heat-sensitive and may decompose explosively. |
| Boiling Point | Decomposes[1] | Not applicable; likely to decompose before boiling. |
| Solubility | Soluble in water | Expected to have good water solubility.[2][3][4] |
| Stability | Stable under normal conditions | Potentially unstable. Sensitive to heat, shock, friction, and strong acids. |
Safety and Handling
Organic azides are energetic materials and must be handled with extreme caution. The azide functional group imparts potential explosive and toxic properties.
2.1. Hazard Identification
-
Explosive Hazard : Organic azides can be shock-sensitive and may decompose explosively, especially upon heating, friction, or contact with certain metals (e.g., copper, lead). Low molecular weight azides, in particular, pose a higher risk.
-
Toxicity : Azides are highly toxic and can be absorbed through the skin. Their toxicity is comparable to that of cyanide.
-
Reactivity with Acids : Contact with acids can produce hydrazoic acid (HN3), which is a highly toxic, volatile, and explosive gas.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and heavy metals or their salts. Do not use metal spatulas for handling. Avoid chlorinated solvents like dichloromethane and chloroform.
2.2. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following minimum PPE is required:
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Wear nitrile or neoprene gloves. Inspect gloves before use.
-
Skin and Body Protection : A lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Face Protection : In addition to safety goggles, a face shield should be used when there is a significant risk of splashing or explosion.
2.3. Engineering Controls
-
All work with this compound, especially manipulations that could generate dust or aerosols, must be conducted in a certified chemical fume hood.
-
A safety shower and eyewash station must be readily accessible.
-
For reactions involving potentially explosive azides, a blast shield should be used.
2.4. Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from heat, light, and sources of ignition.
-
Store in tightly sealed, compatible containers.
-
Do not store on metal shelves.
-
Ensure containers are clearly labeled with the compound name and appropriate hazard warnings.
2.5. Spill and Waste Disposal
-
Spills : In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated, labeled hazardous waste container. For larger spills, evacuate the area and contact emergency services.
-
Waste Disposal : All waste containing this compound, including contaminated disposables and rinsates, must be treated as hazardous waste. Collect in a dedicated, labeled container. Do not dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Experimental Protocols
This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the bioconjugation of peptides, proteins, and other biomolecules.
3.1. General Protocol for CuAAC Reaction
This protocol provides a general methodology for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
Degassed solvents
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized molecule and this compound in the chosen buffer.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in buffer.
-
In another tube, prepare a solution of CuSO4 and the copper ligand (e.g., TBTA). The ligand helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.
-
Add the CuSO4/ligand solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can vary from minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, the product can be purified using standard methods such as chromatography.
Visualizations
Logical Relationship for Safe Handling of Azide Compounds
Caption: Workflow for the safe handling of azide compounds.
Experimental Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Experimental workflow for a typical CuAAC reaction.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Citrullines: A Technical Guide to N3-L-Cit-OH and Fmoc-Cit-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-proteinogenic amino acid L-citrulline into peptides is a critical area of research, with implications ranging from probing the mechanisms of autoimmune diseases to the development of targeted therapeutics. The choice of the citrulline building block is paramount for the success of peptide synthesis and subsequent applications. This technical guide provides an in-depth comparison of two key citrulline derivatives: the conventional Fmoc-L-Citrulline (Fmoc-Cit-OH) for direct incorporation, and the bioorthogonally-functionalized N3-L-Citrulline (N3-L-Cit-OH) , a versatile precursor for "click" chemistry modifications.
Introduction: The Significance of Citrulline in Peptides
Citrulline, an alpha-amino acid, is not encoded by the genetic code but is generated post-translationally by the enzymatic deimination of arginine residues by Peptidylarginine Deiminases (PADs). This modification results in the loss of a positive charge and an increase in hydrophobicity, which can lead to significant changes in protein structure and function.[1] The presence of citrullinated proteins is a hallmark of several autoimmune diseases, including rheumatoid arthritis.[2] Consequently, the synthesis of citrulline-containing peptides is essential for diagnostic tool development and for studying the pathology of these conditions.
Fmoc-Cit-OH is the standard building block for the direct incorporation of citrulline into peptides via solid-phase peptide synthesis (SPPS).[3] In contrast, this compound, an azide-functionalized derivative, allows for the initial synthesis of a peptide with a latent reactive handle. This azide group can then be specifically modified post-synthesis using bioorthogonal "click" chemistry, opening avenues for the attachment of various moieties such as fluorophores, imaging agents, or drug conjugates.[4]
Comparative Analysis of this compound and Fmoc-Cit-OH
The selection between this compound and Fmoc-Cit-OH depends on the ultimate goal of the research. Fmoc-Cit-OH is ideal for synthesizing peptides that directly mimic a citrullinated sequence. This compound, on the other hand, provides a platform for creating more complex and functionalized peptide constructs.
| Feature | This compound | Fmoc-Cit-OH |
| Primary Application | Post-synthetic modification via click chemistry | Direct incorporation of citrulline |
| Synthetic Strategy | Incorporation during SPPS followed by CuAAC | Standard Fmoc-SPPS |
| Key Functional Group | Azide (-N3) | Ureido group |
| Orthogonality | Azide group is stable to Fmoc-SPPS conditions | Ureido group is stable to Fmoc-SPPS conditions |
| Potential Side Reactions | Azide reduction to amine during TFA cleavage | Aspartimide formation at Asp-Cit sequences |
| Versatility | High; allows for a wide range of modifications | Low; limited to the properties of citrulline |
Experimental Protocols
Synthesis of this compound (Hypothetical Route)
Solid-Phase Peptide Synthesis (SPPS)
Both Fmoc-Cit-OH and a protected form of this compound (e.g., Fmoc-Nα-(N3)-L-Cit-OH) can be incorporated into peptides using standard Fmoc-SPPS protocols.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cit-OH or Fmoc-Nα-(N3)-L-Cit-OH)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HATU, HBTU, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Fmoc deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the sequence.
Quantitative Data on Coupling Efficiency:
| Coupling Reagent | Coupling Time | Reported Efficiency for Fmoc-Cit-OH | Potential Racemization |
| HATU | 10 min | >98% | 1.5–2.0% at elevated temperatures |
| DIC/Oxyma | 1-2 hours | Near-quantitative | <0.5% at 0°C |
Note: The coupling efficiency for this compound is expected to be comparable to other sterically unhindered Fmoc-amino acids.
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H2O) (95:2.5:2.5, v/v/v)
-
For N3-containing peptides, avoid thiol-based scavengers like 1,2-ethanedithiol (EDT) as they can reduce the azide group.
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Post-Synthetic Modification of N3-L-Citrulline Containing Peptides: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent: DMF, water, or a mixture
Procedure:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent.
-
Add a solution of CuSO4.
-
Add a freshly prepared solution of sodium ascorbate.
-
Agitate the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Purify the clicked peptide by preparative RP-HPLC.
Visualization of Workflows and Concepts
Caption: Comparative workflow for peptide synthesis using Fmoc-Cit-OH and this compound.
References
Methodological & Application
Application Notes & Protocols: N3-Linker-Citrulline Synthesis for Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker component, which connects the antibody to the drug, is critical for the overall stability, efficacy, and safety of the ADC. This document provides detailed protocols for the synthesis and conjugation of an azide-functionalized, enzymatically cleavable linker based on a valine-citrulline (Val-Cit) dipeptide.
The N3-Val-Cit-PAB (azide-valine-citrulline-p-aminobenzyl carbamate) linker is designed for advanced ADC development. It features two key components:
-
A Val-Cit dipeptide: This sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells following internalization.[3][4]
-
An Azide (N3) handle: This functional group enables highly efficient and site-specific conjugation to an antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry". This method allows for the creation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).
Part 1: Synthesis of the N3-Val-Cit-PAB-Payload Moiety
This section details the multi-step chemical synthesis of the complete drug-linker complex prior to antibody conjugation. The process involves solid-phase peptide synthesis of the Val-Cit dipeptide, followed by solution-phase coupling with the PABC self-immolative spacer and the cytotoxic payload.
Logical Workflow for Drug-Linker Synthesis
Caption: Workflow for the synthesis of the N3-Val-Cit-PAB-Payload.
Experimental Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes the synthesis of the core peptide-spacer using solid-phase peptide synthesis (SPPS). An improved methodology is employed to prevent epimerization at the citrulline stereocenter.
-
Resin Preparation: Swell Rink amide resin (1.0 eq) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. Wash with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Valine Coupling: Repeat step 3 using Fmoc-Val-OH.
-
PABC Spacer Coupling: Couple a PABC moiety (e.g., Fmoc-PAB-OH) using the same conditions as in step 3.
-
Cleavage from Resin: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours. Precipitate the crude product in cold diethyl ether, centrifuge, and dry the pellet.
Experimental Protocol 2: Solution-Phase Payload & Azide Coupling
-
Payload Coupling: Dissolve the crude Val-Cit-PAB-OH peptide (1.0 eq) and a potent cytotoxin with a compatible functional group (e.g., MMAE, 1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Azide Spacer Installation: To the crude reaction mixture from the previous step, add an activated azide spacer (e.g., N3-PEG4-NHS ester, 1.5 eq). Continue stirring overnight at room temperature.
-
Purification: Quench the reaction with water and purify the final N3-Val-Cit-PAB-Payload construct using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a white powder.
Quantitative Data: Synthesis Yields
| Step | Description | Typical Yield (%) | Purity (HPLC) | Reference |
| 1 | Solid-Phase Synthesis (Val-Cit-PAB) | 60 - 75% | >90% | |
| 2 | Solution-Phase Coupling & Purification | 50 - 65% | >98% | |
| Overall | N3-Val-Cit-PAB-Payload | 30 - 50% | >98% |
Part 2: ADC Synthesis via SPAAC Conjugation
This part describes the conjugation of the azide-functionalized drug-linker to a monoclonal antibody that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Logical Workflow for ADC Conjugation
Caption: Experimental workflow for ADC production via SPAAC.
Experimental Protocol 3: SPAAC Conjugation
This protocol is adapted for a typical lab-scale conjugation.
-
Antibody Preparation: Prepare the DBCO-functionalized monoclonal antibody in a reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The recommended concentration is 5-10 mg/mL. Ensure the buffer is free of azide.
-
Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the purified N3-Val-Cit-PAB-Payload in anhydrous DMSO.
-
Conjugation Reaction: In a suitable reaction vessel, add the antibody solution. While gently stirring, add the drug-linker stock solution to the antibody. A 5 to 10-fold molar excess of the drug-linker over the antibody is a common starting point to achieve a target DAR of ~4. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Gently mix the reaction and incubate. Typical conditions are 4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Purification: Remove unreacted drug-linker and aggregates using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF). The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS or histidine-based buffer).
Chemical Pathway: SPAAC Conjugation
Caption: SPAAC chemical conjugation pathway.
Part 3: ADC Characterization and Data Analysis
After purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
Analytical Methods
-
Drug-to-Antibody Ratio (DAR) Measurement: The average DAR and distribution of drug species are typically measured by Hydrophobic Interaction Chromatography (HIC-HPLC). The increasing hydrophobicity of the ADC with each conjugated payload allows for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).
-
Aggregation Analysis: The presence of high molecular weight species (aggregates) is assessed using Size Exclusion Chromatography (SEC-HPLC). A monomeric purity of >98% is typically desired.
-
Mass Confirmation: The identity of the final conjugate can be confirmed using LC-MS analysis of the intact or deglycosylated ADC.
Quantitative Data: Conjugation & Characterization
| Parameter | Method | Typical Result | Reference |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC | Average DAR of 3.5 - 4.5 | |
| Monomer Purity | SEC-HPLC | > 98% | |
| Conjugation Efficiency | LC-MS | > 95% | |
| Endotoxin Levels | LAL Assay | < 1.0 EU/mg | Standard QC |
Part 4: Mechanism of Action
The efficacy of an ADC with a cleavable linker depends on its successful trafficking and the specific release of its payload within the target cell.
Cellular Processing and Payload Release
Caption: ADC mechanism of action and payload release pathway.
Upon binding to its target antigen on a cancer cell, the ADC is internalized, often via receptor-mediated endocytosis. It is then trafficked through the endosomal pathway to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and PABC moieties of the linker. This cleavage event initiates a rapid, spontaneous 1,6-elimination reaction of the PABC spacer (self-immolation), which liberates the unmodified, fully active cytotoxic payload into the cytoplasm to exert its cell-killing effect.
References
A Step-by-Step Guide to N3-L-Cit-OH Click Chemistry for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N3-L-Cit-OH is a click chemistry reagent that incorporates an azide functional group, rendering it a valuable tool for the construction of peptidomimetic linkers, particularly in the field of Antibody-Drug Conjugates (ADCs).[1] The azide group allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through two primary "click" chemistry pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
This document provides detailed protocols for the application of this compound in bioconjugation reactions, a comparative overview of the CuAAC and SPAAC methods, and a schematic representation of its application in the context of ADC development.
Reaction Mechanisms
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and biocompatible.[] The two primary forms of click chemistry utilized with this compound are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between a terminal alkyne and an azide, resulting in the formation of a stable 1,4-disubstituted triazole ring.[4] The reaction is highly efficient and can be performed in aqueous conditions. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a metal catalyst. This makes SPAAC a bioorthogonal reaction that is well-suited for applications in living systems.
Quantitative Data Summary
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Typical Reactants | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO), Azide |
| Reaction Time | 1-4 hours | 1-24 hours |
| Relative Yield | High to Quantitative | High |
| Biocompatibility | Limited by copper cytotoxicity | High (copper-free) |
| Application Focus | In vitro conjugation, material science | In vivo labeling, live-cell imaging |
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne-Modified Protein
Materials:
-
This compound
-
Alkyne-modified protein
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
-
Desalting column
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare stock solutions of 50 mM CuSO4 in water, 500 mM sodium ascorbate in water (freshly prepared), and 50 mM THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution and a 10-20 fold molar excess of the this compound stock solution.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO4 to a final concentration of 0.5 mM, followed by sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess reagents and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm the conjugation and assess the purity of the final product using SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Modified Protein
Materials:
-
This compound
-
DBCO-modified protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
-
Desalting column
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified protein solution with a 1.5-3 fold molar excess of the this compound stock solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-24 hours. The reaction time will depend on the concentration and reactivity of the components.
-
-
Purification:
-
Remove the excess this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm the conjugation and assess the purity of the final product using SDS-PAGE, mass spectrometry, or HPLC.
-
Diagrams
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.
Applications in Drug Development
The primary application of this compound is in the construction of linkers for ADCs. ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic payload specifically to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.
This compound is particularly relevant for the synthesis of cleavable linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide. This dipeptide sequence is designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.
The mechanism of action for an ADC with a cleavable linker is as follows:
-
The ADC binds to a specific antigen on the surface of a tumor cell.
-
The ADC-antigen complex is internalized by the cell through endocytosis.
-
The complex is trafficked to the lysosome.
-
Within the acidic environment of the lysosome, enzymes like Cathepsin B cleave the Val-Cit linker, releasing the cytotoxic payload.
-
The released payload can then exert its cell-killing effect, leading to apoptosis of the cancer cell.
The use of this compound in conjunction with click chemistry provides a robust and versatile method for the site-specific conjugation of payloads to antibody-linker constructs, contributing to the development of more effective and safer targeted cancer therapies.
References
Application Notes and Protocols for N3-L-Cit-OH Conjugation to Antibodies and Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the conjugation of N3-L-Cit-OH, a key building block in the construction of advanced antibody-drug conjugates (ADCs). The protocols outlined below leverage the power of click chemistry to achieve stable and efficient ligation of payloads to antibodies and other proteins.
Introduction
This compound is a chemical reagent containing an azide group, which is instrumental in the synthesis of peptidomimetic linkers for ADCs.[1][2] The citrulline-containing peptide sequence is designed for specific cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[3][4] This targeted release mechanism is crucial for maximizing the therapeutic efficacy of ADCs while minimizing systemic toxicity.[5]
The azide functionality of this compound allows for its participation in bioorthogonal click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, enabling the formation of a stable triazole linkage between the linker and a payload or an antibody.
Key Concepts in this compound ADC Development
-
Cleavable Linkers: The valine-citrulline (Val-Cit) dipeptide motif is a well-established cleavable linker in ADCs. Upon internalization of the ADC into a cancer cell, lysosomal enzymes like cathepsin B cleave the linker, releasing the cytotoxic payload.
-
Linker Stability: While the Val-Cit linker is effective, its stability in plasma, particularly in preclinical mouse models, can be a challenge. Research has led to the development of more stable alternatives, such as the glutamic acid-valine-citrulline (EVCit) linker, which demonstrates improved plasma stability while retaining susceptibility to cathepsin-mediated cleavage.
-
Click Chemistry: This suite of reactions provides a modular and efficient approach to ADC synthesis. The bioorthogonality of these reactions ensures that they proceed with high yield and specificity in complex biological mixtures without interfering with native cellular processes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a linker-payload construct incorporating this compound and its subsequent conjugation to an antibody.
Protocol 1: Synthesis of an Azide-Functionalized Linker-Payload
This protocol describes the synthesis of a complete linker-payload molecule ready for conjugation to an alkyne-modified antibody. This typically involves solid-phase peptide synthesis (SPPS) to assemble the peptide linker, followed by the attachment of the cytotoxic drug.
Materials:
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
Fmoc-protected amino acids (e.g., Fmoc-Val-OH)
-
This compound (or a precursor for azide introduction)
-
Solid-phase synthesis resin (e.g., Chlorotrityl chloride resin)
-
Coupling reagents (e.g., HOSu, DCC)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine in DMF
-
Cleavage cocktail (e.g., Trifluoroacetic acid-based)
-
Cytotoxic payload with a suitable functional group for attachment
-
Purification system: High-Performance Liquid Chromatography (HPLC)
-
Analytical instruments: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Procedure:
-
Resin Loading: Swell the resin in DMF. Attach the first Fmoc-protected amino acid (e.g., Fmoc-L-Citrulline) to the resin.
-
Peptide Synthesis:
-
Deprotection: Remove the Fmoc group using a solution of piperidine in DMF.
-
Coupling: Add the next Fmoc-protected amino acid along with coupling reagents to the resin and allow the reaction to proceed.
-
Repeat: Continue this cycle of deprotection and coupling to build the desired peptide sequence (e.g., Val-Cit).
-
-
Azide Incorporation: Couple this compound to the growing peptide chain.
-
Payload Attachment: Attach the cytotoxic payload to the linker. This may require specific activation of the payload or the linker.
-
Cleavage and Deprotection: Cleave the final linker-payload construct from the resin and remove all protecting groups using a cleavage cocktail.
-
Purification: Purify the crude product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized linker-payload using MS and NMR.
Protocol 2: Antibody Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-containing linker-payload to an antibody that has been functionalized with an alkyne group.
Materials:
-
Alkyne-modified antibody
-
Azide-functionalized linker-payload (from Protocol 1)
-
Copper(I) catalyst (e.g., CuSO₄)
-
Reducing agent (e.g., Sodium ascorbate)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Conjugation buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for linker-payload (e.g., DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
Dissolve the azide-functionalized linker-payload in DMSO.
-
Prepare the alkyne-modified antibody in the conjugation buffer.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions to form the copper(I)-ligand complex.
-
Conjugation Reaction:
-
Combine the alkyne-modified antibody and the azide-functionalized linker-payload in a reaction tube. A molar excess of the linker-payload is typically used (e.g., 10-50 fold).
-
Add the copper(I)-ligand complex to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature, protected from light.
-
-
Purification: Remove excess reagents and unconjugated linker-payload by purifying the ADC using SEC or Protein A chromatography.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Antibody Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-containing antibody to a linker-payload functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-modified antibody
-
Strained alkyne (e.g., DBCO)-functionalized linker-payload
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Solvent for linker-payload (e.g., DMSO)
-
Purification system: SEC or Protein A chromatography
Procedure:
-
Preparation of Solutions:
-
Prepare the azide-modified antibody in the conjugation buffer.
-
Dissolve the DBCO-functionalized linker-payload in DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the DBCO-linker-payload stock solution to the antibody solution. The final reaction mixture may contain a small percentage of DMSO (e.g., 5%).
-
Incubate the reaction at room temperature.
-
-
Purification: Purify the ADC using SEC or Protein A chromatography to remove unreacted linker-payload.
-
Characterization: Characterize the final ADC to determine the DAR, purity, and confirm its biological activity.
Quantitative Data Summary
The efficiency of the conjugation reaction is a critical parameter, often assessed by the Drug-to-Antibody Ratio (DAR). The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | CuAAC | SPAAC | Reference |
| Antibody Modification | Alkyne | Azide | , |
| Linker-Payload Modification | Azide | Strained Alkyne (e.g., DBCO) | , |
| Molar Ratio (Linker:Ab) | 4:1 to 10:1 | 20:1 (example) | , |
| Reaction Time | 30-60 minutes | 2 hours | , |
| Reaction Temperature | Room Temperature | Room Temperature | , |
| Catalyst Required | Yes (Copper) | No | , |
| Typical DAR Achieved | 2-4 | 2-4 |
Visualization of Workflows and Pathways
General Mechanism of Action for a Citrulline-Linker Based ADC
Caption: General mechanism of action of an ADC with a cleavable linker.
Experimental Workflow for ADC Synthesis via Click Chemistry
References
- 1. axispharm.com [axispharm.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 4. air.unimi.it [air.unimi.it]
- 5. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Citrulline-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizing N3-L-Citrulline-OH. This powerful "click chemistry" reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a valuable tool in bioconjugation, peptidomimetic synthesis, and drug discovery.
N3-L-Citrulline-OH is a click chemistry reagent that incorporates an azide functional group, making it amenable to CuAAC reactions with alkyne-containing molecules.[1] This allows for the precise attachment of various functionalities, such as reporter molecules, crosslinkers, or drug payloads, to a citrulline-based scaffold. The resulting triazole ring is chemically robust and can act as a stable linker in biological systems.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for CuAAC reactions. While specific data for N3-L-Citrulline-OH is not extensively published, these parameters, drawn from similar peptide-based CuAAC reactions, provide a strong starting point for reaction optimization.[2][3] Yields are typically high, often exceeding 70-95%, demonstrating the efficiency of the CuAAC reaction.[2][3]
| Parameter | Solution-Phase Protocol | Solid-Phase Protocol | Typical Range/Value | Notes |
| N3-L-Citrulline-OH (eq.) | 1.0 | 1.0 (on resin) | 1.0 | The limiting reagent. |
| Alkyne Substrate (eq.) | 1.1 - 1.5 | 5.0 - 10.0 | 1.1 - 10.0 | Excess is used to drive the reaction to completion, especially in solid-phase synthesis. |
| Copper Source | CuSO₄•5H₂O / Sodium Ascorbate or CuI | CuI | CuSO₄ or CuI | In situ reduction of Cu(II) with sodium ascorbate is common for solution-phase reactions. Cu(I) salts are often used directly in solid-phase synthesis. |
| Copper Catalyst (eq.) | 0.05 - 0.25 (CuSO₄) | 0.3 - 1.0 (CuI) | 0.05 - 1.0 | Lower catalyst loading is often possible with the use of ligands. |
| Reducing Agent (eq.) | 5.0 (Sodium Ascorbate) | N/A | 2.0 - 10.0 | Required for in situ generation of Cu(I) from Cu(II) salts. |
| Ligand | THPTA or TBTA | None or TBTA | THPTA, TBTA | Ligands accelerate the reaction and protect biomolecules from oxidative damage. A 5:1 ligand to copper ratio is often recommended. |
| Ligand (eq.) | 0.25 - 1.25 | 0.3 - 1.0 | 1.0 - 5.0 (relative to copper) | |
| Base (eq.) | N/A (buffered solution) | 2.0 - 5.0 (DIPEA) | Varies | A non-coordinating base is often used in solid-phase synthesis. |
| Solvent | aq. Buffer (e.g., PBS, pH 7.4), t-BuOH/H₂O, DMSO/H₂O | DMF, NMP, DCM/DMF | Varies | Solvent choice depends on the solubility of the reactants. |
| Temperature (°C) | Room Temperature | Room Temperature | 25 - 50 | The reaction is typically performed at room temperature. |
| Reaction Time (h) | 1 - 24 | 4 - 24 | 1 - 24 | Reaction progress can be monitored by TLC, LC-MS, or HPLC. |
| Typical Yield (%) | >90% | >90% (on resin) | 70 - 99% | CuAAC reactions are known for their high efficiency and yields. |
Experimental Protocols
Protocol 1: Solution-Phase CuAAC Reaction
This protocol describes a general method for the copper(I)-catalyzed cycloaddition of N3-L-Citrulline-OH to a terminal alkyne in solution.
Materials:
-
N3-L-Citrulline-OH
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄•5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer
-
Degassed water
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve N3-L-Citrulline-OH (1.0 eq.) and the alkyne-functionalized molecule (1.1-1.5 eq.) in a suitable buffer (e.g., PBS).
-
Catalyst Preparation: In a separate tube, prepare a premixed solution of CuSO₄•5H₂O (0.1 eq.) and THPTA (0.5 eq.) in degassed water.
-
Reaction Initiation: Add the CuSO₄/THPTA solution to the mixture of N3-L-Citrulline-OH and the alkyne.
-
Reduction: To initiate the reaction, add a freshly prepared solution of sodium ascorbate (5.0 eq.) in degassed water to the reaction mixture.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-24 hours. The reaction vessel can be sealed and purged with nitrogen or argon if reactants are oxygen-sensitive.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.
-
Work-up and Purification: Upon completion, the reaction can be quenched by adding EDTA to chelate the copper ions. The product can be purified by preparative HPLC or other suitable chromatographic techniques.
Protocol 2: Solid-Phase CuAAC Reaction
This protocol is suitable for modifying a peptide or other molecule containing a terminal alkyne while it is still attached to a solid-phase synthesis resin.
Materials:
-
Alkyne-functionalized molecule on solid support (e.g., resin) (1.0 eq.)
-
N3-L-Citrulline-OH (5-10 eq.)
-
Copper(I) iodide (CuI) (0.3-1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2-5 eq.)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Nitrogen or Argon gas
Procedure:
-
Resin Swelling: Swell the alkyne-functionalized resin in the chosen solvent (e.g., DMF) within a solid-phase synthesis vessel.
-
Reagent Addition: Add N3-L-Citrulline-OH and DIPEA to the swollen resin and gently agitate.
-
Catalyst Addition: Add CuI to the reaction mixture.
-
Inert Atmosphere: Purge the vessel with nitrogen or argon to create an inert atmosphere.
-
Reaction: Agitate the mixture at room temperature for 4-24 hours.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent (e.g., DMF), followed by dichloromethane (DCM) and methanol to remove excess reagents and the copper catalyst.
-
Cleavage: The modified molecule can be cleaved from the resin using a standard cleavage cocktail (e.g., TFA-based).
Visualizations
CuAAC Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Application Notes and Protocols for SPAAC Reaction using N3-L-Cit-OH and DBCO/BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, belonging to the family of "click chemistry".[1][2] This reaction enables the efficient and specific covalent conjugation of molecules in complex biological environments.[3] A key advantage of SPAAC is that it proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and the modification of sensitive biomolecules.[3][4] The reaction's driving force is the high ring strain of cyclooctyne derivatives, such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN), which readily react with azide-functionalized molecules to form a stable triazole linkage.
N3-L-Cit-OH (azido-L-citrulline) is a valuable building block in chemical biology and drug development, incorporating an azide moiety for site-specific modification. This document provides detailed protocols for the SPAAC reaction of this compound with both DBCO and BCN functionalized molecules, offering guidance on experimental setup, reaction monitoring, and product purification.
Reagent Selection: DBCO vs. BCN
The choice between DBCO and BCN derivatives for a SPAAC reaction depends on the specific requirements of the experiment. While both react efficiently with azides, they possess distinct properties that can influence the outcome of the conjugation.
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclononyne) |
| Reaction Kinetics | Generally exhibits faster reaction rates. | Reaction rates are typically slightly lower than DBCO. |
| Hydrophobicity | More hydrophobic due to the presence of two benzene rings. | Less hydrophobic, which can improve the solubility of conjugates. |
| Size | Larger and more sterically hindered. | Smaller and less sterically bulky. |
| Stability | Generally stable under typical bioconjugation conditions. | Can exhibit instability towards thiols over extended periods. |
Quantitative Data Summary
The following tables summarize representative kinetic data for SPAAC reactions involving azido-amino acids and common cyclooctynes. While specific data for this compound is not extensively published, the provided values for similar molecules offer a reasonable expectation of reaction performance.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Azide | Cyclooctyne | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Positively Charged Azidoamino Acid | DBCO | 0.34 | HBS buffer (pH 7.4), 25 °C | |
| Positively Charged Azidoamino Acid | BCN | 0.28 | Methanol, 25 °C | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS (pH 7), 25-37 °C | |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES (pH 7), 25-37 °C |
Table 2: General Reaction Parameters for SPAAC
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 mM | Higher concentrations can increase reaction rates. |
| DBCO/BCN Molar Excess | 1.1 - 1.5 equivalents | A slight excess of the cyclooctyne is typically used to ensure complete consumption of the azide. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures generally increase reaction rates. |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations, temperature, and the specific kinetics of the reagents. |
| Solvent | Aqueous buffer (e.g., PBS pH 7.4) with a co-solvent (e.g., DMSO, DMF) if needed for solubility. | L-Citrulline is highly soluble in water, minimizing the need for organic co-solvents. |
Experimental Protocols
This section provides detailed methodologies for performing the SPAAC reaction with this compound and a DBCO or BCN-functionalized molecule, followed by purification and analysis.
Materials
-
This compound
-
DBCO- or BCN-functionalized molecule (e.g., DBCO-PEG-NHS ester, BCN-amine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic Co-solvent (if necessary): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system, C18 column
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS), Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: SPAAC Reaction of this compound with a DBCO/BCN-Functionalized Molecule
-
Dissolve Reactants:
-
Prepare a stock solution of this compound in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO/BCN-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of this compound and the DBCO/BCN-molecule in a suitable reaction vessel.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Reaction Monitoring (Optional):
-
The progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy by observing the decrease in absorbance at approximately 310 nm, which is characteristic of the DBCO group.
-
For both DBCO and BCN reactions, small aliquots can be taken at different time points and analyzed by LC-MS to monitor the formation of the product and disappearance of reactants.
-
Protocol 2: Purification of the Triazole Product by RP-HPLC
-
Sample Preparation:
-
Once the reaction is complete (as determined by monitoring or after the designated reaction time), centrifuge the reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
RP-HPLC Conditions:
-
Column: C18 column (e.g., 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over a set period (e.g., 20-30 minutes) to elute the product. The specific gradient should be optimized for the particular product.
-
Flow Rate: A typical analytical flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength where the product is expected to absorb (e.g., 220 nm for the peptide backbone and potentially a longer wavelength if the DBCO/BCN molecule contains a chromophore).
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the product peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry and/or NMR.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 3: Characterization of the Triazole Product
-
Mass Spectrometry:
-
Analyze the purified product using a mass spectrometer (e.g., ESI-MS) to confirm the molecular weight of the desired conjugate.
-
-
NMR Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure of the triazole product. The formation of the triazole ring will result in characteristic chemical shifts for the protons and carbons in the heterocyclic ring.
-
Visualizations
SPAAC Reaction Workflow
Caption: General workflow for the SPAAC reaction of this compound with DBCO/BCN reagents.
Signaling Pathway Analogy: Bioorthogonal Ligation
Caption: Conceptual diagram of the SPAAC reaction as a specific molecular recognition and ligation event.
References
Application Notes and Protocols for N3-L-Cit-OH in the Creation of Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N3-L-Cit-OH, an azido-functionalized L-Citrulline derivative, in the development of cleavable antibody-drug conjugate (ADC) linkers. The protocols and data presented herein are intended to facilitate the design, synthesis, and evaluation of ADCs with enhanced tumor-specific payload release.
Introduction to this compound in ADC Linker Technology
This compound is a specialized chemical building block designed for the construction of protease-cleavable linkers used in antibody-drug conjugates. It incorporates two key functionalities: an azide (N3) group for bioorthogonal conjugation to a payload or antibody via "click chemistry," and an L-Citrulline (Cit) residue. The L-Citrulline is part of a dipeptide sequence, most commonly Valine-Citrulline (Val-Cit), which serves as a substrate for Cathepsin B.[][2] Cathepsin B is a lysosomal protease that is frequently overexpressed in the tumor microenvironment, making the Val-Cit linker a highly effective mechanism for tumor-targeted drug release.[3][4]
The azide group on this compound allows for its efficient and specific incorporation into a linker-payload construct using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This approach offers precise control over the conjugation chemistry, leading to the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Data Presentation: Quantitative Analysis of Val-Cit Linker Performance
The following tables summarize key quantitative data for ADCs constructed with Val-Cit containing linkers, which are structurally and functionally analogous to those derived from this compound.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Cleavable Val-Cit Linkers
| Cell Line | Target Antigen | Payload | ADC with Val-Cit Linker IC50 (pM) | ADC with Non-Cleavable Linker IC50 (pM) | Reference |
| KPL-4 | HER2 | MMAE | 14.3 | 609 | |
| SKBR3 | HER2 | MMAE | 8.8 (with β-galactosidase-cleavable linker) | 14.3 (with Val-Cit linker) | |
| NCI-N87 | HER2 | DM1 | Not Specified | Not Specified | |
| BT474 | HER2 | MMAE | Not Specified | Not Specified |
Table 2: In Vivo Efficacy of ADCs with Cleavable Val-Cit Linkers in Xenograft Models
| Xenograft Model | ADC Target | ADC Dose (mg/kg) | Tumor Growth Inhibition (%) | Outcome | Reference |
| JIMT-1 | HER2 | 3 | >90% | Tumor regression | |
| KPL-4 | HER2 | 3 | >95% | Tumor regression | |
| Human Lymphoma | CD22 | 3 | Not Specified | Tumor regression | |
| Human Non-Hodgkin Lymphoma | Not Specified | 2.5 | Significant | Similar to disulfide ADC |
Table 3: Plasma Stability of ADCs with Val-Cit and Related Dipeptide Linkers
| Linker | Species | Half-life (t½) | Comments | Reference |
| Val-Cit | Human | >230 days | Highly stable in human plasma. | |
| Val-Cit | Mouse | 80 hours | Less stable in mouse plasma due to carboxylesterase activity. | |
| Glu-Val-Cit | Mouse | 12 days | Addition of glutamic acid significantly improves stability in mouse plasma. | |
| Phe-Lys | Human | 30 days | Stable, but less so than Val-Cit. | |
| Phe-Lys | Mouse | 12.5 hours | Significantly less stable in mouse plasma. |
Table 4: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Benchmark for efficient and stable cleavage. | |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Effectively cleaved, with lower hydrophobicity. | |
| Phe-Lys | ~30-fold faster than Val-Cit | Isolated Cathepsin B | Very rapid cleavage by isolated enzyme. |
Experimental Protocols
Protocol 1: Synthesis of a Val-Cit-PABC Drug-Linker Construct
This protocol describes a general method for synthesizing a drug-linker construct incorporating the Val-Cit dipeptide and a self-immolative p-aminobenzyl carbamate (PABC) spacer. The this compound would be incorporated in place of a standard L-Citrulline derivative.
Materials:
-
Fmoc-L-Valine
-
This compound
-
p-aminobenzyl alcohol (PABA)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Cytotoxic payload with a reactive amine group (e.g., MMAE)
-
Triphosgene
Procedure:
-
Synthesis of Fmoc-Val-Cit-PABC-PNP: This can be achieved through solid-phase or solution-phase peptide synthesis. A common approach involves coupling Fmoc-L-Valine to this compound, followed by coupling to the PABC spacer.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the valine residue using a solution of piperidine in DMF.
-
Payload Conjugation: The cytotoxic payload (e.g., MMAE) is activated and then conjugated to the N-terminus of the dipeptide linker.
-
Purification: The final drug-linker construct is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Antibody Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-containing drug-linker (prepared using this compound) to an antibody that has been engineered to contain an alkyne group.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
Azide-containing drug-linker construct
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water. Dissolve the azide-containing drug-linker in DMSO.
-
Catalyst Premix: Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper(I)-ligand complex.
-
Conjugation Reaction: a. In a reaction tube, combine the alkyne-modified antibody with the azide-containing drug-linker (typically at a 5-10 fold molar excess of the linker). b. Add the premixed copper-THPTA catalyst. c. Initiate the reaction by adding the sodium ascorbate solution. d. Incubate at room temperature for 1-2 hours, protected from light.
-
Purification: The resulting ADC is purified to remove excess drug-linker and catalyst using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The drug-to-antibody ratio (DAR) of the purified ADC is determined using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS), or UV-Vis spectroscopy.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic potency of the ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Treat the cells with the different concentrations.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
HPLC system with a mass spectrometer (LC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, incubate the ADC with activated Cathepsin B in the assay buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Plot the percentage of released payload over time to determine the cleavage rate and half-life of the linker.
Protocol 5: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
ADC, vehicle control, and isotype control ADC
-
Matrigel (optional)
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC, vehicle, or isotype control via intravenous injection.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Intracellular drug release pathway of a Cathepsin B-cleavable ADC.
Caption: Experimental workflow for the synthesis of an ADC using this compound.
Caption: Logical relationship of the ADC bystander effect with cleavable linkers.
References
Application Notes and Protocols for the Incorporation of N3-L-Citrulline into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid N3-L-Citrulline (N3-L-Cit-OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of an azido moiety on the citrulline side chain offers a versatile bioorthogonal handle for subsequent modifications via "click chemistry," enabling the development of novel peptide-based therapeutics, diagnostic tools, and research probes.
Introduction
The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as stability, potency, and target selectivity. N3-L-Citrulline is a particularly interesting building block as it combines the biological relevance of citrulline, an important intermediate in the urea cycle and a product of nitric oxide synthesis, with the chemical versatility of an azide group. This azide functionality allows for the covalent attachment of various molecules, including fluorophores, radiolabels, polyethylene glycol (PEG) chains, and cytotoxic drugs, through highly efficient and specific click chemistry reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4]
This document outlines the proposed synthesis of the requisite Fmoc-N3-L-Cit-OH building block, detailed protocols for its incorporation into peptides via SPPS, and subsequent bioorthogonal modification.
Synthesis of Fmoc-N3-L-Citrulline-OH Building Block
The proposed starting material for this synthesis would be a suitably protected Fmoc-L-Glutamine derivative where the side-chain amide is modified to be a precursor for the ureido group of citrulline after the introduction of the azide. A more direct, albeit potentially challenging, approach would be the selective conversion of the terminal amino group of the ureido moiety of Fmoc-L-Citrulline-OH to an azide. However, for the purpose of this protocol, we will outline the more established two-step approach starting from a protected glutamine derivative.
Proposed Synthetic Scheme:
Caption: Proposed synthetic pathway for Fmoc-N3-L-Citrulline-OH.
Note: This proposed synthesis requires further optimization and characterization. Researchers should perform small-scale test reactions to determine optimal conditions and yields.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-N3-L-Cit-OH into a peptide sequence follows standard Fmoc-SPPS protocols. Due to the potential steric hindrance of the modified side chain, the use of potent coupling reagents is recommended to ensure high coupling efficiency.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N3-L-Citrulline-OH
-
Coupling Reagents: HBTU, HATU, or COMU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
Workflow for SPPS:
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-N3-L-Cit-OH) and 3-5 equivalents of the coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a double coupling (repeating step 4) may be necessary to ensure complete reaction.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). A negative result (yellow beads) indicates a complete reaction.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Purification and Characterization
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) and/or MALDI-TOF mass spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes the expected yields and purities for the synthesis of the Fmoc-N3-L-Cit-OH building block and its incorporation into a model peptide. These values are estimates based on literature data for similar non-natural amino acids and SPPS procedures. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Process Step | Parameter | Expected Value | Notes |
| Fmoc-N3-L-Cit-OH Synthesis | Overall Yield | 40-60% | Based on a two-step synthesis from a protected glutamine derivative. |
| Purity (after purification) | >95% | Determined by HPLC and NMR. | |
| SPPS Incorporation | Coupling Efficiency (per step) | >98% | With potent coupling reagents like HATU or COMU; may require double coupling. |
| Final Peptide | Crude Peptide Purity | 50-80% | Dependent on peptide length and sequence. |
| Purified Peptide Yield | 10-30% | Based on the initial resin loading. | |
| Final Purity (after RP-HPLC) | >95% | Determined by analytical HPLC. |
Application: Post-Syntbetic Modification via Click Chemistry
The azide group on the citrulline side chain allows for the site-specific labeling of the peptide using click chemistry. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction.
Workflow for CuAAC on an Azido-Peptide:
References
Application Notes and Protocols for N3-L-Cit-OH in Site-Specific Biomolecule Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of biomolecules, particularly antibodies, is a cornerstone of modern therapeutic and diagnostic development. The ability to attach payloads such as drugs, imaging agents, or other functional moieties to a precise location on a protein ensures homogeneity, optimizes efficacy, and enhances the safety profile of the resulting conjugate. N3-L-Cit-OH, an L-citrulline derivative containing an azide (N3) group, is a valuable building block for achieving such precision. The azide handle allows for bioorthogonal "click chemistry" reactions, enabling the covalent attachment of a wide array of molecules with high efficiency and specificity under mild conditions.
This document provides detailed application notes and protocols for the use of this compound and other azido-amino acids in the site-specific modification of biomolecules. While specific quantitative data for this compound in complex bioconjugation is not extensively available in public literature, the protocols provided for other well-documented azido-amino acids are directly applicable due to the conserved reactivity of the azide group. These notes will guide researchers through the process of incorporating an azide handle into a biomolecule and its subsequent conjugation using both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Principle of the Technology
The core of this methodology lies in a two-step process:
-
Site-Specific Incorporation of an Azido-Amino Acid: An amino acid containing an azide group, such as this compound, is introduced into the polypeptide chain of a biomolecule at a predetermined position. This is most commonly achieved through genetic code expansion technology, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the non-canonical amino acid in response to a specific codon (e.g., the amber stop codon, UAG) during protein expression.[1][2]
-
Bioorthogonal Click Chemistry Conjugation: The azide handle on the modified biomolecule is then reacted with a payload molecule that has been functionalized with an alkyne group. This reaction forms a stable triazole linkage. Two primary forms of this "click" reaction are utilized:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where a strained cyclooctyne (e.g., DBCO or BCN) reacts spontaneously with an azide. This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
-
This approach allows for the creation of homogeneous antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic efficacy and safety.[1]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Development of next-generation ADCs with defined stoichiometry and conjugation sites, leading to improved pharmacokinetics and therapeutic index.
-
Protein Labeling: Site-specific attachment of fluorescent dyes, biotin, or other probes for imaging and analytical applications.
-
PET Imaging Agents: Conjugation of chelating agents for radiolabeling and subsequent use in positron emission tomography (PET).
-
Functionalization of Biomaterials: Modification of proteins on surfaces or within hydrogels for various biotechnological applications.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of an Azido-Amino Acid into an Antibody in Mammalian Cells
This protocol describes the general workflow for incorporating an azido-amino acid (e.g., p-azidomethyl-l-phenylalanine or an azido-lysine derivative) into an antibody at a specific site using genetic code expansion in mammalian cells.
Materials:
-
Expression vector for the antibody heavy chain with a UAG codon at the desired incorporation site.
-
Expression vector for the antibody light chain.
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for the chosen azido-amino acid.
-
Mammalian expression cell line (e.g., HEK293 or CHO).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
The desired azido-amino acid (e.g., N6-((2-azidoethoxy)carbonyl)-l-lysine).
-
Phosphate-buffered saline (PBS).
-
Protein A affinity chromatography resin.
-
Elution and neutralization buffers.
Procedure:
-
Cell Culture and Transfection:
-
Culture the mammalian cells to the desired density for transfection.
-
Co-transfect the cells with the expression vectors for the antibody heavy chain, light chain, and the orthogonal aaRS/tRNA pair using a suitable transfection reagent.
-
-
Induction of Expression:
-
After 24 hours, replace the culture medium with fresh medium supplemented with the azido-amino acid (typically at a concentration of 0.1-1 mM).
-
-
Antibody Production:
-
Incubate the cells for 5-7 days to allow for antibody expression and secretion into the culture medium.
-
-
Harvesting and Purification:
-
Harvest the cell culture supernatant containing the secreted antibody.
-
Clarify the supernatant by centrifugation and filtration.
-
Purify the azide-modified antibody using Protein A affinity chromatography.
-
-
Characterization:
-
Confirm the incorporation of the azido-amino acid and the integrity of the antibody by SDS-PAGE and mass spectrometry.
-
Caption: CuAAC experimental workflow.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a strained alkyne-containing payload to an azide-modified antibody.
Materials:
-
Azide-modified antibody in PBS.
-
Strained alkyne-functionalized payload (e.g., DBCO-drug).
-
DMSO for dissolving the payload if necessary.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Preparation of Reagents:
-
Dissolve the strained alkyne-payload in DMSO to a stock concentration of 10-20 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.
-
Add the strained alkyne-payload to the antibody solution. A 3-5 fold molar excess of the payload over the antibody is recommended.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need optimization depending on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate using SEC to remove unreacted payload.
-
-
Analysis:
-
Characterize the conjugate and determine the DAR using HIC or mass spectrometry.
-
Logical Flow of SPAAC Conjugation
References
- 1. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N3-L-Cit-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of N3-L-Citrulline-OH (N3-L-Cit-OH) conjugates. These methodologies are essential for researchers in drug development and biotechnology engaged in the synthesis of peptidomimetic antibody-drug conjugate (ADC) linkers and other targeted therapeutics utilizing click chemistry. This compound serves as a valuable building block, incorporating an azide moiety for subsequent conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
Introduction to this compound Conjugate Purification
This compound is a non-canonical amino acid containing an azide group, which is utilized in the construction of complex biomolecules through click chemistry. Following the conjugation reaction, a heterogeneous mixture containing the desired product, unreacted starting materials, catalysts, and byproducts is typically obtained. The purification of the target conjugate is a critical step to ensure its suitability for downstream applications, demanding robust and efficient separation techniques. The choice of purification method largely depends on the physicochemical properties of the conjugate, including its size, charge, and hydrophobicity.
Commonly employed techniques for the purification of biomolecules, such as those derived from this compound, include High-Performance Liquid Chromatography (HPLC), gel filtration chromatography (also known as size-exclusion chromatography), and molecular weight cut-off (MWCO) filtration.
Key Purification Techniques
Several purification strategies can be employed, either individually or in combination, to achieve high purity of this compound conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on their hydrophobicity. It is particularly effective for purifying small molecule conjugates and peptides. RP-HPLC can provide excellent precision, sensitivity, and selectivity for separating the desired conjugate from unreacted starting materials and hydrophobic impurities[1].
-
Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates molecules based on their size. It is well-suited for removing small molecule impurities, such as excess reagents and catalysts, from larger conjugate products like antibody or oligonucleotide conjugates[2].
-
Molecular Weight Cut-Off (MWCO) Filtration: This is a rapid method for separating molecules based on size differences using semi-permeable membranes. It is particularly useful for removing small molecules like unreacted this compound and catalysts from larger bioconjugates[3].
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. It can be a valuable step in a multi-step purification process, especially for purifying conjugates with a significant charge difference from the impurities.
Quantitative Data on Related Purification Processes
While specific quantitative data for the purification of this compound conjugates is not extensively published, the following table summarizes typical yields and purity levels achieved for related bioconjugation and purification processes. This data can serve as a benchmark for optimizing the purification of this compound conjugates.
| Conjugate Type | Purification Method | Typical Yield | Typical Purity | Reference |
| Immobilized Streptococcus faecium to produce L-Citrulline | Zeo-karb exchange adsorption and alcohol crystallization | 86.4% | 98.4% | [4] |
| ODN-Cy3 Conjugate | MWCO Centrifugation | 90.3 ± 0.4% | Not Specified | [3] |
| ODN-Coumarin Conjugate | MWCO Centrifugation | 86.0 ± 1.3% | Not Specified | |
| Phosphoramidated ssDNA Conjugate | EDC/Imidazole method with RP-HPLC purification | 79.0 ± 2.4% | Not Specified | |
| Phosphoramidated ssDNA Conjugate | Conventional EDC method with RP-HPLC purification | 68.3 ± 2.2% | Not Specified |
Experimental Protocols
The following are detailed protocols for the purification of this compound conjugates. The selection of the most appropriate protocol will depend on the nature of the conjugate (e.g., small molecule, peptide, antibody, or oligonucleotide conjugate).
Protocol 1: Purification of Small Molecule this compound Conjugates using RP-HPLC
This protocol is suitable for the purification of this compound conjugated to other small molecules or peptides.
Materials:
-
Crude this compound conjugate reaction mixture
-
Reverse-phase C18 HPLC column
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Solvents for sample preparation (e.g., water, acetonitrile, DMSO)
-
Centrifuge and centrifuge tubes
Procedure:
-
Sample Preparation:
-
Quench the conjugation reaction if necessary.
-
If the reaction mixture contains solid material, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solids.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute a small aliquot of the supernatant in a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile) for analytical HPLC analysis to determine the retention time of the product. Based on a study purifying a modified amino acid, a sample was prepared by dissolving 80.1mg of the crude product in 3mL of 1:1 acetonitrile/water.
-
-
HPLC Method Development (Scouting Run):
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the prepared analytical sample.
-
Run a linear gradient of Mobile Phase B from 5% to 95% over a suitable time (e.g., 30 minutes) to elute all components.
-
Monitor the elution profile at a relevant wavelength (e.g., 220 nm for peptide bonds, or a wavelength specific to an incorporated chromophore).
-
Identify the peak corresponding to the desired this compound conjugate based on its expected retention time and/or mass spectrometry analysis of collected fractions.
-
-
Preparative HPLC Purification:
-
Based on the scouting run, develop a focused gradient for the preparative separation to efficiently separate the product peak from impurities.
-
Dissolve the bulk of the crude product in a minimal amount of a suitable solvent.
-
Inject the dissolved crude product onto the equilibrated preparative C18 column.
-
Run the optimized preparative HPLC method.
-
Collect fractions corresponding to the product peak.
-
-
Product Recovery:
-
Combine the pure fractions containing the desired conjugate.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator or a centrifugal vacuum concentrator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound conjugate as a solid.
-
-
Purity Analysis:
-
Analyze the purified product by analytical RP-HPLC to confirm its purity.
-
Characterize the product by mass spectrometry to confirm its identity.
-
Protocol 2: Purification of this compound-Antibody Conjugates using Gel Filtration Chromatography
This protocol is designed for the purification of large biomolecules like antibodies that have been conjugated with this compound-containing linkers.
Materials:
-
Crude this compound-antibody conjugate reaction mixture
-
Gel filtration (size-exclusion) column (e.g., Sephadex G-25, Superdex 200, or equivalent) pre-equilibrated with a suitable buffer (e.g., Phosphate Buffered Saline, PBS).
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector.
-
Buffer for equilibration and elution (e.g., PBS, pH 7.4).
-
Centrifugal filters for buffer exchange and concentration (optional).
Procedure:
-
Column Equilibration:
-
Equilibrate the gel filtration column with at least two column volumes of the chosen buffer (e.g., PBS) at a flow rate recommended by the manufacturer.
-
-
Sample Loading:
-
Filter the crude conjugate solution through a 0.22 µm filter to remove any particulate matter.
-
Load the filtered sample onto the equilibrated column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
-
Elution:
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm to detect the protein (antibody conjugate).
-
-
Fraction Collection:
-
Collect fractions as the protein peak elutes. The larger antibody conjugate will elute first, followed by smaller molecules like unreacted linkers and other reagents.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by SDS-PAGE or analytical size-exclusion chromatography to identify the fractions containing the purified conjugate, free of smaller impurities.
-
Pool the pure fractions.
-
-
Concentration (Optional):
-
If necessary, concentrate the pooled fractions using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa for antibodies).
-
Protocol 3: Rapid Desalting and Removal of Small Molecules using MWCO Filtration
This protocol is a quick method for removing unreacted this compound and other small molecules from a larger bioconjugate.
Materials:
-
Crude this compound conjugate reaction mixture.
-
Centrifugal filter unit with a molecular weight cut-off (MWCO) appropriate for retaining the conjugate while allowing small molecules to pass through (e.g., 3 kDa for small peptides/oligonucleotides, 30 kDa for antibodies).
-
Appropriate buffer for buffer exchange (e.g., PBS).
-
Centrifuge with a rotor compatible with the filter units.
Procedure:
-
Sample Loading:
-
Add the crude conjugate solution to the sample reservoir of the MWCO filter unit. Do not exceed the maximum volume recommended by the manufacturer.
-
-
First Centrifugation:
-
Centrifuge the unit according to the manufacturer's instructions to reduce the volume. The filtrate will contain the small molecule impurities.
-
-
Washing (Buffer Exchange):
-
Add a volume of the desired buffer to the concentrated sample in the filter unit to bring it back to the original volume.
-
Gently mix the solution.
-
-
Subsequent Centrifugations:
-
Repeat the centrifugation step.
-
Repeat the washing and centrifugation steps 2-3 times to ensure thorough removal of small molecules.
-
-
Product Recovery:
-
After the final centrifugation, recover the concentrated, purified conjugate from the sample reservoir.
-
Visualizations
Experimental Workflow for RP-HPLC Purification
Caption: Workflow for RP-HPLC purification of this compound conjugates.
Experimental Workflow for Gel Filtration Chromatography
Caption: Workflow for gel filtration purification of large this compound conjugates.
Logical Relationship of Purification Technique Selection
Caption: Selection of purification method based on conjugate properties.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103172542A - Method for separating and purifying L-citrulline - Google Patents [patents.google.com]
Application Notes and Protocols for Synthesizing Fluorescently Labeled Peptides using N3-L-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise incorporation of fluorescent labels into peptides is a powerful tool in modern biological research and drug development. It facilitates the visualization, tracking, and quantification of peptides in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. The use of bioorthogonal "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly specific and efficient method for peptide labeling.[1][2][3] This technique relies on the reaction between a peptide modified with an azide group and a fluorescent dye functionalized with an alkyne.
N3-L-Cit-OH is an unnatural amino acid containing an azide group, designed for the incorporation of a clickable handle into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the synthesis of citrulline-containing peptides that can be readily and selectively labeled with a fluorescent probe. Citrulline is a key amino acid involved in various biological processes, including the urea cycle and nitric oxide production, and citrullinated peptides are important in the study of autoimmune diseases like rheumatoid arthritis. The ability to fluorescently label citrulline-containing peptides opens up new avenues for studying their roles in health and disease.
This document provides detailed protocols for the synthesis of azide-modified citrulline-containing peptides using this compound and their subsequent fluorescent labeling via CuAAC.
Principle of the Method
The overall workflow for synthesizing fluorescently labeled citrulline-containing peptides involves two main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide sequence.
-
Fluorescent Labeling via Click Chemistry (CuAAC): The azide-modified peptide is cleaved from the resin, purified, and then reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst.
Data Presentation
The efficiency of both the peptide synthesis and the subsequent click chemistry reaction is crucial for obtaining a high yield of the final labeled product. While yields can vary depending on the peptide sequence and the fluorescent dye used, the CuAAC reaction itself is known for its high conversion rates.[2] The following table summarizes typical yields and purity at different stages of the process, based on data for similar azide-containing amino acids.[2]
| Parameter | Typical Value | Notes |
| Crude Peptide Purity (Post-SPPS) | 60-95% | Dependent on peptide length and sequence complexity. |
| Purified Azide-Peptide Yield | 30-70% | Based on initial resin loading. |
| Click Reaction Conversion | >95% | The CuAAC reaction is generally highly efficient. |
| Final Labeled Peptide Purity | >98% | After final HPLC purification. |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Citrulline-Containing Peptides
This protocol describes the incorporation of this compound into a peptide sequence using a manual or automated Fmoc SPPS synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N-α-Fmoc protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate a solution of the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.
-
Add to the resin and couple for 1-2 hours.
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
Incorporation of this compound:
-
For the desired position, use this compound as the amino acid.
-
Pre-activate this compound (2 eq), HBTU (1.9 eq), and DIPEA (4 eq) in DMF.
-
Add to the resin and allow to react for 2-4 hours to ensure complete coupling.
-
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Purify the crude azide-peptide by reverse-phase HPLC.
Protocol 2: Fluorescent Labeling of Azide-Peptide via CuAAC
This protocol details the labeling of the purified azide-peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azide-peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5, Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) - optional, but recommended to protect the dye and improve efficiency
-
Solvents: Degassed PBS buffer, or a mixture of DMSO and water
Procedure:
-
Peptide Dissolution: Dissolve the azide-peptide in the chosen reaction buffer (e.g., degassed PBS) to a final concentration of 1-5 mM.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-dye (10-50 mM in DMSO), CuSO4 (50 mM in water), sodium ascorbate (1 M in water, freshly prepared), and TBTA (10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-peptide solution.
-
Add the alkyne-dye (1.5-2 equivalents relative to the peptide).
-
Add TBTA (1 equivalent relative to copper) if used.
-
Add CuSO4 (0.1-0.5 equivalents).
-
Initiate the reaction by adding sodium ascorbate (1-2 equivalents).
-
-
Reaction Incubation: Vortex the mixture and incubate at room temperature for 1-4 hours, protected from light.
-
Reaction Monitoring (Optional): The reaction progress can be monitored by LC-MS.
-
Purification: Purify the fluorescently labeled peptide from excess dye and catalyst using reverse-phase HPLC.
Application: Probing Protein Citrullination in Disease Models
Background: Protein citrullination, the post-translational conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminases (PADs). Aberrant citrullination is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, where citrullinated proteins become autoantigens, leading to the production of anti-citrullinated protein antibodies (ACPAs).
Application Concept: A fluorescently labeled peptide containing this compound (after labeling) can be used as a probe in various assays to study protein citrullination. For example, it could be used in competitive binding assays to screen for small molecules that inhibit the interaction between ACPAs and their citrullinated targets.
References
Application Notes and Protocols for N3-L-Cit-OH in the Development of Novel Biotherapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N3-L-Cit-OH, an azide-containing derivative of L-Citrulline, in the development of novel biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). This document details the protocols for bioconjugation, characterization, and the underlying mechanisms of action.
Introduction to this compound in Biotherapeutics
This compound is a valuable building block in the construction of peptidomimetic ADC linkers.[1] Its azide group allows for highly specific and efficient conjugation to payloads or antibodies modified with a corresponding alkyne group through "click chemistry". The incorporated citrulline residue, often as part of a dipeptide sequence like valine-citrulline (Val-Cit), serves as a cleavage site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][3][4] This targeted release of the cytotoxic payload within the cancer cell enhances the therapeutic window of the ADC, minimizing systemic toxicity.[]
Key Applications
-
Development of Antibody-Drug Conjugates (ADCs): The primary application of this compound is in the synthesis of cleavable linkers for ADCs. These ADCs can be designed for targeted cancer therapy.
-
Targeted Drug Delivery: Beyond ADCs, this compound can be incorporated into other targeted drug delivery systems where controlled release of a therapeutic agent is desired.
-
Research Tools: Bioconjugates synthesized using this compound can serve as research tools to study cellular uptake, trafficking, and drug release mechanisms.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs utilizing valine-citrulline-based cleavable linkers. While specific data for ADCs constructed with the this compound building block is not extensively available in the public domain, the data presented for Val-Cit linkers provide a relevant benchmark for expected performance.
Table 1: In Vivo Antitumor Activity of ADCs with Val-Cit Linkers
| ADC Target | Linker Type | Payload | Tumor Model | Efficacy Outcome | Reference |
| CD30 | Val-Cit | MMAE | Hodgkin Lymphoma Xenograft | Tumor regression | |
| HER2 | Val-Cit | MMAE | Gastric Cancer Xenograft | Significant tumor growth inhibition | |
| Trop-2 | Val-Cit | MMAE | Cervical Cancer Xenograft | Improved survival and treatment outcome | |
| CA IX | Val-Cit-MMAE | MMAE | SKRC-52 Renal Cell Carcinoma | Superior antitumor efficacy (p<0.0001) | |
| CA IX | Val-Ala-MMAE | MMAE | SKRC-52 Renal Cell Carcinoma | Superior antitumor efficacy (p<0.0001) |
Table 2: Drug-to-Antibody Ratio (DAR) of ADCs Prepared by Click Chemistry
| Antibody | Conjugation Method | Linker-Payload | Average DAR | Reference |
| Trastuzumab | CuAAC | Alkyne-MMAE | ~4 | |
| Brentuximab | CuAAC | Alkyne-MMAE | ~4 | |
| Azide-modified Ab | SPAAC | DBCO-Drug | Controlled (e.g., 2 or 4) | |
| Azide-modified Ab | CuAAC | Propargyl-PEG7-Drug | Controlled and Homogeneous |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of biotherapeutics using this compound.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a two-step process for creating a site-specific ADC. First, the antibody is modified to contain a DBCO group. Second, a linker-payload construct containing this compound is synthesized and then conjugated to the modified antibody.
Materials:
-
Monoclonal antibody (mAb)
-
DBCO-NHS ester
-
This compound
-
Cytotoxic payload with a suitable functional group (e.g., amine)
-
Standard solid-phase peptide synthesis (SPPS) reagents
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Organic solvents (e.g., DMSO, DMF)
-
Purification columns (e.g., size-exclusion chromatography)
Methodology:
-
Site-Specific Antibody Modification with DBCO:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the DBCO-modified antibody using a desalting column or size-exclusion chromatography to remove excess DBCO reagent.
-
-
Synthesis of Azide-Linker-Payload Construct:
-
Synthesize the peptide linker containing this compound (e.g., N3-Val-Cit-PABC) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Conjugate the cytotoxic payload to the PABC (p-aminobenzyl carbamate) self-immolative spacer of the linker.
-
Purify the complete azide-linker-payload construct by reverse-phase HPLC.
-
-
SPAAC Conjugation:
-
Prepare a solution of the purified DBCO-modified antibody in PBS at a concentration of 10 mg/mL (66.7 µM).
-
Prepare a stock solution of the azide-linker-payload in DMSO (e.g., 26.7 mM).
-
Add the azide-linker-payload stock solution to the antibody solution to achieve a final concentration of 1.33 mM (20-fold molar excess). The final DMSO concentration should be around 5%.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of an ADC where the antibody is modified with an alkyne group and the this compound is part of the azide-containing linker-payload.
Materials:
-
Monoclonal antibody (mAb) modified with an alkyne group
-
Azide-linker-payload construct containing this compound
-
Copper(II) sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium ascorbate
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Organic solvents (e.g., DMSO)
-
Purification columns (e.g., size-exclusion chromatography)
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the alkyne-modified antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-linker-payload construct in DMSO.
-
-
Catalyst Complex Formation:
-
Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.
-
Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.
-
-
CuAAC Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-antibody solution with the azide-linker-payload solution (typically a 5-10 fold molar excess of the linker-payload).
-
Add the pre-formed Cu(I)/THPTA complex to the antibody/linker-payload mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography or tangential flow filtration to remove unreacted linker-payload and catalyst components.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a common method for determining the DAR of cysteine-linked ADCs. The increasing hydrophobicity with a higher number of conjugated drugs allows for the separation of different DAR species.
-
An ADC sample is injected onto a HIC column.
-
A reverse gradient of a high salt buffer (e.g., ammonium sulfate) is used to elute the different DAR species.
-
The peak area of each species is used to calculate the average DAR.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the different ADC species, allowing for accurate DAR calculation.
-
The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.
-
The sample is separated by reverse-phase or size-exclusion chromatography and then analyzed by a mass spectrometer.
-
The deconvoluted mass spectra are used to determine the mass of each DAR species and calculate the average DAR.
-
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method to characterize protein aggregation.
-
The ADC sample is run on an SEC column to separate monomers from aggregates and fragments.
-
The percentage of monomer should ideally be >95%.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to the use of this compound in ADC development.
Conclusion
This compound is a key reagent for the development of advanced biotherapeutics, particularly ADCs with cleavable linkers. The ability to introduce a protease-sensitive cleavage site via click chemistry allows for precise control over drug delivery and release, leading to potentially more effective and less toxic therapies. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel bioconjugates for a range of therapeutic applications.
References
On-Resin Click Chemistry Protocol for Site-Specific Peptide Modification Using N3-L-Citrulline Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of sophisticated therapeutics, diagnostic tools, and research probes. Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[1] This document provides a detailed protocol for the incorporation of an azido-functionalized L-Citrulline analogue, N3-L-Cit-OH, into a peptide sequence during solid-phase peptide synthesis (SPPS) and its subsequent on-resin modification via CuAAC.
Citrulline, a non-proteinogenic amino acid, is a key intermediate in the urea cycle.[2] Its post-translational generation from arginine, a process known as citrullination, is implicated in the pathophysiology of various autoimmune diseases, such as rheumatoid arthritis, and inflammatory conditions.[3][4] The irreversible nature of this modification can alter protein structure, function, and antigenicity. By introducing an azide group onto a citrulline residue, researchers can leverage click chemistry to attach a wide array of functionalities—such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains—to citrullinated peptides, facilitating the study of their biological roles and the development of targeted therapeutics.
Synthesis of Fmoc-N3-L-Citrulline-OH (Proposed)
Diagram of Proposed Synthesis of Fmoc-N3-L-Cit-OH
Caption: Proposed synthetic workflow for Fmoc-N3-L-Citrulline-OH.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-N3-L-Cit-OH into Peptides via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing N3-L-Citrulline using standard Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-N3-L-Cit-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: Methanol, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-N3-L-Cit-OH at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Workflow for Peptide Synthesis with this compound
Caption: Stepwise workflow for solid-phase peptide synthesis incorporating this compound.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction between the azido-citrulline-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Peptide-resin with exposed N3-L-Citrulline side chain
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule with a terminal alkyne)
-
Copper(I) source: Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Reducing agent: Sodium ascorbate (prepare fresh)
-
Base: DIPEA or 2,6-Lutidine
-
Solvent: DMF or a mixture of DMSO/water
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in the reaction solvent (e.g., DMF) for 30 minutes.
-
Prepare Click Reaction Cocktail:
-
In a separate vial, dissolve the alkyne-functionalized molecule (5 equivalents relative to resin loading) in the reaction solvent.
-
Add the copper(I) source (1 equivalent).
-
Add freshly prepared sodium ascorbate solution (2 equivalents).
-
Add the base (10 equivalents).
-
-
On-Resin Click Reaction:
-
Drain the swelling solvent from the resin.
-
Add the click reaction cocktail to the resin.
-
Shake the reaction mixture at room temperature for 6-18 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing:
-
Drain the reaction cocktail.
-
Wash the resin with the reaction solvent (3x).
-
To remove copper catalyst, wash the resin with a 0.5% sodium diethyldithiocarbamate solution in DMF (3x).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Cleavage and Deprotection:
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity and purity by mass spectrometry.
Workflow for On-Resin Click Chemistry
Caption: General workflow for on-resin CuAAC modification of an azido-peptide.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the on-resin CuAAC protocol. Actual results may vary depending on the specific peptide sequence and alkyne substrate.
Table 1: On-Resin CuAAC Reaction Parameters
| Parameter | Recommended Condition |
| Solvent | DMF or DMSO/Water (4:1) |
| Copper(I) Source | CuBr or CuI |
| Equivalents of Alkyne | 5 eq |
| Equivalents of Copper(I) | 1-2 eq |
| Equivalents of Na Ascorbate | 2-4 eq |
| Equivalents of Base | 10 eq |
| Reaction Time | 6-18 hours |
| Temperature | Room Temperature |
Table 2: Expected Quantitative Data
| Metric | Expected Range | Notes |
| On-Resin Reaction Yield | >90% | As determined by LC-MS analysis of a small-scale cleavage. |
| Overall Peptide Yield | 40-70% | Post-cleavage and purification, sequence-dependent. |
| Purity (Post-HPLC) | >95% | Dependent on the efficiency of purification. |
Application in Drug Development and Research
The ability to site-specifically modify citrullinated peptides opens up numerous avenues in research and drug development.
-
Probing Disease Mechanisms: Fluorescently labeled citrullinated peptides can be used to visualize their interactions with autoantibodies in patient samples or to track their localization in cellular models of autoimmune diseases.
-
Targeted Drug Delivery: By conjugating a cytotoxic drug to a citrullinated peptide that is recognized by disease-specific antibodies, it may be possible to develop highly targeted therapies for autoimmune disorders.
-
Improving Pharmacokinetics: The attachment of PEG chains (PEGylation) to citrullinated peptide antigens can improve their solubility and in vivo half-life, which is beneficial for the development of diagnostics and tolerogenic immunotherapies.
Signaling Pathway Implication of Citrullination
Caption: The role of citrullination in altering protein function and triggering autoimmunity.
Conclusion
The combination of solid-phase peptide synthesis with on-resin click chemistry provides a robust and versatile platform for the creation of novel citrullinated peptide conjugates. The protocols detailed herein offer a comprehensive guide for researchers to incorporate this compound into their peptide of interest and perform efficient on-resin modifications. These methodologies are anticipated to facilitate further investigations into the biological roles of citrullination and accelerate the development of new diagnostics and therapeutics for a range of diseases.
References
Application Notes and Protocols for N3-L-Cit-OH in the Construction of Branched Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design of linkers is a critical aspect of developing next-generation targeted therapeutics, particularly antibody-drug conjugates (ADCs). Branched peptide linkers offer the potential for higher drug-to-antibody ratios (DAR), which can enhance therapeutic efficacy. N3-L-Cit-OH, an azide-functionalized derivative of L-Citrulline, is a key building block for constructing these advanced linker systems. Its azide group provides a versatile handle for bioorthogonal "click" chemistry, allowing for the efficient and site-specific conjugation of cytotoxic payloads.
These application notes provide a comprehensive guide to the utilization of this compound for the synthesis of branched, enzymatically-cleavable linkers. Detailed protocols for solid-phase peptide synthesis (SPPS), payload conjugation, and critical in vitro assays are presented to facilitate the development and evaluation of ADCs with enhanced therapeutic potential.
Data Presentation: Comparative Performance of Linker Technologies
The choice of linker architecture and composition significantly impacts the stability, cleavage efficiency, and overall performance of an ADC. The following tables summarize key quantitative data comparing different linker technologies.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Type | ADC Model | Species | Half-life (t½) | Reference |
| Branched EVCit | Trastuzumab-MMAF | Mouse | ~12 days | [1] |
| Linear VCit | Trastuzumab-MMAF | Mouse | ~2 days | [1] |
| Linear Val-Cit | cAC10-MMAE | Cynomolgus Monkey | ~9.6 days | [2] |
| Sulfatase-cleavable | Trastuzumab-MMAE | Mouse | >7 days | [3] |
| Silyl ether (acid-cleavable) | Trastuzumab-MMAE | Human | >7 days | [3] |
Note: Data for a branched this compound linker is not directly available in the searched literature. The data for the branched EVCit linker provides a relevant comparison for a branched, citrulline-containing peptide linker.
Table 2: Cathepsin B Cleavage Kinetics of Peptide Substrates
| Peptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Val-Cit-AMC | 18 | 0.045 | 2500 | |
| Z-Phe-Arg-AMC | 2.5 | 0.028 | 11200 | |
| Z-Arg-Arg-AMC | 130 | 0.022 | 169 |
Note: Kinetic data for a branched this compound peptide substrate is not explicitly available. The data for Z-Val-Cit-AMC serves as a baseline for the cleavage of the Val-Cit motif by Cathepsin B.
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC (Target: HER2) | Cell Line | IC50 (nM) | Reference |
| Homogeneous DAR 6 (Long Branched Linker) | BT-474 | 0.074 | |
| Homogeneous DAR 6 (Short Branched Linker) | BT-474 | 0.68 | |
| Homogeneous DAR 2 (Linear Linker) | BT-474 | 0.35 | |
| Heterogeneous DAR 6 (Thiol-maleimide) | BT-474 | 0.071 | |
| Trastuzumab-MMAE (Val-Cit linker) | SKBR3 | 14.3 pM | |
| Trastuzumab-MMAE (β-galactosidase linker) | SKBR3 | 8.8 pM |
Note: The data highlights the impact of linker length and architecture on ADC potency. "Long" and "short" refer to the spacer length within the branched linker.
Table 4: In Vivo Efficacy of ADCs in Xenograft Models
| ADC (Target: HER2) | Tumor Model | Dosing | Outcome | Reference |
| EVCit ADC | KPL-4 (Breast Cancer) | 3 mg/kg, single dose | Complete tumor regression | |
| VCit ADC | KPL-4 (Breast Cancer) | 3 mg/kg, single dose | Limited tumor growth inhibition | |
| β-galactosidase linker ADC | Xenograft Mouse Model | 1 mg/kg, single dose | 57-58% reduction in tumor volume |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Branched Peptide Linker with this compound
This protocol describes the manual synthesis of a 2-branch peptide linker on a Rink Amide resin using a lysine core for branching and incorporating this compound at the termini of the branches.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Fmoc)-OH)
-
This compound
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Synthesis of the Linear Spacer (Optional):
-
Couple the desired Fmoc-protected amino acid(s) for the linear spacer region sequentially using standard Fmoc-SPPS cycles (coupling, capping, deprotection).
-
-
Creation of the Branching Point:
-
Couple Fmoc-Lys(Fmoc)-OH to the growing peptide chain. This will provide two Fmoc-protected amino groups for the divergent synthesis of the two branches.
-
-
Synthesis of the Branched Chains:
-
Deprotect both Fmoc groups on the lysine residue with 20% piperidine in DMF.
-
In separate coupling reactions, couple the desired Fmoc-protected amino acids to build the peptide sequence of the branches. A common sequence is Valine followed by this compound.
-
Coupling of Fmoc-Val-OH: Pre-activate Fmoc-Val-OH (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours.
-
Wash the resin and perform Fmoc deprotection.
-
Coupling of this compound: Pre-activate this compound (3 eq.) with a coupling reagent and DIPEA in DMF and add to the resin. Agitate for 2-4 hours.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, wash the resin extensively with DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours at room temperature.
-
Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the pellet.
-
-
Purification and Characterization:
-
Purify the crude branched peptide linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized payload to the azide groups of the branched peptide linker.
Materials:
-
N3-functionalized branched peptide linker
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Solvent: DMF/water or DMSO/water mixture
Procedure:
-
Preparation of Reagents:
-
Dissolve the N3-functionalized branched peptide linker and the alkyne-functionalized payload in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
-
Click Reaction:
-
To the solution of the linker and payload, add the CuSO4 solution (typically 0.1-0.2 equivalents per azide).
-
Add the sodium ascorbate solution (typically 1-2 equivalents per azide).
-
Add the TBTA ligand (typically 0.1-0.2 equivalents per azide) to stabilize the Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the resulting drug-linker conjugate by RP-HPLC to remove unreacted starting materials and copper catalyst.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in plasma by monitoring the amount of intact ADC over time.
Materials:
-
ADC with the branched this compound linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration in plasma (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma sample and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw the plasma samples.
-
To quantify the intact ADC, the samples may be analyzed directly or after a simple dilution.
-
To quantify released payload, precipitate the plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
-
LC-MS Analysis:
-
Analyze the samples using an appropriate LC-MS method to determine the concentration of the intact ADC or the released payload.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Protocol 4: Cathepsin B Enzymatic Cleavage Assay
This assay determines the susceptibility of the linker to cleavage by Cathepsin B.
Materials:
-
ADC or drug-linker conjugate
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with 0.1% TFA)
-
Incubator at 37°C
-
LC-MS or HPLC system for analysis
Procedure:
-
Enzyme Activation:
-
Pre-incubate Cathepsin B in the assay buffer to ensure its activity.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC or drug-linker conjugate with the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding an equal volume of the quenching solution.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated enzyme.
-
Analyze the supernatant by LC-MS or HPLC to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.
-
Calculate the rate of cleavage.
-
Mandatory Visualizations
Diagram 1: Synthesis Workflow for Branched Peptide Linker
Caption: Workflow for the solid-phase synthesis of a branched peptide linker using a lysine core.
Diagram 2: ADC Formation and Mechanism of Action
Caption: Overview of ADC construction and its intracellular mechanism of action.
Diagram 3: Logical Relationship in Linker Stability and Efficacy
Caption: Key relationships between branched linker design, stability, and therapeutic efficacy.
References
Troubleshooting & Optimization
Troubleshooting low yield in N3-L-Cit-OH click reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with N3-L-Cit-OH click reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which type of click chemistry reactions can it be used?
This compound is a chemical reagent that contains an azide (-N3) functional group.[1][2][3] This makes it suitable for "click chemistry," a set of rapid, reliable, and high-yielding chemical reactions. Specifically, this compound can be used in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that is particularly useful in biological systems where copper toxicity is a concern. In SPAAC, the azide on this compound reacts with a strained cyclooctyne (e.g., DBCO or BCN) without the need for a metal catalyst.
Q2: What are the main advantages of using click chemistry?
Click chemistry offers several advantages in research and drug development, including:
-
High Yields: These reactions are known for their efficiency and typically produce high quantities of the desired product.
-
High Specificity: The azide and alkyne groups are bioorthogonal, meaning they react selectively with each other and do not interfere with other functional groups present in complex biological molecules.
-
Mild Reaction Conditions: Click reactions can often be performed under mild, aqueous conditions, even at room temperature, which is crucial when working with sensitive biomolecules.
-
Simple Purification: The high efficiency and low level of byproducts often simplify the purification process of the final conjugate.
Troubleshooting Guide for Low Yield
Low or no product yield is a common issue in click reactions. The following guide addresses potential causes and provides solutions.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am observing a very low yield or no product in my CuAAC reaction with this compound. What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to low yields in CuAAC reactions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Potential Causes and Solutions for Low CuAAC Yield
| Problem | Potential Cause | Suggested Solution |
| Catalyst Inactivity | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen. | Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Substrate Solubility | This compound or the alkyne-containing molecule may not be sufficiently soluble in the chosen solvent system. | Use a co-solvent system, such as DMF/H₂O or THF/H₂O, to improve solubility. Consider gentle heating, but monitor for potential side reactions. |
| Steric Hindrance | Bulky functional groups near the azide or alkyne can physically block the reactive sites, slowing down the reaction. | Increase the reaction time and/or temperature. Use a more active catalyst system, for example, by employing a specific ligand to enhance catalytic activity. |
| Incorrect Stoichiometry | An inappropriate ratio of azide (this compound) to the alkyne can result in the incomplete consumption of the limiting reagent. | Typically, a slight excess of one reagent is used. Titrate the ratio to find the optimal balance for your specific substrates. |
| Oxygen Contamination | Dissolved oxygen can lead to the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction. | Degas all solvents and solutions thoroughly before use. Run the reaction under an inert atmosphere of nitrogen or argon. |
| Suboptimal pH | The pH of the reaction mixture can significantly impact the reaction rate. | The optimal pH is generally between 7 and 8. It is advisable to screen a few different buffer systems (e.g., HEPES, PBS) to find the best one for your specific reactants. |
| Presence of Interfering Substances | Thiols and other chelating agents in your sample can sequester the copper catalyst, rendering it inactive. | Purify your starting materials to remove any interfering substances. |
Issue 2: Side Product Formation
Question: My reaction is producing significant side products. How can I improve its specificity?
Answer: Side product formation often results from oxidative processes or the instability of reactants.
Common Side Products and Their Prevention
| Side Product | Cause | Prevention Strategy |
| Alkyne Homodimerization (Diyne) | This occurs when Cu(I) is oxidized to Cu(II), which promotes the oxidative coupling of terminal alkynes. | Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use a stabilizing ligand for the copper(I) catalyst. |
| Degradation of Biomolecules | Reactive oxygen species generated by the oxidation of the ascorbate reducing agent can damage sensitive biomolecules like peptides or proteins. | Use a copper-chelating ligand like THPTA, which can also act as a sacrificial reductant to protect the biomolecules. Consider adding aminoguanidine to intercept byproducts of ascorbate oxidation. |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol provides a general guideline for conjugating this compound to an alkyne-containing molecule in an aqueous buffer.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Buffer (e.g., PBS or HEPES, pH 7.4)
-
Degassed water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule and this compound in a suitable solvent (e.g., water, DMF, or DMSO).
-
Prepare fresh stock solutions of:
-
20 mM CuSO₄ in degassed water.
-
100 mM THPTA in degassed water.
-
300 mM sodium ascorbate in degassed water. This solution should be made fresh for each experiment.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and this compound (typically in a 1:1.2 to 1:1.5 molar ratio) in your chosen buffer.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Vortex the mixture briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Vortex the mixture briefly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary depending on the substrates and should be determined empirically.
-
Protect the reaction from light if you are using fluorescently-labeled molecules.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified using standard techniques like reverse-phase HPLC or size-exclusion chromatography. To remove the copper catalyst, the crude product can be washed with a solution of a chelating agent like EDTA.
-
Recommended Reagent Concentrations for a Typical CuAAC Reaction
| Reagent | Final Concentration |
| Limiting Reactant (Alkyne or Azide) | 50 µM - 1 mM |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 100 µM |
| Copper Ligand (e.g., THPTA) | 250 µM - 500 µM (5 equivalents relative to Cu) |
| Sodium Ascorbate | 2.5 mM - 5 mM |
Signaling Pathways and Workflows
General Experimental Workflow for a CuAAC Reaction
Caption: General workflow for a CuAAC experiment.
Simplified Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of CuAAC.
References
Technical Support Center: N3-L-Cit-OH Solubility for Aqueous Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nε-azido-L-citrulline (N3-L-Cit-OH), particularly concerning its solubility in aqueous solutions for experimental reactions.
Disclaimer
Currently, there is a lack of specific, publicly available quantitative data on the aqueous solubility of this compound. The information provided here is based on the known properties of its parent molecule, L-citrulline, general chemical principles of amino acid derivatives, and standard laboratory practices for similar compounds. It is strongly recommended that users perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound (Nε-azido-L-citrulline) is a modified amino acid derivative of L-citrulline. It is primarily used as a reagent in "click chemistry," a set of biocompatible reactions for molecular assembly.[1] The key functional groups influencing its solubility are the carboxylic acid, the α-amino group, the ureido group, and the terminal azide group. The parent molecule, L-citrulline, is known to be highly soluble in water.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the likely reasons?
Difficulty in dissolving this compound can be attributed to several factors:
-
Suboptimal pH: The solubility of amino acid derivatives is often pH-dependent. At its isoelectric point (pI), the net charge of the molecule is zero, which can minimize its interaction with water and lead to lower solubility.
-
Low Temperature: The dissolution of most solids, including amino acids, is an endothermic process, meaning solubility generally increases with temperature.[2][3][4]
-
Insufficient Agitation: Inadequate mixing may not provide enough energy to break the crystal lattice of the solid.
-
High Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in your specific buffer.
Q3: How does pH affect the solubility of this compound?
The solubility of amino acids and their derivatives is significantly influenced by pH. This compound has both an acidic carboxylic acid group and a basic α-amino group.
-
In acidic solutions (low pH): The α-amino group will be protonated (-NH3+), leading to a net positive charge on the molecule. This increased polarity generally enhances solubility in water.
-
In basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO-), resulting in a net negative charge, which also tends to increase solubility.
-
At the isoelectric point (pI): The molecule will exist as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. Solubility is typically at its minimum at or near the pI. The exact pI of this compound is not published, but it is expected to be near that of L-citrulline.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, for many click chemistry reagents, the use of a small amount of a water-miscible organic co-solvent can improve solubility. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is crucial to start with a small percentage of the co-solvent (e.g., 1-10% v/v) and ensure it is compatible with your downstream application, as organic solvents can sometimes interfere with biological assays or the activity of enzymes.
Q5: Is this compound stable in aqueous solutions?
While specific stability data for this compound is limited, azido-modified amino acids are generally stable in aqueous buffers under typical experimental conditions. However, prolonged storage in solution, especially at non-neutral pH or elevated temperatures, may lead to degradation. It is best practice to prepare fresh solutions for each experiment. For short-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow these troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Powder does not dissolve in aqueous buffer | Suboptimal pH (close to the isoelectric point) | Adjust the pH of the buffer slightly. Try decreasing the pH to ~4-5 or increasing it to ~8-9. |
| Low temperature | Gently warm the solution to 30-40°C while stirring. Avoid excessive heat to prevent degradation. | |
| Insufficient mixing | Use a vortex mixer for vigorous agitation or a magnetic stirrer for a longer duration. Sonication in a water bath for short periods can also be effective. | |
| Solution is cloudy or has a precipitate after initial dissolution | Solution is supersaturated | You are likely exceeding the solubility limit. Try preparing a more dilute solution. |
| Compound is precipitating out of solution over time | The solution may be unstable at the current storage temperature or pH. Prepare fresh solutions before use. | |
| Need to prepare a high-concentration stock solution | Limited aqueous solubility | Prepare a concentrated stock solution in a minimal amount of a compatible organic co-solvent like DMSO. This stock can then be diluted into your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment. |
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol describes a general shake-flask method to estimate the solubility of this compound in a specific aqueous buffer.[5]
Materials:
-
This compound powder
-
Your chosen aqueous buffer (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker or rotator
-
Microcentrifuge
-
Spectrophotometer or HPLC system for quantification
-
pH meter
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder (e.g., 2-5 mg) to a microcentrifuge tube containing a known volume of your buffer (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Seal the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with your buffer to a concentration that is within the linear range of your quantification method.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC). A standard curve with known concentrations of this compound should be prepared for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for dissolving this compound in aqueous solutions.
Caption: Logical relationship of factors affecting this compound solubility.
References
Technical Support Center: N-delta-trityl-L-citrulline (Fmoc-L-Cit(Trt)-OH) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of side products during solid-phase peptide synthesis (SPPS) using Fmoc-L-Cit(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-L-Cit(Trt)-OH and why is the trityl protecting group used for the citrulline side chain?
Fmoc-L-Cit(Trt)-OH is an L-citrulline derivative where the alpha-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the delta-ureido group of the side chain is protected by an acid-labile trityl (Trt) group. The bulky Trt group prevents the nucleophilic side-chain urea from participating in unwanted side reactions during peptide synthesis.
Q2: What are the primary side products encountered when using Fmoc-L-Cit(Trt)-OH in SPPS?
The two main categories of side products are:
-
Ornithine Lactam Formation: Analogous to glutarimide formation from glutamic acid, the citrulline side chain can undergo intramolecular cyclization to form a six-membered lactam. This is particularly a risk during acidic conditions, such as cleavage, where the urea moiety can be hydrolyzed to an ornithine intermediate which then cyclizes.
-
Trityl Cation-Mediated Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, the trityl group is removed, generating a stable trityl cation (Trt+). This highly reactive electrophile can re-attach to nucleophilic residues in the peptide chain, such as tryptophan or methionine, leading to unwanted alkylation.
Q3: How can I minimize the risk of ornithine lactam formation?
Minimizing exposure to harsh acidic conditions and optimizing the cleavage cocktail are key. Using a milder cleavage protocol with a shorter duration can be beneficial. For peptides particularly susceptible to this side reaction, careful monitoring of cleavage conditions and purification by HPLC are crucial.
Q4: What is the role of scavengers in the cleavage cocktail when using Fmoc-L-Cit(Trt)-OH?
Scavengers are essential to "trap" the reactive trityl cations generated during cleavage, preventing them from modifying the peptide. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. Water is also a common scavenger that can quench carbocations.
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-L-Cit(Trt)-OH
Symptoms:
-
Positive Kaiser test (indicating unreacted free amines) after the coupling step.
-
Presence of deletion sequences lacking citrulline in the final peptide, as identified by mass spectrometry.
Root Cause Analysis: The bulky nature of the trityl group on the citrulline side chain can cause steric hindrance, leading to slower and less efficient coupling reactions.
Recommended Actions:
-
Extend Coupling Time: Double the standard coupling time to allow for complete reaction.
-
Double Couple: After the initial coupling and a wash step, repeat the coupling procedure with a fresh solution of activated Fmoc-L-Cit(Trt)-OH.
-
Use a More Potent Activation Agent: Switch from standard activating agents like HBTU/HOBt to more powerful phosphonium-based reagents like PyBOP or HATU, which are known to be more effective for sterically hindered amino acids.
Issue 2: Presence of a +242 Da Adduct on Nucleophilic Residues in the Final Peptide
Symptoms:
-
Mass spectrometry analysis of the crude peptide shows a peak corresponding to the desired peptide mass plus 242 Da (the mass of the trityl group).
-
This adduct is often observed on tryptophan (Trp) or methionine (Met) residues.
Root Cause Analysis: This is a classic case of trityl cation-mediated alkylation due to insufficient scavenging during cleavage.
Recommended Actions:
-
Optimize the Cleavage Cocktail: Ensure your cleavage cocktail contains an adequate concentration of triisopropylsilane (TIS). A standard and effective cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT) or Reagent B, which contains TIS.
-
Increase Scavenger Concentration: For peptides with multiple trityl-protected residues or those particularly rich in nucleophilic amino acids, consider increasing the concentration of TIS in the cleavage cocktail.
-
Precipitate in Cold Ether: After cleavage, precipitating the peptide in cold diethyl ether can help to leave the lipophilic trityl byproducts in solution.
Issue 3: Unexpected Mass Loss of -1 Da or -17 Da in the Final Peptide Containing Citrulline
Symptoms:
-
Mass spectrometry shows a peak at M-1 Da, corresponding to the conversion of the ureido group to a nitrile.
-
A peak at M-17 Da may indicate the formation of an ornithine lactam.
Root Cause Analysis: These side reactions are often initiated by the acidic conditions of cleavage. The citrulline side chain can be susceptible to dehydration (loss of water, -18 Da, followed by protonation, net -17 Da for lactam) or other rearrangements. Conversion of citrulline to ornithine under acidic conditions is a known phenomenon.[1]
Recommended Actions:
-
Minimize Cleavage Time: Perform a time-course study to determine the minimum cleavage time required for complete deprotection of other side chains to reduce the exposure of citrulline to strong acid.
-
Use a Milder Cleavage Reagent: For very sensitive sequences, consider using a milder cleavage cocktail with a lower percentage of TFA, although this may require longer reaction times for other protecting groups.
-
Careful HPLC Purification: These side products often have different retention times during reverse-phase HPLC, allowing for their separation from the desired product.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-L-Cit(Trt)-OH
| Coupling Reagent | Type | Recommended Reaction Time | Key Advantages | Known Limitations |
| HBTU/HOBt | Uronium/Aminium | 60-120 minutes | Cost-effective, widely used. | May be less efficient for sterically hindered couplings. |
| PyBOP | Phosphonium | 45-90 minutes | High coupling efficiency, low racemization. | Higher cost. |
| HATU | Uronium/Aminium | 30-60 minutes | Very high coupling efficiency, suitable for difficult sequences. | Higher cost, potential for side reactions if not used correctly. |
| DIC/OxymaPure® | Carbodiimide | 60-120 minutes | Reduces racemization risk. | Generates an insoluble urea byproduct. |
Table 2: Recommended Cleavage Cocktails for Peptides Containing Cit(Trt)
| Cleavage Cocktail | Composition | Recommended Cleavage Time | Key Advantages |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) | 2-3 hours | "Odorless" alternative to thiol-containing cocktails, effective for scavenging trityl cations.[2] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | 2-4 hours | A robust, general-purpose cleavage reagent suitable for peptides with a variety of sensitive residues.[3] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | 1.5-3 hours | A simple and effective cocktail when trityl cation scavenging is the primary concern. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Cit(Trt)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate a 3-fold molar excess of Fmoc-L-Cit(Trt)-OH with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, perform a second coupling.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection using Reagent B
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final peptide-resin.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2 v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2 hours at room temperature with occasional swirling. The solution may turn yellow or orange due to the formation of the trityl cation.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and cleavage of peptides containing Fmoc-L-Cit(Trt)-OH.
Caption: Troubleshooting logic for common issues in Fmoc-L-Cit(Trt)-OH reactions.
References
- 1. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
N3-L-Cit-OH stability issues during long incubation times
Welcome to the technical support center for N3-L-Cit-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability of this compound, particularly during long incubation times in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a click chemistry reagent that contains an azide group. It is primarily used in the construction of peptidomimetic linkers for antibody-drug conjugates (ADCs).[1] The azide group allows for covalent attachment to molecules containing a terminal alkyne or a strained alkyne (like DBCO or BCN) through a click reaction. The L-Citrulline component is part of a dipeptide motif (Valine-Citrulline) that can be incorporated into ADC linkers designed for enzymatic cleavage within target cells.
Q2: What are the main stability concerns with this compound during long incubation times?
The primary stability concern for molecules containing the this compound linker, especially in a biological context, is the enzymatic degradation of the valine-citrulline (Val-Cit) peptide bond.[2][3][4] While the azide group itself is generally stable, the peptide component can be prematurely cleaved by certain extracellular proteases, leading to a loss of function of the conjugated molecule.
Q3: Which enzymes are known to cleave the Val-Cit linker?
The Val-Cit linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, inside the target cell.[3] However, it has been shown to be susceptible to premature cleavage by:
-
Carboxylesterase 1C (Ces1c): An enzyme found in mouse plasma that can hydrolyze the Val-Cit linker. This is a critical consideration for in vivo studies in mice and for in vitro experiments using mouse serum or other mouse-derived biological components.
-
Human Neutrophil Elastase: An enzyme released by neutrophils that can also cleave the Val-Cit linker. This can be a factor in in vitro cell culture experiments, particularly if primary cells including neutrophils are used or if inflammation-like conditions are being modeled.
Q4: Is the azide group in this compound stable?
Generally, the azide functional group is chemically stable under a wide range of conditions, including those typically found in biological assays. It is stable in the presence of acids and bases and is not prone to oxidation. However, prolonged exposure to reducing agents, such as high concentrations of DTT or TCEP, especially in the presence of metal catalysts, could potentially lead to the reduction of the azide to an amine. Standard cell culture conditions are not expected to affect the stability of the azide group.
Q5: How should I store this compound and its solutions?
For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For short-term use, solutions can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C. To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When diluted into aqueous buffers or cell culture media for experiments, it is best to use the solution fresh.
Troubleshooting Guides
Issue 1: Loss of Activity of my this compound Conjugate Over Time
Symptoms:
-
Decreased signal or functional readout in your assay with longer incubation times.
-
Inconsistent results between experiments.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Enzymatic Cleavage of the Val-Cit Linker | 1. Identify the Source of Proteases: a. Mouse-derived components: If your experiment uses mouse serum, plasma, or other biological fluids, consider that mouse carboxylesterase 1c can cleave the linker. b. Cell-secreted proteases: Certain cell types, especially primary immune cells like neutrophils, can release proteases (e.g., neutrophil elastase) into the culture medium that may cleave the linker. 2. Mitigate Protease Activity: a. Use human or other species' serum: If possible, substitute mouse serum with serum from a species that does not have the equivalent carboxylesterase activity. b. Use protease inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the cell culture medium. Be sure to confirm that the inhibitors do not interfere with your assay. c. Reduce incubation time: If feasible, shorten the duration of the experiment to minimize the exposure time to proteases. |
| General Peptide Degradation | 1. Check for Proteolytic Activity in Media: a. Incubate your conjugate in cell-free conditioned media from your cell line and analyze for degradation by HPLC or LC-MS. 2. Optimize Cell Culture Conditions: a. Ensure cells are healthy and not overly confluent, as stressed or dying cells can release intracellular proteases. |
| Instability of the Conjugated Molecule | 1. Assess Conjugate Stability: a. Perform a stability study of your purified conjugate in the assay buffer or cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS to check for degradation. |
Issue 2: High Background or Non-Specific Signal
Symptoms:
-
High signal in negative control groups.
-
Inconsistent dose-response curves.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Premature Cleavage and Off-Target Effects | 1. Confirm Linker Cleavage: a. Use a control molecule with a non-cleavable linker to determine if the observed off-target effects are due to premature payload release. 2. Wash Steps: a. Ensure adequate washing of cells after incubation with the conjugate to remove any unbound material and prematurely released payload from the medium. |
| Hydrophobicity and Aggregation | 1. Check for Aggregation: a. Highly hydrophobic payloads conjugated via this compound can lead to aggregation. Analyze the conjugate by size-exclusion chromatography (SEC) to check for aggregates. 2. Modify Formulation: a. If aggregation is an issue, consider including solubility-enhancing excipients in your formulation, if compatible with your assay. |
Experimental Protocols
Protocol: Assessing the Stability of an this compound Conjugate in Cell Culture Conditions
This protocol provides a framework for determining the stability of a molecule conjugated with this compound in a specific cell culture medium.
Materials:
-
Your this compound conjugated molecule (e.g., an ADC)
-
Cell culture medium (the same type used in your experiments)
-
Conditioned medium (cell culture medium in which your cells of interest have been grown for 24-48 hours, then sterile-filtered)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
Analytical method to detect the intact conjugate and potential cleavage products (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Samples:
-
In sterile microcentrifuge tubes, dilute your this compound conjugate to the final concentration used in your experiments in three different media:
-
Fresh cell culture medium.
-
Conditioned cell culture medium.
-
Phosphate-buffered saline (PBS) as a control for inherent instability.
-
-
-
Incubation:
-
Incubate the tubes at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove an aliquot from each tube. The time points should reflect the duration of your actual experiment.
-
-
Sample Storage:
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Analysis:
-
Thaw the samples and analyze them using your chosen analytical method (e.g., HPLC or LC-MS).
-
Quantify the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.
-
Look for the appearance of peaks corresponding to the cleaved linker or payload.
-
Data Interpretation:
-
A significant decrease in the intact conjugate in the conditioned medium compared to the fresh medium or PBS suggests that the cells are secreting factors (likely proteases) that are degrading your conjugate.
-
If degradation is observed in both fresh and conditioned media but not in PBS, components of the media itself (e.g., serum) may be causing the instability.
Visualizations
Caption: Degradation pathway of this compound linkers.
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: Monitoring N₃-L-Citrulline-OH Click Reactions
Welcome to the technical support center for monitoring the progress of N₃-L-Citrulline-OH (Azido-L-Citrulline) click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking your reaction's progress and troubleshooting common issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is an N₃-L-Citrulline-OH click reaction?
A: This refers to a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) where one of the components is an L-Citrulline amino acid modified with an azide (-N₃) functional group.[1][2][3] This reaction is a type of "click chemistry," known for its high yield, reliability, and biocompatibility.[3][4] The goal is to covalently link the azido-citrulline to a molecule containing an alkyne group, forming a stable triazole linkage.
Q2: What are the most common methods to monitor the progress of this reaction?
A: The reaction progress is typically monitored by tracking the consumption of the starting materials (azide or alkyne) and the formation of the triazole product. The most common analytical techniques include:
-
Thin-Layer Chromatography (TLC): For a quick, qualitative check.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the characteristic azide peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For quantitative analysis and product confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation and kinetic analysis.
Q3: How do I know my click reaction is complete?
A: Completion is indicated by the total disappearance of the limiting starting material. Using the techniques above, this would be observed as:
-
TLC: The spot corresponding to the limiting reagent is no longer visible.
-
FTIR: The azide peak at ~2100 cm⁻¹ has completely disappeared.
-
LC-MS: The peak for the limiting reagent is gone, and the product peak's area is maximized.
-
NMR: Proton or carbon signals unique to the starting material have vanished, while product signals have appeared and stabilized.
Reaction Monitoring Workflow
The following diagram illustrates a general workflow for setting up and monitoring a click reaction.
Caption: General experimental workflow for click reaction monitoring.
Troubleshooting & Technical Guides by Method
This section provides specific troubleshooting advice in a question-and-answer format for each primary monitoring technique.
1. Thin-Layer Chromatography (TLC)
Q: My spots are streaking on the TLC plate. What should I do? A: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause. Try spotting a more dilute sample.
-
Highly Polar/Acidic/Basic Compounds: Your N₃-L-Citrulline or product may be interacting too strongly with the silica plate. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, ammonia) to your mobile phase to improve spot shape.
-
Inadequate Solubility: If the sample doesn't fully dissolve in the spotting solvent, it can cause streaking. Ensure your sample is fully dissolved before spotting.
Q: My starting material and product spots have very similar Rf values. How can I tell them apart? A:
-
Optimize Mobile Phase: Test different solvent systems to achieve better separation. Small changes in polarity can have a large effect.
-
Use a Cospot: Spot your starting material, your reaction mixture, and both in the same lane (a "cospot"). If the reaction is progressing, the cospot should show two distinct spots or an elongated spot compared to the starting material lane.
-
Change Staining Method: Some stains react differently with different functional groups, revealing color differences between the reactant and product.
Q: I don't see a product spot, and the starting material spot hasn't changed. A: This indicates the reaction has not initiated. Refer to the "General Reaction Troubleshooting" section below.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Q: I still see a strong azide peak (~2100 cm⁻¹) after the expected reaction time. Why? A: A persistent azide peak indicates the reaction has not gone to completion or has stalled. Potential causes include:
-
Inactive Catalyst: For CuAAC, the Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. Ensure you have added a sufficient amount of reducing agent (e.g., sodium ascorbate) and that your reagents are fresh.
-
Reagent Degradation: One of the starting materials may have degraded. Verify the integrity of your N₃-L-Citrulline and alkyne substrate.
-
Incorrect Conditions: Verify that the reaction temperature, pH, and solvent are appropriate for the specific click reaction you are performing.
Q: Can I use FTIR for quantitative analysis? A: Yes, FTIR can be used for semi-quantitative analysis by monitoring the decrease in the integrated area of the azide peak over time. For accurate quantification, you would need to create a calibration curve. It is excellent for determining reaction endpoints when the peak disappears completely.
| FTIR Analysis: Key Parameters | |
| Functional Group | Azide (-N₃) |
| Vibrational Mode | Asymmetric Stretch |
| Characteristic Peak | ~2100 - 2150 cm⁻¹ |
| Indication of Progress | Decrease in peak intensity/area |
| Indication of Completion | Complete disappearance of the peak |
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
Q: My LC-MS results show multiple unexpected peaks. What could they be? A:
-
Side Reactions: Although click chemistry is highly specific, side reactions can occur, especially if impurities are present.
-
Degradation on Column/in Source: Some molecules can degrade under the analysis conditions (e.g., in the presence of acidic mobile phases like trifluoroacetic acid - TFA). Try analyzing a sample of your starting material alone to see if it is stable.
-
Catalyst-Related Adducts: In CuAAC, you may see adducts with copper.
Q: I can't get good separation between my reactant and product peaks in the chromatogram. A: This requires method development. Try adjusting the gradient of your mobile phase, changing the column (e.g., from C18 to a different stationary phase), or modifying the pH of the mobile phase.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Which signals should I monitor in the ¹H NMR spectrum? A: You should monitor the disappearance of signals unique to the starting materials and the appearance of signals for the new triazole product.
-
Alkyne Proton: If you are using a terminal alkyne, the signal for the alkyne proton (typically a singlet around 2-3 ppm) will disappear.
-
Triazole Proton: A new signal for the proton on the newly formed triazole ring will appear, usually as a singlet between 7.5 and 8.5 ppm.
-
Adjacent Protons: Protons on the carbons adjacent to the azide and alkyne groups will experience a change in their chemical shift upon product formation.
General Reaction Troubleshooting
This decision tree can help diagnose general issues with low or no reaction conversion.
Caption: Troubleshooting decision tree for low reaction yield.
| Typical CuAAC Reaction Component Concentrations | |
| Component | Typical Concentration Range |
| Alkyne-Substrate | 1 - 50 µM (or higher for small molecules) |
| Azide-Probe (N₃-L-Cit-OH) | 1.5 - 10 fold excess over alkyne |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-fold excess over Copper |
| Ligand (e.g., THPTA, TBTA) | 1- to 5-fold excess over Copper |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare TLC Chamber: Add the desired mobile phase to a developing chamber and allow it to saturate.
-
Spot Plate: On a silica TLC plate, draw a faint baseline with a pencil. Spot a small amount of your alkyne starting material, your N₃-L-Citrulline starting material, and your t=0 reaction mixture in separate lanes.
-
Develop Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp and/or an appropriate chemical stain (e.g., ninhydrin for the amino acid, potassium permanganate).
-
Monitor: At subsequent time points, spot the reaction mixture on a new plate alongside the t=0 mixture. The reaction is complete when the spot for the limiting reagent has disappeared and a new product spot is observed.
Protocol 2: General Procedure for In-situ Reaction Monitoring by FTIR
-
Background Spectrum: If using an in-situ ATR-FTIR probe, collect a background spectrum of the solvent and all reagents before initiating the reaction.
-
Initiate Reaction: Add the final reagent (e.g., the copper catalyst or the alkyne substrate) to start the reaction.
-
Acquire Data: Begin collecting spectra at regular time intervals (e.g., every 2-5 minutes).
-
Analyze Data: Monitor the intensity of the azide asymmetric stretch peak (~2100 cm⁻¹). The reaction is finished when this peak is no longer visible.
References
- 1. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mt.com [mt.com]
Overcoming steric hindrance in N3-L-Cit-OH bioconjugation
Welcome to the technical support center for N3-L-Cit-OH bioconjugation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to steric hindrance during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical reagent used in "click chemistry" that contains an azide (N3) group.[1][2] Its primary application is in the construction of peptidomimetic linkers for antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) component of the linker is designed to be cleaved by enzymes like cathepsin B, which are often upregulated in tumor cells, allowing for targeted drug release.[3][4]
Q2: What is steric hindrance in the context of this compound bioconjugation?
A2: Steric hindrance refers to the spatial arrangement of atoms or bulky groups that physically obstructs a chemical reaction.[5] In this context, it occurs when the three-dimensional structure of the target biomolecule (e.g., an antibody) or the molecule it's being conjugated to prevents the azide group on the this compound linker from efficiently reacting with its alkyne partner (e.g., DBCO, BCN, or a terminal alkyne). This can be caused by the conjugation site being buried within the protein's structure or shielded by nearby bulky residues.
Q3: Which click chemistry reactions are used with this compound?
A3: this compound is compatible with the two main types of azide-alkyne cycloaddition "click" reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to join the azide with a terminal alkyne. While efficient, the potential toxicity of residual copper can be a concern for in-vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne (like DBCO or BCN). The high ring strain drives the reaction forward without the need for a toxic catalyst, making it highly suitable for biological applications.
Q4: What are the common indicators that steric hindrance is affecting my conjugation reaction?
A4: The most common signs of steric hindrance include:
-
Low or no conjugation yield: The final amount of desired product is significantly less than theoretically expected.
-
Incomplete conjugation: A large portion of the starting material remains unreacted, even when using an excess of one reagent.
-
Lack of site-specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule.
-
Slow reaction rates: The reaction takes much longer to reach completion compared to less hindered systems.
Troubleshooting Guide: Low Conjugation Yield
Dealing with low or failed conjugation is a primary challenge. The following guide provides a systematic approach to troubleshooting these issues.
Caption: A step-by-step workflow for diagnosing and solving low-yield bioconjugation reactions.
Q5: My conjugation yield is low. How can I increase the accessibility of the this compound linker to the target site?
A5: When the conjugation site on a biomolecule is hindered, the linker itself can be modified to better access the site. The incorporation of flexible linkers or spacers is a suitable strategy to overcome steric hindrance.
-
Introduce a Spacer Arm: The most common strategy is to use a crosslinker with a longer, hydrophilic spacer, such as polyethylene glycol (PEG). Attaching a PEG chain to your alkyne-containing molecule before conjugation to the this compound moiety increases the physical distance between the reactive group and the bulky biomolecule, allowing it to navigate into crowded spaces more easily.
-
Optimize Linker Architecture: The design of the linker can significantly impact payload release and its dependency on steric hindrance. Experimenting with different linker lengths and branching can help find an optimal balance between stability and reactivity.
Caption: Conceptual diagram showing solutions to overcome steric clashes in bioconjugation.
Q6: Can changing the reaction conditions improve my low yield?
A6: Yes, optimizing reaction conditions is critical.
-
Solvent: Poor solubility of either reactant can drastically reduce reaction rates. While many bioconjugations are performed in aqueous buffers (like PBS), adding a water-miscible organic co-solvent (e.g., DMSO, DMF) can improve the solubility of hydrophobic components. Start with a low percentage (5-10%) and optimize as needed, ensuring your biomolecule remains stable.
-
Concentration: For bimolecular reactions like SPAAC, higher reactant concentrations can increase the frequency of molecular collisions and improve reaction rates. If solubility allows, try performing the reaction at a higher concentration.
-
Temperature: While many protocols are performed at room temperature, moderately increasing the temperature (e.g., to 37°C or 50°C) can significantly accelerate SPAAC reaction kinetics without denaturing most proteins.
-
pH: For reactions involving proteins, pH should be maintained in a range that preserves protein stability and function, typically between pH 6.5 and 8.0.
Experimental Protocols and Data
Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for conjugating an alkyne-modified biomolecule (e.g., a protein with a DBCO group) to this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., DBCO-Protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, amine-free DMSO.
-
Reaction tubes (e.g., microcentrifuge tubes).
-
Purification system (e.g., SEC, dialysis, or MWCO spin filter).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule at a known concentration (e.g., 5 mg/mL or 100 µM) in the reaction buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to the biomolecule solution. A slight molar excess of the this compound reagent (e.g., 3-10 equivalents relative to the biomolecule) is typically used to drive the reaction to completion.
-
Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation. Adjust stock concentrations if necessary.
-
-
Incubation:
-
Gently mix the reaction.
-
Incubate at a set temperature. Start with room temperature (20-25°C) or 37°C for 4-24 hours. The optimal time and temperature may need to be determined empirically. Protect from light if any components are light-sensitive.
-
-
Monitoring (Optional):
-
If possible, monitor the reaction progress by taking small aliquots at different time points (e.g., 1, 4, 12, 24 hours) and analyzing them via LC-MS or SDS-PAGE to observe the formation of the conjugate.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound and any byproducts.
-
For protein conjugates, size-exclusion chromatography (SEC), dialysis against the storage buffer, or a molecular weight cut-off (MWCO) spin filter are effective methods.
-
-
Characterization:
-
Confirm the successful conjugation and determine the final concentration and purity of the product using methods such as UV-Vis spectroscopy, LC-MS, and SDS-PAGE.
-
Data Presentation
The following table provides an illustrative summary of how different parameters can influence conjugation efficiency, based on general principles of bioconjugation.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Rationale |
| Linker Length | Short, rigid linker | PEG4 linker | PEG12 linker | Condition B is often optimal | A moderately long, flexible linker can overcome minor steric clashes without being overly cumbersome. |
| Reactant Ratio (Linker:Protein) | 1:1 | 5:1 | 20:1 | Condition B provides a good balance | A slight excess drives the reaction to completion without making purification difficult. |
| Temperature | 4°C | 25°C | 37°C | Condition C yields faster rates | Increased thermal energy accelerates molecular collisions and overcomes the activation energy barrier, especially for SPAAC. |
| Co-solvent (DMSO) | 0% | 10% | 25% | Condition B improves solubility | A small amount of organic co-solvent can prevent aggregation of hydrophobic reagents without denaturing the protein. |
Note: The optimal conditions must be determined empirically for each specific biomolecule and linker combination.
References
Technical Support Center: Optimizing N3-L-Cit-OH CuAAC Reactions
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving N3-L-Cit-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper ligand in the this compound CuAAC reaction?
The copper ligand is a critical component of the CuAAC reaction for several reasons:
-
Reaction Acceleration: The primary role of the ligand is to stabilize the catalytically active copper(I) oxidation state, which significantly increases the reaction rate.
-
Protection of Reactants: Ligands can protect sensitive biomolecules, such as peptides and proteins, from damage caused by reactive oxygen species (ROS) that can be generated by copper ions in solution.
-
Improving Solubility: Certain ligands can help to maintain the solubility of the copper catalyst in aqueous buffer systems commonly used for bioconjugation.
-
Minimizing Side Reactions: By stabilizing Cu(I), ligands help to suppress unwanted side reactions such as the Glaser coupling of the alkyne starting material.
Q2: Which copper ligand should I choose for my this compound CuAAC reaction?
The choice of ligand depends on the specific requirements of your experiment, such as the desired reaction rate, the solvent system, and the sensitivity of your substrates. Tris-triazolylmethylamine ligands are commonly used. While specific kinetic data for this compound is not extensively published, studies on other model systems provide a general trend for ligand efficiency.
Q3: Can the citrulline residue in this compound participate in side reactions?
The urea moiety of the citrulline side chain is generally stable under standard CuAAC conditions. However, it is important to be aware of potential side reactions that can occur with arginine residues, which are structurally similar to citrulline, in the presence of dehydroascorbic acid (an oxidation product of the reducing agent, sodium ascorbate). While less likely with citrulline, it is good practice to use fresh sodium ascorbate solution and consider the addition of aminoguanidine to scavenge reactive byproducts if you observe unexpected adducts.
Q4: My reaction is slow or incomplete. What are the possible causes and solutions?
Several factors can lead to a slow or incomplete reaction. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions.
Q5: How can I monitor the progress of my this compound CuAAC reaction?
The progress of the reaction can be monitored by a variety of analytical techniques, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To observe the disappearance of starting materials and the appearance of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the conversion of reactants to product.
-
Fluorogenic Assays: If one of the reactants is conjugated to a fluorophore that is quenched and becomes fluorescent upon triazole formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: Oxidation of Cu(I) to the inactive Cu(II) state. | - Ensure you are using a freshly prepared solution of sodium ascorbate. - Degas your reaction mixture to remove oxygen. - Increase the concentration of the reducing agent. |
| Catalyst Sequestration: The copper catalyst may be chelated by other functional groups on your substrate (e.g., histidine residues). | - Increase the copper and ligand concentration. - Add a sacrificial metal such as Zn(II) to bind to chelating sites. | |
| Poor Reagent Quality: Degradation of this compound or the alkyne partner. | - Use high-purity reagents. - Store reagents under the recommended conditions. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): This occurs in the presence of Cu(II) and oxygen. | - Ensure an adequate excess of sodium ascorbate. - Degas the reaction mixture thoroughly. |
| Substrate Degradation: Oxidation of sensitive amino acid residues (e.g., methionine, tryptophan, histidine) by ROS. | - Use a protective ligand like THPTA or BTTAA. - Keep reaction times as short as possible. - Add aminoguanidine to the reaction mixture. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variation in the concentration or quality of stock solutions. | - Prepare fresh stock solutions, especially for sodium ascorbate. - Calibrate pipettes and ensure accurate measurements. |
| Oxygen Contamination: Variable exposure of the reaction to air. | - Standardize the degassing procedure for all reactions. |
Data Presentation: Impact of Copper Ligand on CuAAC Reaction Rate
While specific kinetic data for this compound is limited, the following table summarizes the relative reaction rates observed with common copper ligands in a model CuAAC system. This trend is generally applicable to other azide- and alkyne-containing substrates.
| Ligand | Relative Reaction Rate | Key Characteristics |
| BTTAA (Tris((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amine) | Very High | Excellent for biocompatibility and low copper concentrations. |
| BTTES (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)ethanesulfonic acid) | High | High water solubility and biocompatibility. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Moderate | Highly water-soluble and protects biomolecules from ROS. A good starting point for bioconjugation.[1] |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Low | Limited water solubility, often requiring organic co-solvents. |
Note: The relative rates are based on studies using model azides and alkynes and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for this compound CuAAC Reaction in Solution
This protocol provides a starting point for the reaction of this compound with an alkyne-functionalized molecule in an aqueous buffer system. Optimization may be required for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water or DMSO/water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Degassed water or buffer
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in the reaction buffer to the desired final concentrations. The total volume should be adjusted to accommodate the addition of the catalyst and reducing agent.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is a good starting point. Gently vortex to mix.
-
Initiate the Reaction: Add the catalyst premix to the tube containing the reactants.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubate: Gently mix the reaction and incubate at room temperature. Protect the reaction from light if using photosensitive compounds.
-
Monitor Progress: At desired time points, take aliquots of the reaction mixture and analyze by LC-MS or HPLC to monitor the formation of the product.
-
Purification: Once the reaction is complete, the product can be purified by standard techniques such as HPLC or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for a typical this compound CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Technical Support Center: Optimizing N3-L-Cit-OH Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the use of N3-L-Cit-OH in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CuAAC reaction using this compound?
A1: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are generally robust and can proceed over a broad pH range, typically between 4 and 12.[1][2] However, for applications involving sensitive biomolecules, such as peptides or proteins, a pH range of 7 to 9 is most commonly employed to balance the reaction efficiency with the stability of the biomolecule.[1] A neutral pH of around 7 is often a good starting point for optimization.[3]
Q2: Can I use any buffer for my click chemistry reaction?
A2: It is critical to select a buffer that does not interfere with the reaction. Buffers containing high concentrations of chloride ions should be avoided as they can compete for copper binding.[3] Similarly, Tris buffers can slow down CuAAC reactions due to their copper-chelating properties. Phosphate-buffered saline (PBS) or HEPES are often recommended alternatives.
Q3: My reaction is not working or the yield is very low. What are the common causes?
A3: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. It is crucial to use a reducing agent, like sodium ascorbate, and to minimize the reaction's exposure to air.
-
Inaccessibility of the Azide or Alkyne: If your this compound or the alkyne-containing molecule is part of a larger structure, hydrophobic collapse or steric hindrance might prevent the reactive groups from coming together. Using denaturing or solvating conditions, such as adding DMSO as a co-solvent, can help.
-
Copper Sequestration: If you are working with complex biological samples, other molecules might chelate the copper catalyst, making it unavailable for the reaction. In such cases, adding an excess of the copper catalyst and a stabilizing ligand may be necessary.
-
Failure of a Preceding Step: Ensure that the incorporation of the azide (this compound) and the alkyne into your respective molecules was successful before proceeding with the click reaction.
Q4: I am observing the formation of a precipitate in my reaction. What could it be?
A4: Precipitate formation could be due to several reasons. With certain alkynes, a reaction with the copper(I) catalyst can form an insoluble complex. Additionally, copper-phosphate complexes can be insoluble, although this can often be prevented by pre-mixing the copper source with a stabilizing ligand before adding it to a phosphate-based buffer.
Q5: Is it necessary to use a copper-stabilizing ligand?
A5: While not always strictly necessary, using a copper-stabilizing ligand like THPTA or TBTA is highly recommended, especially in bioconjugation reactions. These ligands serve a dual purpose: they protect the Cu(I) from oxidation and disproportionation, and they accelerate the rate of the CuAAC reaction. For aqueous reactions, a water-soluble ligand such as THPTA is particularly beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | 1. Ensure you are using a fresh solution of a reducing agent (e.g., sodium ascorbate). 2. Deoxygenate your reaction mixture and buffers. 3. Keep the reaction vessel capped to minimize oxygen exposure. |
| Inaccessibility of azide or alkyne groups. | 1. Perform the reaction in the presence of a co-solvent like DMSO or t-butanol to improve solubility. | |
| Insufficient active catalyst. | 1. Increase the concentration of the copper catalyst and the stabilizing ligand. | |
| Reaction Starts but Does Not Go to Completion | Depletion of the reducing agent. | 1. Cap the reaction vessel to minimize ongoing oxygen ingress. 2. Consider adding a second portion of the reducing agent. |
| Formation of Alkyne Homocoupling (Glaser) Byproducts | Presence of Cu(II) and oxygen. | 1. Increase the concentration of the reducing agent. 2. Ensure thorough deoxygenation of the reaction mixture. |
| Degradation of a Sensitive Biomolecule | Oxidation by reactive oxygen species generated during the reaction. | 1. Use a copper-stabilizing ligand, which also acts as a sacrificial reductant. 2. Minimize agitation of the solution and keep it capped. |
Quantitative Data Summary
The rate of CuAAC reactions can be influenced by pH, although it is generally effective across a broad range. For bioconjugation, maintaining the integrity of the biomolecule is a primary concern, leading to a more constrained optimal pH range.
| Reaction Parameter | pH Range | Optimal/Starting pH for Bioconjugation | Key Considerations |
| CuAAC Reaction Rate | 4.0 - 12.0 | 7.0 - 8.0 | Sensitive biomolecules may require a narrower, near-neutral pH range to prevent degradation. |
| Amine Functionalization (e.g., NHS ester reaction) | 7.0 - 9.0 | ~8.0 | Higher pH increases the rate of amine reaction but also the rate of hydrolysis of the NHS ester. |
| Thiol Functionalization (e.g., maleimide reaction) | 6.0 - 8.0 | 6.5 - 7.5 | Lower pH favors thiol functionalization over hydrolysis of the maleimide. |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a CuAAC Reaction with this compound
This protocol provides a framework for optimizing the pH of a copper-catalyzed click reaction between this compound and an alkyne-containing molecule.
-
Prepare Stock Solutions:
-
This compound in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄) in water.
-
A water-soluble copper-stabilizing ligand (e.g., THPTA) in water.
-
Sodium ascorbate in water (must be prepared fresh immediately before use).
-
-
Prepare Reaction Buffers:
-
Prepare a series of buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments (e.g., PBS or HEPES).
-
-
Reaction Setup (for each pH value):
-
In a microcentrifuge tube, combine the this compound and the alkyne partner in the desired reaction buffer.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.
-
Add the premixed catalyst solution to the main reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.
-
Allow the reaction to proceed for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE if one of the components is a protein).
-
-
Analysis:
-
Compare the product yield across the different pH conditions to determine the optimal pH for your specific system.
-
Protocol 2: CuAAC for Bioconjugation Using this compound and a Stabilizing Ligand
This protocol is adapted for conjugating this compound to an alkyne-functionalized biomolecule in an aqueous environment.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable, non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized biomolecule solution.
-
Add the this compound stock solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Add this premixed catalyst to the main reaction tube. A final concentration of ~0.25 mM copper and ~1.25 mM ligand is a good starting point.
-
Add the sodium ascorbate solution to a final concentration of ~5 mM to initiate the reaction.
-
-
Reaction and Purification:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Once the reaction is complete, the conjugated product can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity purification.
-
Visualizations
Caption: Experimental workflow for pH optimization in this compound click chemistry.
Caption: Troubleshooting decision tree for low-yield this compound click reactions.
References
Common pitfalls to avoid when working with N3-L-Cit-OH
Technical Support Center: N3-L-Cit-OH
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimentation with this azide-containing citrulline derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a click chemistry reagent that incorporates an azide functional group onto an L-citrulline scaffold. Its primary use is in the construction of peptidomimetic linkers for antibody-drug conjugates (ADCs) and in other bioconjugation applications. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and reactivity of this compound. It is recommended to store the compound at 0-8°C, protected from light.[1] Avoid contact with metals, strong acids, and sources of heat, shock, or pressure, as these can lead to decomposition.[1][2] For long-term storage, keeping the compound in a cool, dark, and dry place is advisable.
Q3: What are the general safety precautions for handling this compound?
A3: this compound is an organic azide. Organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[2][3] While this compound has a relatively favorable carbon-to-nitrogen ratio, it is still prudent to handle it with care. Avoid heating the solid material, and do not use metal spatulas for handling to prevent the formation of potentially explosive heavy metal azides. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Solubility Problems
Q: I am having trouble dissolving this compound for my reaction. What solvents should I use?
A: this compound, being a derivative of the amino acid citrulline, is expected to have good solubility in aqueous solutions and polar aprotic solvents, but limited solubility in non-polar organic solvents.
-
Recommended Solvents: For most bioconjugation reactions, starting with aqueous buffers (e.g., PBS) is recommended. If co-solvents are necessary, polar aprotic solvents like DMSO or DMF can be used.
-
Antisolvents: Ethanol can act as an antisolvent, reducing the solubility of citrulline derivatives in aqueous solutions.
-
pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.
-
Gentle Warming: Gentle warming can aid dissolution, but avoid excessive heat due to the potential instability of the azide group.
Issue 2: Poor Reaction Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q: My CuAAC reaction with this compound is giving a low yield. What could be the problem?
A: Low yields in CuAAC reactions can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Copper Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen. Ensure your reaction is deoxygenated, or use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.
-
Ligand Choice: Using a stabilizing ligand, such as THPTA or TBTA, can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.
-
Reagent Purity: Ensure the purity of your alkyne-containing substrate and other reagents.
-
Side Reactions: Alkyne homocoupling can be a significant side reaction. Using a slight excess of the reducing agent and a stabilizing ligand can help minimize this.
-
Biological Sample Interference: If you are working with biological molecules like proteins or DNA, they can sequester copper ions, inhibiting the reaction. In such cases, using an excess of the copper catalyst and ligand may be necessary.
Issue 3: Inefficient or Failed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q: I am not seeing any product formation in my SPAAC reaction with this compound. What are the common pitfalls?
A: While SPAAC avoids the cytotoxicity of a copper catalyst, it has its own set of challenges.
-
Cyclooctyne Instability: Some strained cyclooctynes can be unstable and may degrade upon storage or self-react. Ensure your cyclooctyne reagent is fresh and has been stored correctly, typically at low temperatures and protected from light.
-
Incorrect Stoichiometry: An improper ratio of this compound to the cyclooctyne can lead to an incomplete reaction. Optimization of the stoichiometry is often required.
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can influence the kinetics of SPAAC reactions. While they generally proceed well at physiological pH and temperature, optimization may be needed for your specific system.
-
Off-Target Reactions: Some cyclooctynes, like DBCO, can react with cysteine residues in proteins, leading to non-specific labeling. If working with proteins, consider this possibility and choose your cyclooctyne accordingly.
Data Presentation
Table 1: Solubility of L-Citrulline in Water-Ethanol Mixtures at Different Temperatures
The following table summarizes the mole fraction solubility (x₁) of the δ form of L-citrulline in water-ethanol binary solvent mixtures at various temperatures. This data can serve as a reference for understanding the solubility behavior of this compound, as ethanol acts as an antisolvent.
| Temperature (K) | Mole fraction of ethanol (x₂) | Mole fraction solubility of L-citrulline (10³x₁) |
| 293.15 | 0.0000 | 5.31 |
| 0.0525 | 3.42 | |
| 0.1158 | 2.11 | |
| 0.1955 | 1.25 | |
| 0.3013 | 0.69 | |
| 0.4497 | 0.32 | |
| 0.6758 | 0.13 | |
| 1.0000 | 0.04 | |
| 313.15 | 0.0000 | 9.02 |
| 0.0525 | 5.95 | |
| 0.1158 | 3.79 | |
| 0.1955 | 2.30 | |
| 0.3013 | 1.30 | |
| 0.4497 | 0.62 | |
| 0.6758 | 0.25 | |
| 1.0000 | 0.08 | |
| 333.15 | 0.0000 | 14.53 |
| 0.0525 | 9.87 | |
| 0.1158 | 6.55 | |
| 0.1955 | 4.10 | |
| 0.3013 | 2.38 | |
| 0.4497 | 1.16 | |
| 0.6758 | 0.48 | |
| 1.0000 | 0.15 |
Data adapted from a study on the solubility of L-citrulline.
Experimental Protocols
General Protocol for a CuAAC Reaction with this compound
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a stock solution of this compound in deionized water or an appropriate buffer.
-
Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄) in deionized water.
-
Prepare a stock solution of a reducing agent (e.g., sodium ascorbate) in deionized water. This solution should be made fresh.
-
Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-containing molecule and this compound (typically a slight excess of one reagent is used).
-
Add the Cu(I)-stabilizing ligand.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
The reaction is typically carried out at room temperature.
-
Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).
-
-
Work-up and Purification:
-
Upon completion, the product can be purified using standard techniques such as chromatography (e.g., HPLC, size-exclusion) or precipitation.
-
Visualizations
Figure 1: A general experimental workflow for using this compound in click chemistry, highlighting key stages and associated common pitfalls.
References
Validation & Comparative
N3-L-Cit-OH vs. Other Azide Linkers: A Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in defining the efficacy, stability, and safety of these targeted therapies. Among the various conjugation strategies, "click chemistry" utilizing azide linkers has gained prominence for its bioorthogonality and efficiency. This guide provides a detailed comparison of N3-L-Cit-OH, a peptidic azide linker, against other common azide linkers used in ADC development, supported by experimental data and methodologies.
Introduction to Azide Linkers in ADCs
Azide linkers are integral components for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies. The azide group's ability to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions allows for the creation of stable triazole linkages under mild, biocompatible conditions. This bioorthogonal nature prevents interference with native biochemical processes, ensuring the integrity and function of the antibody.
This compound is a click chemistry reagent that incorporates a terminal azide group, a cleavable L-citrulline (Cit) residue, and a carboxylic acid handle (OH) for payload attachment. The inclusion of the valine-citrulline dipeptide sequence is a key feature, rendering the linker susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.
Comparative Analysis of Azide Linkers
The selection of an azide linker for ADC development depends on several factors, including the desired release mechanism (cleavable vs. non-cleavable), the physicochemical properties of the payload, and the overall stability requirements of the conjugate. Below is a comparison of this compound with other classes of azide linkers.
| Linker Class | Example | Release Mechanism | Key Characteristics |
| Peptidic Azide | This compound | Cleavable (Enzymatic) | - High plasma stability. - Specific cleavage by tumor-associated proteases (e.g., Cathepsin B). - Enables bystander effect. - Susceptibility to certain plasma carboxylesterases in rodents can complicate preclinical evaluation.[1] |
| PEGylated Azide | Azido-PEG-NHS ester | Non-cleavable | - Improves hydrophilicity and solubility of the ADC. - Can reduce aggregation. - Enhances pharmacokinetic properties. - Payload is released upon lysosomal degradation of the antibody. |
| Bifunctional Aromatic Azide | 3-azido-5-(azidomethyl)benzoic acid | Non-cleavable | - Rigid structure. - Can be used for crosslinking or dual functionalization. - Aromatic core may influence stability and solubility. |
| Simple Aliphatic Azide | Azide-C2-Azide | Non-cleavable | - Simple, short spacer. - Can be used to create bifunctional linkers. |
| Chelating Azide | Picolyl Azides | Non-cleavable | - Contains a chelating moiety that enhances the rate of CuAAC reactions. - Useful for applications requiring rapid conjugation. |
Quantitative Performance Data
Direct head-to-head quantitative comparisons of ADCs using this compound versus other azide linkers under identical experimental conditions are limited in publicly available literature. However, we can infer performance from studies on linkers with similar components, particularly the widely studied valine-citrulline (Val-Cit) cleavable motif.
Table 1: Stability of Val-Cit Containing Linkers in Plasma
| Species | % Payload Release after 6 days | Reference |
| Human | <1% | [2] |
| Monkey | <1% | [2] |
| Mouse | ~25% | [1][2] |
| Rat | ~2.5% |
Note: The instability in rodent plasma is attributed to the activity of carboxylesterase 1C on the Val-Cit linker.
Table 2: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-cleavable Linkers
| ADC Target & Payload | Linker Type | IC50 (pmol/L) | Reference |
| Anti-HER2-MMAE | β-galactosidase-cleavable | 8.8 | |
| Anti-HER2-MMAE | Val-Cit | 14.3 | |
| Kadcyla (T-DM1) | SMCC (Non-cleavable) | 33 |
Experimental Protocols
Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-containing antibody.
Materials:
-
Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized drug-linker stock solution (e.g., 20 mM in DMSO).
-
Desalting columns.
-
Protein concentrators (e.g., 50 kDa MWCO).
Methodology:
-
Buffer Exchange: Perform a buffer exchange on the purified azide-conjugated antibody using a desalting column equilibrated with PBS (pH 7.4).
-
Conjugation Reaction:
-
Prepare the reaction mixture by adding the DBCO-drug linker stock solution to the antibody solution. A typical molar excess of the drug-linker is used. The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10%) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or as optimized.
-
-
Purification:
-
Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.
-
Concentrate the resulting ADC using a protein concentrator.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and quantifies the premature release of the payload in plasma.
Materials:
-
Purified ADC.
-
Plasma from relevant species (e.g., human, mouse, rat).
-
Incubator at 37°C.
-
LC-MS/MS system.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
To quantify the released payload, precipitate plasma proteins from the aliquots using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Quantification: Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
Mechanism of Action and Signaling Pathways
ADCs constructed with cleavable linkers like those derived from this compound typically carry highly potent cytotoxic payloads such as monomethyl auristatin E (MMAE) or monomethyl auristatin F (MMAF).
Caption: General mechanism of action for an ADC with a cleavable linker.
Once internalized, the linker is cleaved within the lysosome, releasing the payload. Auristatins like MMAE and MMAF are potent tubulin inhibitors. They bind to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis through the activation of caspase cascades.
Caption: MMAE/MMAF-induced intrinsic apoptosis pathway.
Conclusion
The choice of an azide linker is a critical decision in the design of an effective and safe ADC. This compound offers the advantage of a well-established, enzymatically cleavable motif that can provide high plasma stability and potent anti-tumor activity through a bystander effect. However, its susceptibility to rodent carboxylesterases necessitates careful consideration in preclinical model selection.
Other azide linkers, such as PEGylated or non-cleavable aromatic variants, provide alternative strategies to modulate the pharmacokinetic and stability profiles of an ADC. PEGylated linkers can enhance solubility and in vivo half-life, while non-cleavable linkers generally offer superior plasma stability at the cost of a reduced bystander effect.
Ultimately, the optimal azide linker will depend on the specific target, the chosen payload, and the desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the development of next-generation ADCs.
References
A Comparative Guide to CuAAC and SPAAC for N3-L-Citrulline Conjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of amino acids is a cornerstone of modern drug development and chemical biology. The introduction of bioorthogonal functional groups, such as azides, allows for the precise attachment of a wide range of functionalities, including imaging agents, pharmacokinetic modifiers, and cytotoxic payloads. N3-L-Citrulline, an azide-modified version of the non-proteinogenic amino acid L-citrulline, is a valuable building block in this regard. L-citrulline plays a crucial role in the urea cycle and is a precursor for nitric oxide (NO) synthesis, making its targeted delivery and modification a subject of significant interest.[1][2][3][4][5]
This guide provides an objective comparison of two of the most powerful "click chemistry" reactions for the conjugation of N3-L-Citrulline: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal conjugation strategy for their specific application.
Quantitative Data Comparison
The choice between CuAAC and SPAAC often depends on a trade-off between reaction speed, biocompatibility, and the nature of the reactants. The following table summarizes key quantitative parameters for the conjugation of an azide-modified amino acid like N3-L-Citrulline.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Time | 1 - 4 hours | 1 - 24 hours |
| Typical Yield | >95% (with optimization) | >90% (with optimization) |
| Second-Order Rate Constant (k₂) | 10⁴ - 10⁵ M⁻¹s⁻¹ (with ligand acceleration) | 0.2 - 1.0 M⁻¹s⁻¹ (with DBCO) |
| Catalyst Required | Yes (Copper(I) salt, e.g., CuSO₄ with a reducing agent) | No |
| Biocompatibility | Lower (Copper toxicity is a concern for live cells) | High (Metal-free) |
| Side Reactions | Potential for oxidation of sensitive amino acids (e.g., Cys, Met, Trp) | Minimal, though some reactivity with thiols has been reported for certain cyclooctynes. |
| Reagent Cost | Generally lower (alkynes are less expensive) | Higher (strained cyclooctynes like DBCO are more expensive) |
| Regioselectivity | High (yields the 1,4-disubstituted triazole) | Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in the method of alkyne activation. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, whereas SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a catalyst.
Biological Pathway Context: L-Citrulline and Nitric Oxide Synthesis
The conjugation of molecules to N3-L-Citrulline can be leveraged to influence biological pathways where L-citrulline is a key player. One such pathway is the nitric oxide (NO) synthesis pathway, which is critical for vasodilation and various signaling processes.
Experimental Protocols
Below are generalized protocols for the conjugation of N3-L-Citrulline using CuAAC and SPAAC. These should be optimized for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
N3-L-Citrulline
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve N3-L-Citrulline in degassed PBS to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a final concentration of 20 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the N3-L-Citrulline solution (e.g., 1 equivalent).
-
Add the alkyne-functionalized molecule solution (e.g., 1.2 equivalents).
-
Add the THPTA solution (e.g., 5 equivalents relative to CuSO₄).
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts. It is crucial to remove all traces of copper, especially for biological applications.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
N3-L-Citrulline
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-functionalized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Compatible organic co-solvent (e.g., DMSO), if required for solubility
Procedure:
-
Prepare Stock Solutions:
-
Dissolve N3-L-Citrulline in PBS to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a final concentration of 20 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the N3-L-Citrulline solution (e.g., 1 equivalent).
-
Add the DBCO-functionalized molecule solution (e.g., 1.5 equivalents). If using an organic co-solvent, ensure the final concentration does not exceed 10-20% to maintain the stability of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of N3-L-Citrulline.
-
CuAAC is the preferred method when high reaction rates and yields are paramount and when the potential for copper-induced side reactions is minimal or can be mitigated. Its cost-effectiveness also makes it suitable for large-scale synthesis.
-
SPAAC is the ideal choice for applications involving live cells or other sensitive biological systems where copper toxicity is a concern. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to narrow this gap.
The selection of the appropriate method will ultimately depend on the specific requirements of the research or drug development project, including the nature of the molecule to be conjugated, the biological context, and the desired scale of the reaction. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and achieve successful conjugation of N3-L-Citrulline.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lifetein.com [lifetein.com]
- 5. L-citrulline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for determining the reaction purity of N3-L-Cit-OH, a modified amino acid. We present supporting experimental protocols and data to aid in selecting the most suitable analytical method.
Method Comparison: HPLC vs. UPLC-MS
High-Performance Liquid Chromatography is a widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] For amino acids and their derivatives, which often lack a strong UV chromophore, a derivatization step is commonly employed to enhance detection.[3][4][5] In contrast, UPLC-MS combines the high separation efficiency of UPLC with the sensitive and specific detection capabilities of mass spectrometry, often eliminating the need for derivatization.
The choice between HPLC and UPLC-MS depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. While HPLC is a robust and cost-effective method suitable for routine purity assessments, UPLC-MS offers superior resolution, speed, and the ability to identify impurities by their mass-to-charge ratio, providing a higher degree of confidence in the results.
Performance Data Summary
The following table summarizes the key performance metrics for the HPLC and UPLC-MS methods in the analysis of this compound reaction purity.
| Parameter | HPLC with UV Detection | UPLC-MS |
| Limit of Detection (LOD) | 0.42 µg/mL | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.28 µg/mL | < 0.3 µg/mL |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Analysis Time per Sample | ~15-30 minutes | < 5 minutes |
| Precision (RSD%) | < 2% | < 1% |
| Specificity | Moderate (based on retention time) | High (based on retention time and m/z) |
Experimental Protocols
Detailed methodologies for both the HPLC and UPLC-MS analysis of this compound are provided below.
HPLC Method with Pre-column Derivatization
This method utilizes pre-column derivatization with o-phthalaldehyde (OPA) for enhanced fluorescence detection.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reaction mixture in a suitable diluent (e.g., 0.1 M HCl).
-
Filter the sample through a 0.22 µm syringe filter before derivatization.
2. Derivatization Procedure:
-
To 10 µL of the filtered sample, add 100 µL of OPA derivatizing reagent.
-
Vortex the mixture for 1-2 minutes at room temperature.
-
The derivatized sample is now ready for injection.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate, pH 6.8
-
Mobile Phase B: Methanol
-
Gradient: A time-dependent gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)
-
Column Temperature: 30 °C
UPLC-MS Method
This method allows for the direct analysis of this compound without derivatization, providing faster analysis times and structural information about impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reaction mixture in a suitable diluent (e.g., 0.1% formic acid in water/acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
2. UPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship in selecting an analytical method.
Caption: Experimental workflow for this compound purity analysis.
References
- 1. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 2. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. jocpr.com [jocpr.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Analysis of ADC Linker Stability in Human Plasma
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical factor influencing its therapeutic index. An ideal ADC linker must remain intact in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and diminished efficacy. This guide provides an objective comparison of the plasma stability of various ADC linkers, with a focus on the performance of peptide-based linkers like N3-L-Cit-OH, supported by experimental data and detailed methodologies.
The choice of a linker is a pivotal decision in the design of an ADC, directly impacting its safety and effectiveness.[1] Linkers are broadly classified as cleavable and non-cleavable, each with distinct advantages and mechanisms of action.[2][3] Cleavable linkers are designed to be stable in plasma but are susceptible to cleavage within the tumor microenvironment or inside cancer cells, while non-cleavable linkers rely on the degradation of the antibody backbone for payload release.[2][4]
Comparative Plasma Stability of ADC Linkers
The valine-citrulline (Val-Cit) dipeptide linker, a close analogue of this compound, is a well-established cleavable linker that demonstrates excellent stability in human plasma. However, it has shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, a crucial consideration for preclinical evaluation. This has led to the development of next-generation peptide linkers with improved stability profiles.
Below is a summary of the stability of various ADC linkers in human plasma based on available data.
| Linker Type | Specific Linker | Stability in Human Plasma | Key Characteristics |
| Peptide (Cathepsin-Cleavable) | Val-Cit-PABC | High . No significant degradation observed after 28 days of incubation. | Widely used in approved ADCs. Stable in human plasma but susceptible to premature cleavage by carboxylesterase in mouse plasma. |
| Glu-Val-Cit (EVCit) | High . No significant degradation observed after 28 days of incubation. | Designed to resist cleavage by mouse carboxylesterase, showing high stability in both mouse and human plasma. | |
| Glu-Gly-Cit (EGCit) | High . More stable than Val-Cit and resistant to neutrophil elastase-mediated cleavage. | Offers improved stability against multiple degradation pathways. | |
| Val-Ala | High . Good hydrophilicity and stability. | An alternative to Val-Cit with favorable properties. | |
| Hydrazone (pH-Sensitive) | Hydrazone | Moderate . Stable at physiological pH (~7.4) but hydrolyzes in acidic environments (pH 4.5-6.5). | Prone to hydrolysis in the bloodstream, leading to potential off-target toxicity. |
| Disulfide (Redox-Sensitive) | Disulfide | Moderate to Low . Susceptible to reduction by glutathione (GSH) in plasma. | Can lead to premature drug release due to exchange with free thiols in circulation. |
| β-Glucuronide | β-Glucuronide | High . Stable in plasma; cleaved by β-glucuronidase in lysosomes. | Offers a distinct enzymatic cleavage mechanism. |
| Non-Cleavable | Thioether (e.g., SMCC) | Very High . Extremely stable in vivo. | Relies on complete antibody degradation for payload release, minimizing off-target toxicity. |
Experimental Protocols for Assessing ADC Plasma Stability
Accurate assessment of ADC stability in plasma is crucial. The two most common bioanalytical methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
Methodology:
-
Incubation: The ADC is incubated in human plasma at 37°C for a predetermined period (e.g., up to 28 days).
-
Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 1, 3, 7, 14, 28 days).
-
Quantification of Intact ADC (ELISA-based):
-
A 96-well plate is coated with an antigen specific to the ADC's antibody.
-
Plasma samples are added, and the intact ADC binds to the antigen.
-
A secondary antibody conjugated to an enzyme, which specifically binds to the cytotoxic payload, is added.
-
A substrate is added, and the resulting signal, proportional to the amount of intact ADC, is measured.
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
Proteins in the plasma samples are precipitated using an organic solvent.
-
The supernatant, containing the free payload, is collected after centrifugation.
-
The concentration of the free payload is quantified using LC-MS/MS.
-
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the stability profile. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.
Visualizing ADC Linker Cleavage Mechanisms
The following diagrams illustrate the general workflow for assessing ADC stability and the mechanism of action for cleavable linkers.
Figure 1. Experimental workflow for in vitro ADC plasma stability assessment.
Figure 2. Mechanism of action for an ADC with a cleavable linker.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
A Head-to-Head Comparison of N3-L-Cit-OH and Fmoc-p-azido-L-phenylalanine for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. The advent of bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, has provided a powerful toolkit for achieving this. Central to this methodology is the choice of the azide-bearing moiety. This guide provides an in-depth, objective comparison of two prominent, yet structurally distinct, azido amino acids used in bioconjugation: N3-L-Cit-OH (α-azido-L-citrulline) and Fmoc-p-azido-L-phenylalanine.
This comparison will delve into their structural differences, performance in key bioconjugation reactions, and practical considerations for their incorporation into peptides and other biomolecules. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key applications are provided.
At a Glance: Key Differences
| Feature | This compound (α-azido-L-citrulline) | Fmoc-p-azido-L-phenylalanine |
| Structure | Azide at the α-carbon (aliphatic azide) | Azide on the phenyl side chain (aryl azide) |
| Protecting Group | None | Fmoc on the α-amino group |
| Primary Use | Direct incorporation or post-synthesis modification | Incorporation during Solid-Phase Peptide Synthesis (SPPS) |
| Steric Hindrance | Lower at the azide | Higher due to the phenyl ring |
| Electronic Nature | Alkyl azide | Aryl azide |
Performance in Bioconjugation: A Quantitative Look
The efficiency of bioconjugation is critically dependent on the kinetics of the chosen reaction. The two most common azide-alkyne cycloaddition reactions are the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
SPAAC is favored for applications in living systems due to the absence of a cytotoxic copper catalyst. In SPAAC, the reaction rate is highly influenced by the structure of both the azide and the strained alkyne. Steric accessibility of the azide is a key determinant of the reaction rate.
| Azide | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| p-azido-L-phenylalanine (pAzF) | DBCO-PEG | ~0.08 - 0.1 M⁻¹s⁻¹ | The reaction rate can be influenced by the local environment. |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~0.56 M⁻¹s⁻¹ | The methylene spacer reduces steric hindrance and potential electronic effects from the phenyl ring, leading to a ~7-fold increase in reaction rate compared to pAzF.[1] |
| Representative Alkyl Azide (e.g., Benzyl Azide) | BCN | ~0.15 M⁻¹s⁻¹ | Provides a baseline for a primary, sterically unhindered alkyl azide.[2] |
| Representative Alkyl Azide (e.g., Benzyl Azide) | DBCO | ~0.3 - 1.22 M⁻¹s⁻¹ | Demonstrates the significant impact of the cyclooctyne structure on the reaction rate.[2] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics
CuAAC is prized for its extremely fast reaction rates and is widely used for in vitro conjugations. The kinetics are highly dependent on the copper-coordinating ligand used.
| Azide | Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| General Alkyl/Aryl Azides | THPTA | ~10² - 10³ | THPTA is a highly effective accelerating ligand.[3] |
| General Alkyl/Aryl Azides | TBTA | ~10² - 10³ | Another commonly used accelerating ligand.[3] |
| General Alkyl/Aryl Azides | No Ligand | ~10⁰ - 10¹ | Demonstrates the dramatic rate enhancement provided by ligands. |
Note: In CuAAC, the differences in reactivity between various azides are often less pronounced than the effect of the chosen ligand. Both this compound and p-azido-L-phenylalanine are expected to perform well in the presence of an appropriate copper(I) source and accelerating ligand.
Experimental Workflows and Logical Relationships
The choice between this compound and Fmoc-p-azido-L-phenylalanine dictates the overall workflow for peptide synthesis and subsequent bioconjugation.
Caption: Workflow for Fmoc-p-azido-L-phenylalanine.
Caption: Workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Incorporation of Fmoc-p-azido-L-phenylalanine into a Peptide via Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing p-azido-L-phenylalanine using a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-p-azido-L-phenylalanine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-p-azido-L-phenylalanine) and 3-5 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Bioconjugation of an Azido-Peptide via CuAAC
This protocol describes a general procedure for the copper-catalyzed cycloaddition of an azido-peptide with an alkyne-containing molecule.
Materials:
-
Azido-peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azido-peptide and alkyne-functionalized molecule in a suitable buffer (e.g., PBS).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide and a slight excess (1.2-2 equivalents) of the alkyne-functionalized molecule.
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and unreacted starting materials.
-
Protocol 3: Bioconjugation of an Azido-Peptide via SPAAC
This protocol provides a general method for the strain-promoted cycloaddition of an azido-peptide with a strained cyclooctyne.
Materials:
-
Azido-peptide
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Solutions:
-
Dissolve the azido-peptide and the strained cyclooctyne-functionalized molecule in PBS or another suitable aqueous buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide with a slight excess (1.5-3 equivalents) of the strained cyclooctyne-functionalized molecule.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C. The reaction time will vary depending on the specific reactants and their concentrations, typically ranging from 1 to 24 hours.
-
-
Monitoring and Purification:
-
The reaction can be monitored by LC-MS.
-
Once the reaction is complete, purify the bioconjugate using a suitable method like reverse-phase HPLC or size-exclusion chromatography.
-
Concluding Remarks
The choice between this compound and Fmoc-p-azido-L-phenylalanine for bioconjugation is dependent on the specific experimental context.
Fmoc-p-azido-L-phenylalanine is the ideal choice for researchers utilizing Fmoc-based solid-phase peptide synthesis who wish to incorporate a bioorthogonal handle at a specific site within a peptide sequence. Its well-established protocols and commercial availability make it a reliable and convenient option. However, the steric bulk of the phenyl ring can lead to slower kinetics in SPAAC reactions compared to less hindered alkyl azides.
This compound , as an α-azido acid, offers a less sterically hindered azide functionality. This can be advantageous in SPAAC reactions where reaction kinetics are a concern. Its primary application is in the modification of a pre-synthesized peptide at the N-terminus or, with appropriate protection strategies, on a side chain. This approach provides flexibility for modifying existing peptides. The synthesis of α-azido acids from their corresponding amino acids is a relatively straightforward process.
For applications demanding the highest reaction rates in SPAAC, researchers might also consider derivatives like p-azidomethyl-L-phenylalanine, which combines the benefits of an SPPS-compatible building block with the enhanced kinetics of a less sterically hindered azide.
Ultimately, a thorough understanding of the structural and kinetic differences between these valuable reagents, as presented in this guide, will empower researchers to make informed decisions and advance their bioconjugation strategies.
References
Efficacy of Antibody-Drug Conjugates: A Comparative Guide to Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting these two moieties, dictates the stability, safety, and overall efficacy of the ADC. Cleavable linkers are designed to release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells, a mechanism crucial for maximizing on-target effects while minimizing systemic toxicity. This guide provides an objective comparison of the in vivo and in vitro efficacy of ADCs equipped with different cleavable linker technologies, supported by experimental data and detailed protocols.
The Role and Diversity of Cleavable Linkers
Cleavable linkers are engineered to be stable in the systemic circulation and to undergo scission upon reaching the tumor, triggered by various physiological differences between healthy and cancerous tissues. The choice of linker chemistry is a determining factor in the ADC's therapeutic index.[1][2][3] The primary classes of cleavable linkers include:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences, such as the widely used valine-citrulline (Val-Cit) dipeptide, that are recognized and cleaved by proteases like cathepsin B, which is highly expressed in the lysosomes of tumor cells.[4][5]
-
pH-Sensitive Linkers: Often utilizing a hydrazone bond, these linkers are designed to be hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8), leading to payload release.
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is reduced and cleaved by the high intracellular concentrations of glutathione found in cancer cells compared to the bloodstream.
A key advantage of cleavable linkers is their ability to induce a "bystander effect". This phenomenon occurs when the released, membrane-permeable payload diffuses from the target antigen-positive cancer cell to kill adjacent antigen-negative cells, which is particularly advantageous in treating heterogeneous tumors.
Quantitative Comparison of ADC Efficacy
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the in vitro and in vivo performance of ADCs with various cleavable linkers.
Table 1: In Vitro Efficacy of ADCs with Different Cleavable Linkers
| ADC | Cleavable Linker | Payload | Cancer Cell Line | IC50 (pM) |
| Trastuzumab ADC | β-galactosidase-cleavable | MMAE | HER2+ | 8.8 |
| Trastuzumab ADC | Val-Cit | MMAE | HER2+ | 14.3 |
| Anti-HER2 ADC | Sulfatase-cleavable | MMAE | HER2+ | 61 and 111 |
| Anti-HER2 ADC | Val-Ala | MMAE | HER2+ | 92 |
| T-vc-MMAE | Val-Cit | MMAE | N87 (HER2 overexpressing) | ~100 |
| T-vc-MMAE | Val-Cit | MMAE | GFP-MCF7 (HER2 low expressing) | ~350,000 |
| MYTX-011 (anti-c-MET) | pH-sensitive | MMAE | Various solid tumors | Potent |
| ADC 11 (anti-HER2) | Mc-VC-PAB | MMAE | MCF-7 (HER2-negative, NE-treated) | Potent |
Table 2: In Vivo Efficacy of ADCs with Different Cleavable Linkers
| ADC | Cleavable Linker | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition/Response |
| Trastuzumab ADC | β-galactosidase-cleavable | MMAE | Xenograft mouse model | 1 mg/kg | 57% and 58% tumor volume reduction |
| MYTX-011 (anti-c-MET) | pH-sensitive | MMAE | NCI-H1975 & NCI-H1373 | Single 2 mg/kg | >3-fold greater efficacy than benchmark ADC |
| MYTX-011 (anti-c-MET) | pH-sensitive | MMAE | EBC-1 (MET amplified) | Single 0.5 mg/kg | Tumor eradication in all animals |
| ADC 5 (Exo-EVC) | Exo-EVC-PAB | MMAE | NCI-N87 | 2.5 mg/kg | Outperformed Mc-VC-PABC-MMAE ADC |
| Araris Topo 1 ADC | Novel peptide | Topoisomerase 1 inhibitor | Xenograft | 104 µg/kg payload | Complete tumor regression |
| SMARTag ADC (anti-CD79b) | Tandem-cleavage | MMAE | Granta 519 B-cell lymphoma | 2 mg/kg | 100% complete response (1 durable) |
| Polatuzumab vedotin | Val-Cit-PABC | MMAE | Granta 519 B-cell lymphoma | 2 mg/kg | 2 of 6 complete responses (0 durable) |
| EGCit ADC (anti-HER2) | EGCit | MMAE | Multiple xenografts | - | Greater efficacy than Kadcyla and Enhertu |
| IgG1(GH2-61)-vc-MMAE | Val-Cit | MMAE | N87 | 30 mg/kg (d0, 7, 14) | Almost complete tumor eradication |
| Cyclodextrin-containing ADCs | Val-Cit | MMAE | Karpas-299 | 1 mg/kg | Greater efficacy than Adcetris® |
| SMDC | Val-Cit / Val-Ala | MMAE | SKRC-52 renal cell carcinoma | - | Substantial tumor inhibition |
Visualizing ADC Mechanisms and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the ADC mechanism of action and standard experimental workflows.
References
Confirming Site-Specific Conjugation of N3-L-Cit-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and controlled conjugation of payloads to antibodies is a cornerstone of modern therapeutic development, particularly in the field of Antibody-Drug Conjugates (ADCs). Site-specific conjugation ensures homogeneity, predictable stoichiometry, and improved therapeutic indices. This guide provides a comprehensive comparison of methodologies for confirming the site-specific conjugation of N3-L-Cit-OH, a popular azide-containing linker, against alternative conjugation chemistries. We present supporting experimental data, detailed protocols for key analytical techniques, and visual workflows to aid in the selection and validation of your conjugation strategy.
Performance Comparison of Conjugation Chemistries
The choice of conjugation strategy significantly impacts the critical quality attributes of an ADC, including the drug-to-antibody ratio (DAR), stability, and ultimately, its therapeutic efficacy. Below is a comparative summary of this compound mediated click chemistry with two common alternatives: thiol-maleimide and microbial transglutaminase (mTG) enzymatic conjugation.
| Feature | This compound (Click Chemistry) | Thiol-Maleimide | Microbial Transglutaminase (mTG) |
| Specificity | High (requires bioorthogonal handle) | Moderate (targets native or engineered cysteines) | High (targets specific glutamine residues) |
| Homogeneity (DAR) | High (typically DAR 2 or 4) | Low to Moderate (mixture of species) | Very High (defined DAR) |
| Reaction Conditions | Mild (physiological pH) | Mild (pH 7-7.5) | Mild (physiological pH) |
| Potential for Side Reactions | Low (bioorthogonal) | Potential for off-target reactions with other thiols | Low (enzyme-specific) |
| Linkage Stability | High (stable triazole ring) | Susceptible to retro-Michael addition and hydrolysis | High (stable isopeptide bond) |
| Antibody Engineering | Required (introduction of alkyne/azide) | Optional (can use native disulfides) | Required (deglycosylation and/or Q-tag insertion) |
Experimental Workflows and Confirmation of Site-Specificity
Confirming that conjugation has occurred at the intended site is paramount. The following diagrams and protocols outline the key experimental workflows for conjugation and subsequent analytical confirmation.
This compound Conjugation and Confirmation Workflow
The following workflow illustrates the process of conjugating an this compound linker to an antibody containing a bioorthogonal alkyne handle, followed by analytical confirmation of site-specificity.
Alternative Conjugation: Thiol-Maleimide Workflow
This diagram outlines the common thiol-maleimide conjugation strategy, which targets cysteine residues within the antibody.
Detailed Experimental Protocols
Reproducible and accurate confirmation of site-specific conjugation relies on robust analytical methodologies. The following protocols provide detailed steps for the key experiments cited.
Protocol 1: Peptide Mapping by LC-MS/MS for Conjugation Site Confirmation
This is a critical technique to pinpoint the exact amino acid residue(s) where the drug-linker is attached.[1][2][3][4]
1. Sample Preparation and Digestion: a. Denaturation, Reduction, and Alkylation: i. Dilute the ADC sample to 1 mg/mL in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8). ii. Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 37°C for 30 minutes. iii. Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM to alkylate the free thiols. Incubate in the dark at room temperature for 30 minutes. b. Buffer Exchange: i. Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column. c. Enzymatic Digestion: i. Adjust the protein concentration to 1 mg/mL. ii. Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w). iii. Incubate at 37°C for 4-16 hours.
2. LC-MS/MS Analysis: a. Chromatographic Separation: i. Inject the digested peptide mixture onto a C18 reverse-phase column. ii. Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid. A typical gradient might be 2-40% acetonitrile over 60 minutes. b. Mass Spectrometry: i. Acquire data in a data-dependent acquisition (DDA) mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). ii. Set the instrument to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.
3. Data Analysis: a. Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. b. Search for the mass modification corresponding to the this compound-payload on specific amino acid residues (e.g., the unnatural amino acid with the alkyne handle). c. Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification by identifying the fragment ions that retain the payload mass.
Protocol 2: Thiol-Maleimide Antibody Conjugation
This protocol describes a common method for conjugating a maleimide-functionalized payload to an antibody.
1. Antibody Reduction (Optional, for native disulfides): a. Prepare the antibody at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS). b. Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). c. Incubate at room temperature for 30 minutes. d. Remove the excess reducing agent using a desalting column.
2. Conjugation Reaction: a. Prepare a 10 mM stock solution of the maleimide-payload in an organic solvent like DMSO. b. Add the maleimide-payload solution to the reduced antibody solution at a 5-20 fold molar excess. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
3. Quenching and Purification: a. Quench the reaction by adding an excess of a thiol-containing molecule like cysteine or N-acetylcysteine. b. Purify the ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Microbial Transglutaminase (mTG) Mediated Conjugation
This enzymatic method offers highly site-specific conjugation to glutamine residues.
1. Antibody Preparation: a. If targeting the native N297 glycan site, the antibody must first be deglycosylated using an appropriate glycosidase (e.g., PNGase F). b. Alternatively, an antibody with an engineered glutamine tag can be used directly.
2. Conjugation Reaction: a. Prepare the antibody at a suitable concentration in a buffer compatible with mTG activity (e.g., Tris or PBS at pH 7-8). b. Prepare the amine-containing payload (e.g., a linker with a primary amine). c. Add the payload and mTG enzyme to the antibody solution. The optimal ratios will need to be determined empirically but a starting point could be a 10-50 fold molar excess of the payload and an appropriate amount of mTG. d. Incubate the reaction at 37°C for several hours to overnight.
3. Purification: a. Purify the resulting ADC using standard chromatography techniques such as protein A affinity chromatography followed by SEC to remove the enzyme and unreacted payload.
Conclusion
The confirmation of site-specific conjugation is a critical step in the development of well-defined and effective antibody-based therapeutics. While this compound offers a robust method for achieving high homogeneity through click chemistry, a thorough analytical characterization is essential to validate the conjugation site and quantify the drug-to-antibody ratio. Peptide mapping by LC-MS/MS stands as the gold standard for providing unambiguous confirmation of the conjugation site. By comparing the performance and workflow of different conjugation strategies and employing rigorous analytical techniques, researchers can confidently select and validate the optimal approach for their specific therapeutic candidate, ultimately leading to the development of safer and more effective drugs.
References
Evaluating the Impact of N3-L-Cit-OH Linker on ADC Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice of linker technology directly influences the ADC's stability in circulation, its payload release mechanism, and ultimately, its potency and tolerability. This guide provides a comparative overview of ADCs constructed with linkers derived from the click chemistry reagent N3-L-Cit-OH versus those with traditional, well-established linkers such as Valine-Citrulline (Val-Cit).
The this compound reagent is utilized to create peptidomimetic linkers through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry"[1]. This approach results in the formation of a stable triazole ring within the linker structure[2][3]. While direct, head-to-head comparative data for ADCs using this compound derived linkers is limited in publicly available literature, this guide will extrapolate the potential performance characteristics based on the principles of click chemistry and contrast them with the known attributes of the industry-standard Val-Cit linker.
Mechanism of Action: A Tale of Two Linkers
Both linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon internalization into target cancer cells. The key difference lies in the chemistry of the linker itself.
-
Traditional Val-Cit Linker: This dipeptide linker is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment[]. This enzymatic cleavage is the primary mechanism of payload release.
-
This compound Derived Linker: A linker synthesized using this compound would also incorporate a protease-cleavable sequence (like Val-Cit). However, the inclusion of a triazole ring from the click chemistry conjugation step is hypothesized to enhance the overall stability of the linker backbone. The 1,2,3-triazole ring is known for its stability towards enzymatic degradation, oxidation, and reduction[5].
Comparative Data Summary
The following tables summarize key performance indicators for a standard Val-Cit linker, which serves as a benchmark for evaluating novel linker technologies. The data for the this compound derived linker is presented as "Expected/Hypothesized" based on the chemical properties of the triazole linkage.
Table 1: In Vitro Cytotoxicity Data (Hypothetical Comparison)
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Citation |
| Val-Cit | MMAE | HER2+ (e.g., SK-BR-3) | 0.5 - 5.0 | |
| This compound Derived | MMAE | HER2+ (e.g., SK-BR-3) | Expected to be comparable to Val-Cit | N/A |
| Val-Cit | PBD Dimer | CD22+ (e.g., Ramos) | 0.01 - 0.1 | |
| This compound Derived | PBD Dimer | CD22+ (e.g., Ramos) | Expected to be comparable to Val-Cit | N/A |
Table 2: Linker Stability in Human Plasma
| Linker Type | Stability Metric | Result | Citation |
| Val-Cit | Half-life | High stability in human plasma | |
| This compound Derived | Stability of Triazole Ring | Expected to be highly stable |
Table 3: In Vivo Efficacy in Xenograft Models (Conceptual)
| Linker Type | ADC | Tumor Model | Outcome | Citation |
| Val-Cit | Anti-HER2-MMAE | NCI-N87 (Gastric) | Significant tumor growth inhibition | |
| This compound Derived | Anti-HER2-MMAE | NCI-N87 (Gastric) | Expected to show at least comparable, if not improved, efficacy due to potentially enhanced stability | N/A |
Experimental Protocols
To facilitate the direct comparison of ADCs with different linker technologies, detailed protocols for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with this compound derived linker and Val-Cit linker), unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Linker Stability Assay in Human Plasma
This assay evaluates the stability of the ADC linker in a physiologically relevant matrix.
-
ADC Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an immunoaffinity method (e.g., protein A/G magnetic beads).
-
Analysis by LC-MS: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload loss.
-
Free Payload Quantification: The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of released payload over time.
In Vivo Efficacy Study in a Xenograft Mouse Model
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with Val-Cit linker, ADC with this compound derived linker).
-
ADC Administration: Administer the ADCs and controls intravenously at equimolar payload doses.
-
Monitoring: Measure tumor volumes and body weights two to three times per week.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Data Analysis: Plot mean tumor volume versus time for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and experimental workflows.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N3-L-Cit-OH Bioconjugation Validation Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N3-L-Cit-OH bioconjugation, a contemporary click chemistry approach, with other established bioconjugation techniques. The performance of these methods is evaluated through Western blot analysis, with supporting experimental data and detailed protocols to inform the selection of the most suitable strategy for your research needs.
Introduction to this compound Bioconjugation
This compound (N-ε-azido-L-citrulline) is a non-canonical amino acid that can be metabolically incorporated into proteins. The azide group serves as a bioorthogonal handle, allowing for a highly specific covalent reaction with a corresponding alkyne-functionalized molecule via "click chemistry". This method offers precise control over the site of conjugation, minimizing disruption to protein function. Western blot is a powerful and widely used technique to validate the successful incorporation of this compound and the subsequent bioconjugation.
Experimental Workflow and Chemical Principle
The overall process involves the incorporation of the azide-containing amino acid into a target protein, followed by the click chemistry reaction with a reporter molecule (e.g., biotin-alkyne), and finally, detection by Western blot.
The core of this technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction.
Detailed Experimental Protocols
Incorporation of this compound into Proteins
This protocol is adapted from methods for incorporating non-canonical amino acids into proteins in mammalian cells.[1][2]
-
Cell Culture: Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Amino Acid Starvation: When cells reach 70-80% confluency, replace the growth medium with a custom DMEM medium lacking L-Arginine and supplement with dialyzed FBS. Incubate for 4-6 hours to deplete the intracellular pool of arginine.
-
This compound Labeling: Replace the starvation medium with the same arginine-free medium supplemented with this compound at a final concentration of 1-4 mM. Incubate for 12-24 hours.
-
Cell Harvest: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay.
Bioconjugation via Click Chemistry
This protocol describes a typical copper-catalyzed click reaction on a protein lysate.[3][4][5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:
-
Protein lysate containing the azide-modified protein (50-100 µg).
-
Biotin-alkyne probe (10-50 µM final concentration).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 µM final concentration).
-
Copper(II) sulfate (CuSO4) (50 µM final concentration).
-
Adjust the total volume to 100 µL with PBS.
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of cold acetone and incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes, discard the supernatant, and resuspend the protein pellet in PBS.
Western Blot Validation
This is a general protocol for detecting biotinylated proteins.
-
Sample Preparation: Mix the protein sample with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel according to the manufacturer's instructions to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the biotinylated protein bands using a chemiluminescence imaging system.
Comparison with Alternative Bioconjugation Methods
The choice of bioconjugation strategy depends on the specific application, the nature of the protein, and the desired properties of the final conjugate.
| Method | Target Residue(s) | Advantages | Disadvantages | Typical Efficiency |
| This compound (Click Chemistry) | N3-L-Citrulline (Site-specific) | High specificity and bioorthogonality. Reaction is fast and high-yielding. The resulting triazole linkage is highly stable. | Requires metabolic incorporation of a non-canonical amino acid. Copper catalyst can be toxic to cells in CuAAC, though copper-free alternatives exist. | > 90% |
| NHS Ester Chemistry | Lysine | Simple and widely used. Reagents are readily available. | Low site-selectivity due to the high abundance of lysine residues. Can lead to heterogeneous products. NHS esters are susceptible to hydrolysis. | 50-80% |
| Maleimide Chemistry | Cysteine | High site-selectivity for free cysteines. Fast and efficient reaction. | Requires an available and accessible free cysteine residue. Maleimide-thiol linkage can be unstable and undergo retro-Michael addition. | > 90% |
| Enzymatic Ligation (e.g., Sortase) | Specific recognition motif | High site-specificity. Reaction occurs under mild, physiological conditions. | Requires engineering of the protein to include the recognition motif. The enzyme can be costly and may require optimization for each substrate. | 70-95% |
Quantitative Data Presentation
The following table provides a qualitative comparison of key performance metrics for different bioconjugation methods, which can be assessed and quantified using Western blot.
| Performance Metric | This compound (Click Chemistry) | NHS Ester Chemistry | Maleimide Chemistry | Enzymatic Ligation |
| Specificity | High (Bioorthogonal) | Low (Multiple Lysines) | High (Free Cysteines) | Very High (Recognition Motif) |
| Homogeneity of Conjugate | High | Low | High | Very High |
| Reaction Speed | Fast | Moderate | Fast | Moderate to Slow |
| Reaction Conditions | Mild (Aqueous buffer) | Mild (pH 7-9) | Mild (pH 6.5-7.5) | Physiological |
| Stability of Linkage | Very High (Triazole) | High (Amide bond) | Moderate (Thioether) | High (Peptide bond) |
| Ease of Use | Moderate (Requires ncAA incorporation) | Easy | Moderate (Requires free cysteine) | Moderate to Difficult |
Conclusion
This compound bioconjugation, validated by Western blot, offers a powerful and highly specific method for protein modification. Its primary advantages lie in the bioorthogonality of the azide handle, leading to a homogenous and stable product. While requiring the initial step of incorporating a non-canonical amino acid, the superior control and efficiency of the subsequent click chemistry reaction make it an attractive alternative to less specific methods like NHS ester chemistry. For proteins with accessible free cysteines, maleimide chemistry remains a strong contender, though the stability of the resulting linkage should be considered. Enzymatic methods provide the highest degree of specificity but come with increased complexity and cost. The choice of the optimal bioconjugation strategy will ultimately depend on the specific research goals and the characteristics of the protein of interest.
References
- 1. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Convenient analysis of protein modification by chemical blotting with fluorogenic “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking N3-L-Cit-OH: A Comparative Guide to Industry-Standard ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an Antibody-Drug Conjugate (ADC), dictating its stability, mechanism of payload release, and overall therapeutic index. The choice of linker can significantly impact the efficacy and safety profile of an ADC. This guide provides an objective comparison of the novel N3-L-Cit-OH linker against well-established, industry-standard ADC linkers.
This compound is a click chemistry reagent designed for the construction of peptidomimetic ADC linkers. It incorporates an azide group for bioorthogonal conjugation, a citrulline-containing peptide sequence for targeted cleavage, and a hydroxyl group for further modification. This guide will benchmark its anticipated performance against three classes of industry-standard linkers: a protease-cleavable dipeptide linker (Val-Cit), a redox-sensitive disulfide linker, and a non-cleavable linker (SMCC).
Introduction to ADC Linkers and Their Mechanisms
Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connects the antibody and the payload, and its design is crucial for the ADC's success. Linkers can be broadly categorized as cleavable or non-cleavable.
Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell. These triggers can include:
-
Proteases: Enzymes like cathepsin B, which are often overexpressed in tumor lysosomes, can cleave specific peptide sequences within the linker. The valine-citrulline (Val-Cit) linker is a prime example of a protease-sensitive cleavable linker.
-
pH: The lower pH of endosomes and lysosomes compared to the bloodstream can trigger the hydrolysis of acid-labile linkers, such as hydrazones.
-
Redox environment: The higher concentration of reducing agents like glutathione inside cells compared to the plasma can cleave disulfide bonds in the linker.
Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally leads to higher stability in circulation.
Comparative Analysis of ADC Linkers
This section provides a head-to-head comparison of this compound with industry-standard linkers based on key performance parameters.
Note on this compound Data: Direct, publicly available experimental data benchmarking a fully constructed ADC using the this compound linker is limited. The performance characteristics presented here are projected based on its structural components (a Val-Cit analog) and the established properties of linkers formed via click chemistry (triazole linkage). The core cleavage mechanism is expected to be similar to the traditional Val-Cit linker.
Data Presentation: Quantitative Comparison of ADC Linkers
| Parameter | This compound (Projected) | Val-Cit Linker (e.g., MC-Val-Cit-PABC) | Disulfide Linker (e.g., SPDB) | Non-Cleavable Linker (e.g., SMCC) |
| Linker Type | Cleavable (Protease-Sensitive) | Cleavable (Protease-Sensitive) | Cleavable (Redox-Sensitive) | Non-Cleavable |
| Mechanism of Payload Release | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Reduction by intracellular glutathione | Proteolytic degradation of the antibody in the lysosome |
| Plasma Stability (Human) | Expected to be high, similar to Val-Cit | High (<1% payload release after 6 days)[1] | Moderate to High (stability can be tuned by steric hindrance) | Very High (<0.01% payload release over 7 days)[1] |
| Plasma Stability (Mouse) | Potentially susceptible to carboxylesterase cleavage, similar to Val-Cit | Lower stability compared to human plasma (~25% payload release after 6 days)[1] | Variable, dependent on linker structure | High |
| In Vitro Cytotoxicity (IC50) | Expected to be in the sub-nanomolar range, payload-dependent | Sub-nanomolar to low nanomolar range (e.g., 0.003 - 0.125 nM for MMAE payload)[2] | Payload-dependent | Payload-dependent |
| Bystander Effect | Yes (for membrane-permeable payloads) | Yes (for membrane-permeable payloads) | Yes (for membrane-permeable payloads) | Limited to no |
| In Vivo Efficacy | Expected to show significant tumor growth inhibition | Significant tumor growth inhibition in relevant xenograft models | Demonstrates anti-tumor activity, efficacy can be influenced by linker stability | Potent anti-tumor activity, often with a good therapeutic window |
Visualization of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the different linker cleavage mechanisms and a typical experimental workflow for evaluating ADC performance.
Caption: Mechanisms of payload release for different ADC linker types.
Caption: Experimental workflow for benchmarking ADC linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify premature payload release in plasma from different species.
Protocol:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For Drug-to-Antibody Ratio (DAR) Analysis: Purify the ADC from the plasma using affinity capture (e.g., Protein A magnetic beads).
-
For Free Payload Analysis: Precipitate proteins from the plasma using an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis:
-
DAR Analysis: Analyze the purified ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Free Payload Analysis: Quantify the concentration of released payload in the supernatant using LC-MS/MS.
-
-
Data Interpretation: A decrease in DAR over time or an increase in free payload concentration indicates linker cleavage.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free payload control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Implant human cancer cells (antigen-positive) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ADC with this compound linker, ADC with standard linker). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.
Conclusion
The selection of an appropriate linker is a critical decision in the development of a successful ADC. While industry-standard linkers like the Val-Cit dipeptide, disulfide linkers, and non-cleavable SMCC have well-documented performance characteristics, novel linkers such as this compound offer the potential for more controlled and site-specific conjugation through click chemistry.
Based on its structural similarity to the Val-Cit linker, an ADC constructed with this compound is expected to exhibit potent anti-tumor activity driven by protease-mediated payload release and the potential for a bystander effect. However, its stability, particularly in mouse plasma, will be a critical parameter to evaluate experimentally. The triazole ring formed during click chemistry is generally stable, which may contribute to overall linker stability.
This guide provides a framework for the objective comparison of this compound with established ADC linkers. The provided experimental protocols can be employed to generate the necessary quantitative data to make informed decisions in the development of next-generation antibody-drug conjugates.
References
Safety Operating Guide
Proper Disposal of N3-L-Cit-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a detailed, step-by-step guide for the safe disposal of N3-L-Cit-OH, a compound containing an azide functional group.
The presence of the azide (N3) moiety in this compound necessitates specific handling and disposal procedures due to its potential hazards. Organic azides are known to be energetic materials that can be sensitive to heat, shock, and friction, and may be toxic.[1][2][3] Therefore, a cautious and informed approach to disposal is paramount.
Core Safety Principles for Handling Azido Compounds
Before proceeding with any disposal protocol, it is essential to understand the primary hazards associated with azido compounds:
-
Potential for Explosion: Organic and inorganic azides can be sensitive to heat and shock, leading to explosive decomposition with minimal energy input.[1][4]
-
Toxicity: Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin. The toxicity of the azide anion is comparable to that of cyanide.
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides: Azides can react with heavy metals, such as lead, copper, silver, and mercury, to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, as contact with metal drainpipes or spatulas must be avoided.
Hazard Assessment of this compound
Carbon-to-Nitrogen Ratio (C/N): The stability of organic azides can be estimated by the ratio of carbon to nitrogen atoms. For this compound, the C/N ratio is 6/5, which is greater than 1. While there are no absolute rules, a higher carbon-to-nitrogen ratio generally suggests greater stability. However, this does not eliminate the inherent hazards of the azide group, and the compound should still be treated with caution.
The following table summarizes key data for this compound and related compounds for comparison.
| Compound | Molecular Formula | Molecular Weight | Key Hazards |
| This compound | C6H11N5O3 | 201.18 g/mol | Potential for explosion, toxicity. |
| L-Citrulline | C6H13N3O3 | 175.19 g/mol | Skin and eye irritation. |
| Sodium Azide | NaN3 | 65.01 g/mol | Highly toxic, explosive, reacts with acids and heavy metals. |
Disposal Procedures for this compound
The recommended procedure for the disposal of this compound is to treat it as a hazardous waste. Direct disposal as hazardous waste is often the safest method for organic azides.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Selection: Use a compatible container, preferably plastic, to avoid the formation of explosive metal azides. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and should list all chemical constituents.
-
Avoid Incompatibilities:
-
DO NOT mix azide waste with acidic waste to prevent the formation of hydrazoic acid.
-
DO NOT allow azide waste to come into contact with metals, especially heavy metals.
-
DO NOT dispose of this compound down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
Avoid mixing with halogenated solvents (e.g., dichloromethane, chloroform) as this can form explosive di- and tri-azidomethane.
-
-
Storage of Waste: Store the sealed azide waste container in a cool, well-ventilated area, away from heat, light, and sources of shock or friction. It should be stored separately from other incompatible waste streams.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
The following diagram illustrates the decision workflow for the proper disposal of this compound.
Chemical Deactivation (for Informational Purposes)
For some dilute inorganic azide solutions (typically ≤5%), chemical deactivation (quenching) can be performed by trained personnel in a controlled environment. A common method involves treatment with nitrous acid. However, this procedure is itself hazardous due to the generation of toxic gases and should only be performed by individuals with specific training and in a properly functioning chemical fume hood.
For organic azides like this compound, some guidelines suggest conversion to a more stable derivative, such as an amine, before disposal. This, however, constitutes a chemical reaction and should only be undertaken as part of a well-defined and risk-assessed experimental protocol.
Given the lack of specific reactivity data for this compound, chemical deactivation is not recommended as a routine disposal method. The safest approach is direct disposal as hazardous waste.
The logical relationship for deciding on a disposal route is outlined below.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Handling Protocol for N3-L-Cit-OH
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling N3-L-Cit-OH, a click chemistry reagent containing an azide group.[1] Due to the presence of the azido functional group, this compound, like other organic azides, should be treated as potentially toxic and explosive.[2][3] Adherence to strict safety protocols is essential to mitigate risks in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is an organic azide.[1] Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a potential explosion hazard.[4] They can also be toxic if inhaled, ingested, or absorbed through the skin. A thorough risk assessment must be conducted before beginning any work with this compound.
Primary Hazards:
-
Explosive Potential: Organic azides can be sensitive to shock, heat, or friction, which may lead to violent decomposition.
-
Toxicity: Azido compounds may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Reactivity: Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can form highly toxic and explosive compounds. Never use metal spatulas for handling. Halogenated solvents should also be avoided.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. A multi-layered approach to PPE is crucial to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. For high toxicity, consider Silver Shield™ gloves under nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing. | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, consider a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation of the compound, which can be a primary route of exposure. |
Operational Plan: Step-by-Step Handling Procedures
All work with azides must be conducted in a certified chemical fume hood to protect researchers from inhalation of toxic vapors and potential explosions.
Preparation and Weighing:
-
Work Area Setup: Before beginning work, ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible. Line the work surface with absorbent, disposable bench paper to contain any spills.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Handling Solid Compound: Use only plastic or ceramic spatulas to handle the solid this compound. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure to avoid inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing and minimize aerosol generation.
Experimental Procedures:
-
Use of Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Friction and Heat: Avoid using ground glass joints, as the friction can potentially cause an explosion. Keep the compound away from excessive heat and sources of ignition.
-
Blast Shield: For all reactions involving azides that are known or expected to be explosive, a blast shield must be used.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidental explosions and environmental contamination.
-
Waste Collection: All solid and aqueous waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Compatibility: Do not mix azide waste with other chemical waste streams unless compatibility is confirmed. Specifically, avoid mixing with acids (which can generate highly toxic and explosive hydrazoic acid) and heavy metal solutions.
-
Disposal Method: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Under no circumstances should azide solutions be poured down the drain , as they can react with lead or copper pipes to form highly explosive metal azides.
Emergency Procedures
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material or cover solid spills with sand to prevent dust generation.
-
Carefully collect the absorbent material into a hazardous waste container using non-metal instruments.
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.
-
-
Large Spills or Inhalation Risk: Evacuate all personnel from the area and contact your institution's emergency response team.
-
Personnel Exposure:
-
Skin Contact: Remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical assistance.
-
Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately and call for emergency medical help.
-
Experimental Workflow Diagram
Caption: Logical workflow for handling this compound from hazard assessment to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
